molecular formula C11H16O3 B1595496 Hexyl 2-furoate CAS No. 39251-86-0

Hexyl 2-furoate

Cat. No.: B1595496
CAS No.: 39251-86-0
M. Wt: 196.24 g/mol
InChI Key: KMLFVAGUWNPADU-UHFFFAOYSA-N
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Description

Hexyl 2-furoate (CAS 39251-86-0), also known as hexyl furan-2-carboxylate, is an ester flavoring agent with the molecular formula C11H16O3 and a molecular weight of 196.25 g/mol . It is a colorless to pale straw-colored liquid with a distinct odor profile described as floral, waxy, and green, with sweet nuances of pear and apple . Its taste is characterized as green and waxy with fruity pear and apple notes . This compound is primarily valued in research for flavor and fragrance development and analysis. It is listed by JECFA as number 749 and has a FEMA number of 2571, indicating its use as a flavoring substance . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that Hexyl 2-furoate "does not give rise to safety concerns" at estimated current levels of dietary intake when used as a flavouring agent . Specifications for the material of commerce include a minimum assay of 97%, a maximum acid value of 1.0, a specific gravity range of 1.015-1.020, and a refractive index of 1.468-1.473 . Physically, it is a liquid at room temperature with a high boiling point of 252°C at 760 mmHg and a flash point above 230°F (112.78°C) . It is insoluble in water but soluble in alcohol and oils . The estimated logP of 3.48-3.65 indicates high lipophilicity . From an analytical chemistry perspective, Hexyl 2-furoate can be separated and analyzed using reverse-phase (RP) HPLC methods, making it suitable for quality control and pharmacokinetic research applications . This product is intended for research purposes only and is not for human consumption, diagnostic use, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16O3/c1-2-3-4-5-8-14-11(12)10-7-6-9-13-10/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLFVAGUWNPADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70192502
Record name Hexyl 2-furoate
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Molecular Weight

196.24 g/mol
Source PubChem
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Physical Description

Colourless to pale straw coloured liquid, fruity-earthy, yet sweet pear-like odour
Record name Hexyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/715/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

105.00 °C. @ 1.00 mm Hg
Record name Hexyl 2-furoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Hexyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/715/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.015-1.020
Record name Hexyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/715/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

39251-86-0
Record name Hexyl 2-furancarboxylate
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Record name Hexyl 2-furoate
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Record name Hexyl 2-furoate
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Record name Hexyl 2-furoate
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Record name HEXYL 2-FUROATE
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Record name Hexyl 2-furoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the chemical properties of Hexyl 2-furoate?

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Heteroaromatic Ester | CAS: 39251-86-0[1][2][3][4]

Executive Summary

Hexyl 2-furoate is a lipophilic ester derived from the condensation of 2-furoic acid and 1-hexanol.[1] While historically utilized primarily in the flavor and fragrance industry for its green, fruity, and waxy olfactory profile, it serves as a valuable model compound for studying the reactivity of electron-deficient furan rings. Recent mechanistic studies suggest that despite the electron-withdrawing ester group, the furan moiety retains significant diene character, enabling specific cycloaddition pathways under aqueous conditions. This guide details its physicochemical properties, synthetic protocols, and reactivity profile for research applications.

Molecular Architecture & Physicochemical Profile[1][5][6]

Hexyl 2-furoate consists of a five-membered aromatic furan ring substituted at the C2 position with a hexyl ester group.[1] The presence of the ester carbonyl withdraws electron density from the furan ring, making it less susceptible to electrophilic aromatic substitution than unsubstituted furan, but highly distinct in its hydrolysis kinetics compared to aliphatic esters.

Table 1: Physicochemical Constants
PropertyValueTechnical Note
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Physical State LiquidColorless to pale yellow
Boiling Point ~252°C (760 mmHg)105°C at 1.0 mmHg (Vacuum distillation recommended)
Density 1.017 g/mL (25°C)Slightly denser than water
LogP (Octanol/Water) 3.53 (Experimental)Highly lipophilic; indicates high membrane permeability
Solubility ~74 mg/L (Water)Miscible in EtOH, Et₂O, CHCl₃
Refractive Index 1.462 (Predicted)
Odor Threshold Low (ppm range)Descriptors: Green, Apple, Pear, Earthy/Waxy

Synthetic Pathways[1]

The primary industrial and laboratory synthesis involves the direct Fischer esterification of 2-furoic acid with 1-hexanol.[1] Due to the high boiling point of the product, water removal is the critical rate-driving step.

Protocol: Acid-Catalyzed Esterification[1]
  • Reactants: 2-Furoic acid (1.0 eq), 1-Hexanol (1.2 - 1.5 eq).[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (1-2 mol%) or H₂SO₄.[1]

  • Solvent: Toluene or Xylene (for azeotropic water removal).

  • Apparatus: Dean-Stark trap.

Critical Control Point: The reaction must be monitored by TLC (Solvent: Hexane/EtOAc 9:1) to ensure consumption of 2-furoic acid. Residual acid complicates purification due to potential emulsification during the basic wash.

SynthesisWorkflow Figure 1: Synthetic workflow for Hexyl 2-furoate via Fischer Esterification. Reactants Reactants 2-Furoic Acid + Hexanol Catalysis Catalysis (pTSA, Reflux, Dean-Stark) Reactants->Catalysis Heat (-H2O) Workup Workup Neutralize (NaHCO3) Phase Separation Catalysis->Workup Cool Purification Purification Vacuum Distillation (105°C @ 1 mmHg) Workup->Purification Organic Phase Product Pure Hexyl 2-furoate (>98%) Purification->Product Distillate

Chemical Reactivity & Stability[1][6]

The chemical behavior of Hexyl 2-furoate is defined by two competing reactive centers: the ester linkage (susceptible to hydrolysis) and the furan ring (susceptible to oxidation and cycloaddition).

Hydrolysis

The ester bond is stable at neutral pH but hydrolyzes rapidly under alkaline conditions (saponification) to yield the furoate salt and hexanol. Enzymatically, it is a substrate for carboxylesterases (e.g., PLE), which is relevant for metabolic studies.

Diels-Alder Cycloaddition (The "Atypical Diene")

Historically, furoate esters were considered poor dienes for Diels-Alder reactions due to the electron-withdrawing carbonyl group at C2.[1] However, recent research demonstrates that in aqueous media, 2-furoate derivatives can react with highly reactive dienophiles (e.g., maleimides). This "on-water" acceleration is a critical insight for green chemistry applications involving furanic building blocks.

Oxidation

The furan ring is sensitive to singlet oxygen and oxidizing agents (e.g., bromine in methanol), leading to ring opening and the formation of unsaturated dicarbonyls (e.g., derivatives of 2-ene-1,4-dione).

ReactivityPathways Figure 2: Primary reactivity pathways for Hexyl 2-furoate. HexylFuroate Hexyl 2-furoate Hydrolysis Hydrolysis (NaOH or Esterase) HexylFuroate->Hydrolysis DA_Reaction Diels-Alder (Maleimide/H2O) HexylFuroate->DA_Reaction Oxidation Oxidation (Singlet Oxygen) HexylFuroate->Oxidation Prod_Hydro 2-Furoic Acid + Hexanol Hydrolysis->Prod_Hydro Prod_DA Oxabicyclo Adduct DA_Reaction->Prod_DA Prod_Ox Ring-Opened Dicarbonyls Oxidation->Prod_Ox

[1][3]

Analytical Characterization

For researchers verifying compound identity, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 300 MHz (Predicted shifts based on structural congeners)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationInterpretation
Furan H5 7.58Doublet (d)1HAlpha-proton (O-adjacent)
Furan H3 7.18Doublet (d)1HBeta-proton (Carbonyl-adjacent)
Furan H4 6.50Doublet of Doublets (dd)1HBeta-proton (Ring)
O-CH₂- 4.31Triplet (t)2HDeshielded by ester oxygen
-CH₂- (Beta) 1.75Multiplet (m)2HAlkyl chain
-CH₂- (Bulk) 1.30 - 1.45Multiplet (m)6HAlkyl chain
-CH₃ (Terminal) 0.90Triplet (t)3HTerminal methyl
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (M+): m/z 196 (Distinct)

  • Base Peak: m/z 95 (Furoyl cation, [C₄H₃O-CO]⁺). This is the diagnostic fragment for all 2-furoate esters, formed by the loss of the alkoxy group (hexanol moiety).

  • Other Fragments: m/z 112 (2-furoic acid radical cation), m/z 39 (Cyclopropenyl cation, typical of aromatic ring breakdown).

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1715–1730 cm⁻¹ (Strong, Ester).

  • C=C Stretch (Furan): ~1475 cm⁻¹ and 1580 cm⁻¹.

  • C-O Stretch: ~1180 cm⁻¹ and 1300 cm⁻¹.

  • C-H Stretch: 2850–2960 cm⁻¹ (Aliphatic hexyl chain).

Biological & Safety Profile

Metabolism

In vivo, Hexyl 2-furoate undergoes rapid hydrolysis catalyzed by carboxylesterases.

  • Phase I: Hydrolysis releases 1-hexanol (oxidized to hexanoic acid -> beta-oxidation) and 2-furoic acid .[1]

  • Phase II: 2-Furoic acid is primarily conjugated with glycine to form 2-furoylglycine , which is excreted in urine.

Toxicology[1]
  • FEMA Number: 2571 (Generally Recognized As Safe for flavor use).

  • NOEL (No Observed Effect Level): High safety margin established for furoate esters in flavor applications.[3]

  • Genotoxicity: Furoic acid derivatives generally lack the genotoxicity associated with furan itself, as the metabolic activation pathway to reactive enedials is sterically and electronically hindered by the carboxylate substituent.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61984, Hexyl 2-furoate. Retrieved from [Link]

  • The Good Scents Company (2023). Hexyl 2-furoate Flavor and Fragrance Data. Retrieved from [Link]

  • Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.[5] Green Chemistry, 23, 5459-5465. Retrieved from [Link]

  • World Health Organization (WHO) / JECFA. Safety evaluation of certain food additives: Furoate esters. Retrieved from [Link]

Sources

Hexyl 2-Furoate: Advanced Synthesis Protocols & Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexyl 2-furoate (CAS: 39251-86-0) is a heteroaromatic ester of significant value in the flavor and fragrance industry, characterized by its sweet, fruity, and earthy notes. Beyond its organoleptic utility, it serves as a critical model compound for lipophilic furoate moieties found in pharmaceutical APIs (e.g., Mometasone furoate).

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated examination of its synthesis. We will explore three distinct pathways: Classical Fischer Esterification (for bulk scalability), Acyl Chloride Activation (for high-yield/kinetic control), and Lipase-Mediated Biocatalysis (for green chemistry compliance and "natural" labeling).

Chemical Basis & Retrosynthetic Logic

Before selecting a route, one must understand the substrate's behavior. 2-Furoic acid is an electron-rich heteroaromatic acid (pKa ~3.16), making it more acidic than benzoic acid. Hexanol is a primary C6 alcohol with moderate lipophilicity (LogP ~2.0).

Key Synthetic Challenges:

  • Thermal Instability: Furan rings can undergo ring-opening or polymerization under harsh acidic conditions at high temperatures.

  • Equilibrium Constraints: Direct esterification is equilibrium-limited; water management is the rate-determining factor for yield.

  • Purification: Separation of unreacted hexanol (BP ~157°C) from the product requires precise distillation or chromatographic parameters.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target Hexyl 2-Furoate (Target Molecule) Disc1 Route A: Acid-Catalyzed (Fischer) Target->Disc1 C-O Bond Break Disc2 Route B: Acyl Chloride (Activation) Target->Disc2 Disc3 Route C: Biocatalysis (Enzymatic) Target->Disc3 FuroicAcid 2-Furoic Acid Disc1->FuroicAcid Hexanol 1-Hexanol Disc1->Hexanol Disc2->Hexanol FuroylChloride 2-Furoyl Chloride Disc2->FuroylChloride Disc3->FuroicAcid Disc3->Hexanol

Figure 1: Retrosynthetic disconnection showing the three primary pathways to Hexyl 2-furoate.

Route A: Classical Fischer Esterification

Best For: Cost-effective, large-scale production where "natural" status is not required.

Mechanistic Insight

This reaction relies on the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1] The critical insight here is that the equilibrium constant (


) is typically near 4. To achieve >95% yield, we must exploit Le Chatelier's principle by continuously removing water.
Experimental Protocol

Reagents:

  • 2-Furoic Acid (1.0 eq)[2][3]

  • 1-Hexanol (3.0 eq - Excess serves as solvent and drives equilibrium)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (1-2 mol%)

  • Solvent: Toluene (for azeotropic distillation)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-furoic acid (11.2 g, 100 mmol), 1-hexanol (30.6 g, 300 mmol), and p-TsOH (0.38 g, 2 mmol) into 150 mL of toluene.

  • Reflux: Heat the mixture to reflux (~115°C). Monitor the collection of water in the Dean-Stark trap.

    • Scientist's Note: The theoretical water yield is 1.8 mL. Reflux until water generation ceases (typically 4-6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid/catalyst) followed by brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Perform vacuum distillation to remove excess hexanol and isolate pure hexyl 2-furoate.

Route B: Acyl Chloride Activation

Best For: High-value pharmaceutical intermediates; situations where thermal degradation must be minimized.

Mechanistic Insight

This route converts the poor leaving group (-OH) of the acid into an excellent leaving group (-Cl). The reaction is irreversible and exothermic. The use of a base (Triethylamine or Pyridine) is non-negotiable to scavenge the HCl byproduct, preventing acid-catalyzed degradation of the furan ring.

Experimental Protocol

Reagents:

  • 2-Furoyl Chloride (1.0 eq)

  • 1-Hexanol (1.1 eq)

  • Base: Triethylamine (TEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Activation (Optional): If starting from acid, reflux 2-furoic acid with Thionyl Chloride (SOCl₂) for 2 hours, then strip excess SOCl₂ to obtain crude 2-furoyl chloride.

  • Coupling: Dissolve 1-hexanol (11.2 g, 110 mmol) and TEA (12.1 g, 120 mmol) in dry DCM (100 mL) under Nitrogen atmosphere. Cool to 0°C.[2][3]

  • Addition: Dropwise add 2-furoyl chloride (13.0 g, 100 mmol) dissolved in DCM. Control exotherm to <5°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Quench with cold 1M HCl (to remove TEA), separate layers, wash with NaHCO₃.

  • Yield Expectation: >92% isolated yield.

Route C: Lipase-Mediated Biocatalysis (Green Chemistry)

Best For: "Natural" flavor labeling (EU/US regulations), high selectivity, and ambient temperature processing.

Mechanistic Insight: Ping-Pong Bi-Bi

Unlike chemocatalysis, the enzyme (Lipase B from Candida antarctica, immobilized as Novozym 435) operates via a Ping-Pong Bi-Bi mechanism. The enzyme first forms an acyl-enzyme intermediate with the furoic acid, releasing water, before the alcohol attacks.

Critical Parameter: Water Activity (


). 
Too much water reverses the equilibrium (hydrolysis). Too little water strips the enzyme's hydration shell, deactivating it. Molecular sieves are often added to the reaction media to maintain optimal 

.
Biocatalytic Pathway Visualization

Biocatalysis Enzyme Free Lipase (CAL-B) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Acylation Product1 Water AcylEnzyme->Product1 Release H2O Product2 Hexyl 2-Furoate AcylEnzyme->Product2 Deacylation Substrate1 2-Furoic Acid Substrate1->Enzyme Binding Substrate2 1-Hexanol Substrate2->AcylEnzyme Nucleophilic Attack Product2->Enzyme Regeneration

Figure 2: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed synthesis of hexyl 2-furoate.

Experimental Protocol

Reagents:

  • 2-Furoic Acid[2][4][5][6][7]

  • 1-Hexanol[7]

  • Catalyst: Novozym 435 (Immobilized CAL-B)[8]

  • Solvent: n-Heptane (Hydrophobic solvents preserve enzyme activity better than hydrophilic ones) or Solvent-Free.

Step-by-Step Workflow:

  • Mix: In a screw-capped vial, combine 2-furoic acid (10 mmol) and 1-hexanol (12 mmol) in n-Heptane (20 mL).

  • Catalyst Addition: Add Novozym 435 (5% w/w relative to substrates).

  • Incubation: Shake at 200 rpm at 40°C-50°C.

    • Scientist's Note: Do not exceed 60°C to prevent enzyme denaturation.

  • Water Control: Add activated 4Å Molecular Sieves (10% w/v) to the reaction mixture to scavenge water continuously.

  • Termination: Filter off the enzyme (which can be washed and reused 5-10 times).

  • Purification: Evaporate solvent. The product purity is often high enough (>98%) to bypass distillation.

Comparative Analysis & Data Summary

FeatureFischer EsterificationAcyl Chloride RouteBiocatalysis (CAL-B)
Reaction Time 4-8 Hours1-3 Hours12-24 Hours
Temperature High (Reflux ~110°C)Low (0°C to RT)Mild (40-50°C)
Yield 85-90%92-98%80-95%
Atom Economy Moderate (Water byproduct)Low (SO2/HCl byproducts)High
Regulatory Standard ChemicalStandard ChemicalNatural / Green
Cost LowHigh (Reagents)High (Enzyme cost*)

*Note: Enzyme cost is amortized by reusability.

Quality Control & Validation

To ensure the integrity of the synthesized Hexyl 2-furoate, the following analytical markers must be met:

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid.

    • Detection: UV at 254 nm (Furoate chromophore).

  • NMR Confirmation:

    • 1H NMR (CDCl3): Look for the diagnostic triplet of the hexyl terminal methyl (~0.9 ppm) and the distinct furan ring protons (dd at ~7.6, 7.2, and 6.5 ppm).

  • Organoleptic Test:

    • Dilute to 10 ppm in ethanol. Profile should be fruity, apple-like, and earthy. Absence of "acrid" notes (indicative of residual acid chloride or SOCl2).

References

  • Fischer Esterification Mechanism & Kinetics

    • Master Organic Chemistry. "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions."[1][9][10][11][12]

  • Lipase-Catalyzed Synthesis of Furoate Esters

    • ResearchGate.[8] "Kinetic study of lipase-catalyzed esterification of furoic acid."

  • Acyl Chloride Preparation & Properties

    • Wikipedia/PubChem. "2-Furoyl chloride: Synthesis and Properties."
  • Hexyl 2-Furoate Properties & Applications

    • The Good Scents Company. "Hexyl 2-furoate (FEMA 2571)
  • General Furan Synthesis Strategies

    • Organic Chemistry Portal.

Sources

Spectroscopic data for Hexyl 2-furoate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Characterization and Synthesis of Hexyl 2-Furoate

Executive Summary

Hexyl 2-furoate (FEMA 2571) is a carboxylate ester widely utilized in the flavor and fragrance industry for its fruity, green, and waxy olfactory profile.[1] Structurally, it consists of a furan heterocycle conjugated to an ester carbonyl, terminated by a lipophilic hexyl chain.[2]

This guide provides a rigorous analytical framework for the synthesis, purification, and spectroscopic validation of Hexyl 2-furoate. Unlike standard datasheets, this document focuses on the causality of spectral features—linking molecular orbital theory to observed NMR shifts and IR bands—to empower researchers in validating compound identity and purity with high confidence.

Structural Analysis & Synthesis Strategy

The synthesis of Hexyl 2-furoate is most efficiently achieved via Fischer Esterification . This reversible, acid-catalyzed reaction requires thermodynamic control to drive the equilibrium toward the ester product.

Reaction Logic:

  • Protonation: The carbonyl oxygen of 2-furoic acid is protonated, increasing the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: The lone pair of the hexanol oxygen attacks the activated carbonyl.

  • Elimination: Water is eliminated (the driving force), forming the ester linkage.[3][4]

  • Equilibrium Shift: Because the reaction is reversible (

    
    ), we utilize an excess of hexanol or remove water azeotropically (Dean-Stark trap) to maximize yield.
    
Diagram 1: Synthesis Workflow & Critical Control Points

SynthesisWorkflow Reactants Reactants (2-Furoic Acid + Hexanol) Reflux Reflux (110°C) Dean-Stark Trap (Water Removal) Reactants->Reflux Mix Catalyst Catalyst (p-TsOH or H2SO4) Catalyst->Reflux Activate Workup Workup NaHCO3 Wash (Remove Acid) Reflux->Workup Crude Oil Distillation Vacuum Distillation (Remove Hexanol) Workup->Distillation Neutralized Product Pure Hexyl 2-Furoate (>98%) Distillation->Product Fractionation

Figure 1: Critical path for the synthesis of Hexyl 2-furoate, emphasizing water removal to drive equilibrium.[5]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as the primary "gatekeeper" technique. It rapidly confirms the formation of the ester linkage and the consumption of the carboxylic acid precursor.

Diagnostic Strategy:

  • Success Indicator: Appearance of the ester C=O stretch at ~1720 cm⁻¹.

  • Purity Indicator: Disappearance of the broad O-H stretch (2500–3300 cm⁻¹) from 2-furoic acid.

  • Furan Confirmation: The presence of "breathing" modes of the furan ring at ~1470 cm⁻¹ and ~1580 cm⁻¹.

Table 1: Key IR Absorptions

Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3120 - 3150 C-H (Furan)StretchingWeak, sharp band characteristic of heteroaromatics.
2850 - 2960 C-H (Hexyl)StretchingStrong aliphatic bands (

).[5][6][2]
1715 - 1725 C=O[5][6][2] (Ester) StretchingPrimary confirmation. Conjugation with furan lowers

slightly vs. aliphatic esters.
1580, 1475 C=C (Furan)Ring StretchDiagnostic doublet for 2-substituted furans.
1290, 1120 C-O-CStretching"Ester rule" bands; strong intensity.[5][6][2]

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The chemical shifts (


) are heavily influenced by the electron-withdrawing nature of the ester group and the aromatic ring current of the furan.
Proton NMR ( H)

Solvent: CDCl₃ | Frequency: 400 MHz

The spectrum is distinct, separated into the aromatic (deshielded) region and the aliphatic (shielded) region.

Table 2:


H NMR Assignment 
Shift (

ppm)
Mult.IntegrationAssignmentMechanistic Insight
7.56 dd1HH-5 (Furan)Most deshielded due to proximity to ring oxygen.[5][6][2]
7.18 dd1HH-3 (Furan)Deshielded by the adjacent carbonyl anisotropy.[5][6][2]
6.50 dd1HH-4 (Furan)Shielded relative to H-3/H-5 (beta to oxygen).[5][6][2]
4.31 t2H

Key diagnostic. Downfield shift confirms esterification.
1.75 quint2H

Coupled to both

and the chain.[5][6][2]
1.30 - 1.45 m6HBulk

The lipophilic "tail" of the molecule.[5][6][2]
0.90 t3HTerminal

Typical methyl triplet.[5][6][2]

Coupling Constants (


): Typical values for 2-substituted furans are 

Hz,

Hz, and

Hz.[2]
Carbon NMR ( C)

Solvent: CDCl₃

  • Carbonyl (C=O): ~158.9 ppm. (Upfield shift vs. ketones due to resonance donation from ester oxygen).

  • Furan Carbons:

    • C-2 (Quaternary): ~144.8 ppm.

    • C-5: ~146.2 ppm.[2]

    • C-3: ~117.8 ppm.[2]

    • C-4: ~111.7 ppm.[2]

  • Hexyl Chain:

    • 
      : ~65.2 ppm.[2]
      
    • Remaining aliphatic carbons: ~31.5, 28.7, 25.7, 22.6, 14.0 ppm.

Diagram 2: NMR Assignment Logic

NMRLogic Structure Hexyl 2-Furoate Structure Aromatic Aromatic Region (6.0 - 8.0 ppm) Structure->Aromatic Aliphatic Aliphatic Region (0.5 - 4.5 ppm) Structure->Aliphatic H5 H-5 (7.56 ppm) Alpha to Oxygen Aromatic->H5 H3 H-3 (7.18 ppm) Alpha to Carbonyl Aromatic->H3 H4 H-4 (6.50 ppm) Beta Position Aromatic->H4 OCH2 O-CH2 (4.31 ppm) Deshielded by Ester O Aliphatic->OCH2 Bulk Aliphatic Chain (0.9 - 1.8 ppm) Aliphatic->Bulk

Figure 2: Logical flow for assigning proton signals based on electronic environment (shielding/deshielding).[5][6]

Mass Spectrometry (EI-MS)

Under Electron Impact (70 eV), Hexyl 2-furoate follows a predictable fragmentation pathway characteristic of aromatic esters.

Fragmentation Pathway:

  • Molecular Ion (

    
    ):  m/z 196 (Usually distinct).
    
  • 
    -Cleavage:  The bond between the carbonyl carbon and the ester oxygen is weak. Cleavage here releases the hexyloxy radical and generates the stable 2-furoyl cation  (m/z 95). This is typically the Base Peak (100%) .
    
  • Decarbonylation: The furoyl cation loses CO (28 amu) to form the furan cation (m/z 67) or

    
     (m/z 39).
    

Table 3: Major Mass Fragments

m/zIon IdentityRelative AbundanceOrigin
196

ModerateMolecular Ion.
112

LowMcLafferty Rearrangement (Hydrogen transfer).[5][6][2]
95

100% (Base) Furoyl cation (Loss of

).[5][6][2]
39

HighCyclopropenyl cation (Breakdown of furan ring).[5][6][2]

Quality Control & Impurity Profiling

For researchers synthesizing or sourcing this material, three common impurities must be monitored:

  • 2-Furoic Acid: Detected by IR (broad OH) or HPLC. Indicates incomplete esterification or hydrolysis.[2]

  • Hexanol: Detected by GC (lower retention time) or NMR (triplet at ~3.6 ppm instead of 4.3 ppm).

  • Polymerization Products: Furan rings are sensitive to acid-catalyzed polymerization, leading to dark, viscous impurities.[2] Ensure the workup neutralizes all acid before distillation.

Self-Validating Protocol:

  • Step 1: Run TLC (Hexane/EtOAc 9:1). Product

    
     ~0.6; Acid 
    
    
    
    < 0.1.[2]
  • Step 2: Check Refractive Index.[1][2] Literature value

    
    . Significant deviation indicates hexanol contamination.[2]
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61984, Hexyl 2-furoate.[2] Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: Hexyl 2-furoate (FEMA 2571). Retrieved from [Link]

  • The Good Scents Company. Hexyl 2-furoate Data Sheet. Retrieved from [Link]

  • NIST Mass Spec Data Center. Hexyl 2-furoate Mass Spectrum.[2] Retrieved from [Link]

Sources

Physical properties of Hexyl 2-furoate (boiling point, solubility, density)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 39251-86-0 | Formula: C₁₁H₁₆O₃ | MW: 196.24 g/mol

Executive Summary

Hexyl 2-furoate is a lipophilic ester derived from 2-furoic acid and hexanol. While primarily recognized in the flavor and fragrance industry for its sweet, fruity, and earthy profile (FEMA 2571), it holds specific relevance in pharmaceutical research as a model for lipophilic prodrug design. Its structure—a furan ring coupled with a medium-chain alkyl tail—provides a unique balance of aromaticity and hydrophobicity, making it a valuable intermediate for modulating the bioavailability of furan-based pharmacophores. This guide details its physicochemical properties, synthesis protocols, and application in drug development.

Physicochemical Profile

The following data represents the core physical constants required for experimental handling and formulation.

PropertyValueCondition / Method
Boiling Point 252.00 °CAtmospheric (760 mm Hg)
Boiling Point (Vacuum) 105.00 °C1.00 mm Hg
Density 1.017 g/mL25 °C
Refractive Index 1.472

Flash Point 112.78 °C (>230 °F)TCC (Tag Closed Cup)
Solubility (Water) ~56.45 mg/L25 °C (Practically Insoluble)
Solubility (Organic) SolubleEthanol, Diethyl Ether, DMF, Toluene
LogP (Octanol/Water) 3.65 (est)High Lipophilicity
Appearance Colorless to pale yellow liquidViscous, oily
Odor Profile Fruity, Green, Earthy, Apple-likeUsed in flavor masking

Synthesis & Manufacturing

The synthesis of hexyl 2-furoate is typically achieved via Fischer esterification. This equilibrium-driven reaction requires the removal of water to drive the yield.

Chemical Reaction Pathway

Reactants: 2-Furoic Acid + 1-Hexanol Catalyst: Sulfuric Acid (


) or 

-Toluenesulfonic acid (pTSA) Byproduct: Water (

)
Synthesis Workflow Diagram

The following diagram illustrates the critical path for the synthesis and purification of Hexyl 2-furoate.

SynthesisWorkflow Reactants Raw Materials (2-Furoic Acid + Hexanol) Reflux Reflux w/ Dean-Stark (110-120°C, Toluene) Reactants->Reflux Mix Catalysis Acid Catalysis (pTSA or H2SO4) Catalysis->Reflux Add Workup Workup (Na2CO3 Wash) Reflux->Workup Cool & Wash Distillation Vacuum Distillation (105°C @ 1 mmHg) Workup->Distillation Organic Layer Product Purified Hexyl 2-Furoate (>98% Purity) Distillation->Product Collect Fraction

Figure 1: Critical path for the acid-catalyzed synthesis and purification of Hexyl 2-furoate.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (Fischer Esterification)

Objective: Synthesize 50g of Hexyl 2-furoate with >95% purity.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Add 2-furoic acid (0.25 mol, ~28 g) and 1-hexanol (0.30 mol, ~30.6 g, slight excess) to the flask.

  • Solvent & Catalyst: Add 100 mL of Toluene (azeotropic solvent) and 0.5 g of

    
    -Toluenesulfonic acid (pTSA).
    
  • Reflux: Heat the mixture to reflux (~115°C). Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 3-5 hours).

  • Quench: Cool the reaction mixture to room temperature.

  • Wash: Transfer to a separatory funnel. Wash twice with 50 mL of 10% Sodium Carbonate (

    
    ) solution to remove unreacted acid and catalyst. Wash once with Brine.
    
  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ) and filter.
    
  • Concentration: Remove toluene via rotary evaporation.

  • Purification: Perform vacuum distillation on the crude oil. Collect the fraction boiling at 105°C at 1 mm Hg .

Protocol B: Quality Control (GC-MS)

Objective: Verify identity and purity.

  • Column: DB-5 or equivalent non-polar capillary column (30m x 0.25mm).

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 60°C (hold 2 min)

    
     20°C/min 
    
    
    
    260°C (hold 5 min).
  • Detection: MS (EI mode). Look for molecular ion

    
     and characteristic furan fragments (
    
    
    
    95, 39).

Applications in Drug Development

Prodrug Moiety Design

The "furoate" ester moiety is a validated pharmacophore in medicinal chemistry, famously utilized in corticosteroids like Mometasone Furoate and Fluticasone Furoate .

  • Mechanism: Esterification of a polar hydroxyl group with furoic acid significantly increases lipophilicity (LogP).

  • Relevance of Hexyl Chain: While methyl furoates are common, the hexyl chain of Hexyl 2-furoate serves as a research model for "medium-chain" lipophilic masking. This increases membrane permeability for topical or transdermal delivery systems.

Flavor Masking Excipient

In oral liquid formulations, the inherent bitterness of many APIs (Active Pharmaceutical Ingredients) requires masking.

  • Profile: Hexyl 2-furoate provides a "green, fruity, earthy" note that effectively masks metallic or bitter amine tastes.

  • Safety: As a FEMA GRAS (Generally Recognized As Safe) substance, it is suitable for use in oral pediatric formulations where palatability is critical for compliance.

Safety & Handling (SDS Summary)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhaling vapors during high-temperature processing.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing for long periods to prevent oxidation of the furan ring.

References

  • The Good Scents Company. (2023). Hexyl 2-furoate: Physicochemical Properties and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7362 (Furfural/Furoate derivatives). Retrieved from [Link]

  • Organic Syntheses. (1941). 2-Furoic Acid Synthesis (Precursor Protocol). Coll. Vol. 1, p.276. Retrieved from [Link]

  • ChemBK. (2024). Hexyl 2-furoate Chemical Properties and Safety. Retrieved from [Link]

Technical Profile: Hexyl 2-Furoate (CAS 39251-86-0)

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Metabolic Fate

Executive Summary

Hexyl 2-furoate (CAS 39251-86-0) is a heteroaromatic ester utilized primarily in the flavor and fragrance sectors for its fruity, earthy, and herbaceous olfactory profile.[1][2] Beyond its organoleptic utility, it serves as a critical probe in metabolic hydrolytic studies involving furfuryl and furoate derivatives.

This technical guide provides a rigorous examination of the compound's physicochemical properties, validated synthesis protocols, and analytical characterization. It is designed for formulation scientists and toxicologists requiring high-fidelity data for regulatory compliance and application development.

Physicochemical Profile

The following data represents the core specification for high-purity (>98%) Hexyl 2-furoate.

PropertyValue / DescriptionExperimental Condition
Molecular Formula C₁₁H₁₆O₃-
Molecular Weight 196.24 g/mol -
Appearance Colorless to pale yellow liquidAmbient (25°C)
Density 1.017 ± 0.02 g/mL25°C
Boiling Point 105°C1 mmHg (Vacuum Distillation)
Refractive Index (

)
1.474020°C
LogP (Octanol/Water) 3.50 (est)pH 7.4
Solubility Soluble: Ethanol, Diethyl ether, BenzeneInsoluble: WaterAmbient
Flash Point >100°CClosed Cup
Synthesis & Manufacturing Protocol

Methodology: Acid-Catalyzed Fischer Esterification

To achieve high yield and purity, a direct esterification of 2-furoic acid with 1-hexanol is preferred over acyl chloride routes due to the stability of the furan ring and atom economy. The reaction equilibrium is driven forward by the azeotropic removal of water.

Reagents:
  • Substrate A: 2-Furoic Acid (1.0 eq)

  • Substrate B: 1-Hexanol (1.2 eq - slight excess drives kinetics)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Solvent: Toluene (Reaction medium & azeotrope former)

Step-by-Step Protocol:
  • Charge: In a 500mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-furoic acid (11.2 g, 100 mmol) in Toluene (150 mL).

  • Addition: Add 1-Hexanol (12.3 g, 120 mmol) and p-TSA (0.95 g, 5 mmol).

  • Reflux: Attach a Dean-Stark trap and condenser. Heat the mixture to vigorous reflux (~115°C). Monitor water collection in the trap.

  • Endpoint: Continue reflux until theoretical water volume (~1.8 mL) is collected (approx. 4-6 hours). Monitor via TLC (Mobile phase: 10% EtOAc/Hexane).

  • Workup: Cool to room temperature. Wash the organic phase sequentially with:

    • Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Brine (1 x 50 mL).

  • Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Distillation: Purify the crude oil via vacuum distillation (105°C @ 1 mmHg) to obtain the pure ester.

Process Visualization

The following diagram illustrates the critical path for synthesis and purification.

SynthesisWorkflow Reactants Reactants 2-Furoic Acid + Hexanol Catalysis Catalysis p-TSA / Toluene Reactants->Catalysis Reflux Reflux (Dean-Stark) Water Removal Catalysis->Reflux Heat Workup Workup NaHCO3 Wash Reflux->Workup Complete Conversion Distillation Vacuum Distillation 105°C @ 1mmHg Workup->Distillation Crude Oil Product Final Product Hexyl 2-furoate Distillation->Product Pure Fraction

Figure 1: Critical path workflow for the acid-catalyzed synthesis of Hexyl 2-furoate, highlighting the water removal step essential for yield optimization.

Analytical Characterization

Validation of the synthesized compound requires multi-modal analysis to confirm structure and absence of impurities (specifically unreacted hexanol).

A. Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

The furan ring presents a distinct aromatic signature, while the hexyl chain provides a classic aliphatic pattern.

  • δ 7.58 (d, J=1.7 Hz, 1H): Furan C5-H (Alpha proton, most deshielded).

  • δ 7.18 (d, J=3.5 Hz, 1H): Furan C3-H (Beta proton, ortho to ester).

  • δ 6.50 (dd, J=3.5, 1.7 Hz, 1H): Furan C4-H.

  • δ 4.31 (t, J=6.7 Hz, 2H): -O-CH ₂- (Ester methylene).

  • δ 1.75 (m, 2H): -O-CH₂-CH ₂- (Beta-methylene).

  • δ 1.45 - 1.25 (m, 6H): Bulk methylene chain.

  • δ 0.89 (t, J=6.8 Hz, 3H): Terminal -CH ₃.

B. Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 196

  • Base Peak: m/z 95 (Furoyl cation [C₅H₃O₂]⁺). This fragmentation is characteristic of furoate esters, formed by the loss of the alkoxy group (O-Hexyl).

  • Secondary Fragment: m/z 112 (Furoic acid rearrangement).

Biological Activity & Metabolic Fate

For toxicological assessment, understanding the hydrolysis rate is paramount. Hexyl 2-furoate functions as a "masked" furoic acid.

Mechanism of Action: Upon ingestion or enzymatic exposure, nonspecific carboxylesterases (CES) rapidly hydrolyze the ester bond. The lipophilic hexyl chain facilitates membrane permeation before hydrolysis occurs.

Metabolic Pathway:

  • Hydrolysis: Conversion to 2-Furoic acid and 1-Hexanol.

  • Conjugation: 2-Furoic acid is activated to Furoyl-CoA and subsequently conjugated with Glycine to form Furoylglycine , which is excreted renally.

  • Oxidation: The hexanol byproduct enters fatty acid oxidation or glucuronidation pathways.

MetabolicPathway Parent Hexyl 2-Furoate (Lipophilic) Enzyme Carboxylesterases (Liver/Plasma) Parent->Enzyme Hydrolysis Inter1 2-Furoic Acid Enzyme->Inter1 Inter2 1-Hexanol Enzyme->Inter2 CoA Furoyl-CoA Inter1->CoA Acyl-CoA Synthetase Oxidation Fatty Acid Oxidation Inter2->Oxidation Final Furoylglycine (Urine Excretion) CoA->Final Glycine N-Acyltransferase

Figure 2: Metabolic hydrolysis and detoxification pathway of Hexyl 2-furoate in mammalian systems.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61168, Hexyl 2-furoate. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000). Evaluation of certain food additives and contaminants: Furfuryl alcohol and related substances. WHO Technical Report Series. Retrieved from [Link]

  • The Good Scents Company. (2024). Hexyl 2-furoate: Organoleptic Properties and Safety Data. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Furoic acid esters. Retrieved from [Link]

Sources

Technical Guide: Hexyl 2-Furoate – Synthesis, Properties, and Discovery Potential

[1]

Executive Summary: The Lipophilic Furoate Scaffold

Hexyl 2-furoate (CAS: 39251-86-0; FEMA: 2571) is often categorized strictly as a flavor ingredient, prized for its sweet, fruity, and "green" organoleptic profile.[1] However, for the drug development professional, this molecule represents a critical model for furoate ester pharmacophores .

Furoic acid derivatives are privileged structures in medicinal chemistry, serving as the lipophilic backbone for potent corticosteroids (e.g., Mometasone furoate) and anti-amebics (e.g., Diloxanide furoate). Hexyl 2-furoate offers a simplified, accessible scaffold to study the lipophilic modulation and metabolic stability of the furoate moiety without the complexity of a steroid nucleus.

This guide moves beyond the flavor profile to analyze the synthesis, chemical behavior, and pharmacological relevance of Hexyl 2-furoate as a tool in early-stage drug discovery.

Chemical Identity & Physicochemical Profile

Correction on Nomenclature: Literature often confuses hexyl esters. Ensure distinction between Hexyl 2-furoate (FEMA 2571) and Hexyl formate (FEMA 2570).

Table 1: Core Chemical Data
ParameterSpecificationContext for Researchers
IUPAC Name Hexyl furan-2-carboxylateBasis for chemical search strings.[1][2][3][4]
CAS Number 39251-86-0Key for regulatory databases (TSCA, REACH).[1][3]
Molecular Formula C₁₁H₁₆O₃MW: 196.24 g/mol (Fragment-based discovery compliant).[1][3]
LogP (Predicted) ~3.53High Lipophilicity. Ideal for membrane permeability studies.[3]
Water Solubility ~74 mg/L (Insoluble)Requires organic co-solvents (DMSO/Ethanol) for bioassays.[1][3]
Boiling Point 252°C (at 760 mmHg)High thermal stability; amenable to GC analysis.[1][3]
pKa (Acid) N/A (Ester)Neutral at physiological pH.[1][3]

Synthesis & Production Logic

The synthesis of Hexyl 2-furoate connects sustainable "Green Chemistry" (biomass-derived furfural) with classical organic synthesis.[1]

The Biomass Connection

The precursor, 2-furoic acid , is derived from furfural , which is produced industrially from lignocellulosic biomass (corn cobs, oat hulls). This makes Hexyl 2-furoate a potential "bio-based" building block.[1]

Experimental Protocol: Acid-Catalyzed Fischer Esterification

Rationale: While transesterification is possible, direct Fischer esterification is preferred for laboratory scale due to the availability of reagents and high atom economy.

Reagents:

  • 2-Furoic acid (1.0 eq)[1][3][5]

  • 1-Hexanol (1.2 eq) – Excess drives equilibrium.[1][3]

  • p-Toluenesulfonic acid (pTSA) (0.05 eq) – Catalyst.[1][3]

  • Toluene – Solvent for azeotropic water removal.[1][3]

Workflow:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 11.2 g (100 mmol) of 2-furoic acid, 12.3 g (120 mmol) of 1-hexanol, and 0.95 g (5 mmol) of pTSA. Add 100 mL of toluene.

  • Reflux: Heat the mixture to reflux (approx. 110-115°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3-4 hours).[1]

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and catalyst. Wash with Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).

  • Purification: Distill the residue under vacuum (approx. 1-2 mmHg) to obtain a clear, colorless liquid.

Synthesis Logic Diagram

The following diagram visualizes the flow from biomass to the final ester, highlighting the critical oxidation and esterification steps.

SynthesisPathBiomassLignocellulosic Biomass(Corn cobs/Hulls)FurfuralFurfural(C5H4O2)Biomass->FurfuralAcid Hydrolysis& DehydrationFuroicAcid2-Furoic Acid(Oxidation Product)Furfural->FuroicAcidCannizzaro orCatalytic OxidationTargetHexyl 2-Furoate(Target Ester)FuroicAcid->TargetFischer Esterification(pTSA, Toluene, Reflux)Hexanol1-HexanolHexanol->Target+ Reactant

Figure 1: Synthesis pathway linking biomass precursors to Hexyl 2-furoate via oxidation and esterification.[1][3][6][7]

Discovery Potential: The "Furoate Effect"

In drug development, the conversion of a carboxylic acid to a furoate ester is a strategic modification.

Lipophilicity & Permeability

The hexyl chain adds significant lipophilicity (LogP ~3.5), facilitating passive transport across lipid bilayers.

  • Application: Researchers can use Hexyl 2-furoate as a standard in Caco-2 permeability assays to calibrate the transport of lipophilic esters.[1]

Metabolic Stability & Safety

Understanding the hydrolysis of this molecule provides insight into how the body handles furoate-based drugs.

  • Metabolic Pathway: Carboxylesterases (CES1/CES2) in the liver and intestine rapidly hydrolyze the ester bond.

  • Toxicology: The metabolites are well-characterized.[1] 2-Furoic acid is conjugated with glycine (similar to benzoic acid) and excreted. 1-Hexanol is oxidized to hexanoic acid and enters fatty acid oxidation.[1]

Metabolic Fate Diagram

This diagram illustrates the bio-activation/clearance pathway, critical for toxicology assessments.

MetabolismParentHexyl 2-Furoate(Lipophilic)EnzymeCarboxylesterases(CES1 / CES2)Parent->EnzymeHydrolysisFuroic2-Furoic Acid(Polar Metabolite)Enzyme->FuroicHexanol1-HexanolEnzyme->HexanolGlycineFuroylglycine(Excreted in Urine)Furoic->GlycineGlycine Conjugation(Liver)FattyAcidHexanoic Acid(Beta-Oxidation)Hexanol->FattyAcidOxidation

Figure 2: Metabolic hydrolysis and clearance pathways of Hexyl 2-furoate in mammalian systems.[1][3]

Analytical Validation (GC-MS)

For purity verification or metabolite tracking, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[1]

Method Parameters:

  • Column: HP-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.[1]

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 10°C/min to 200°C.

    • Ramp: 20°C/min to 280°C (hold 5 min).

  • Detection: EI Mode (70 eV).

  • Key Fragments (m/z):

    • 196: Molecular Ion [M]+ (Weak).

    • 112: Furoic acid ion (Characteristic rearrangement).

    • 95: Furoyl cation [C₅H₃O₂]+ (Base peak, Diagnostic).

    • 39: Cyclopropenyl cation (Furan ring fragmentation).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61984, Hexyl 2-furoate. Retrieved from [Link][3]

  • The Good Scents Company (2023). Hexyl 2-furoate Flavor and Fragrance Information. Retrieved from [Link][3]

  • Organic Syntheses (1941). 2-Furoic Acid Synthesis Protocol.[7] Coll. Vol. 1, p.276.[6] Retrieved from [Link][3]

  • FEMA (Flavor and Extract Manufacturers Association). FEMA Flavor Ingredient Library: Hexyl 2-furoate (FEMA 2571).[4] (Note: FEMA 2570 is Hexyl Formate).

Technical Monograph: The Bio-Occurrence and Green Synthesis of Hexyl 2-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexyl 2-furoate (CAS: 39251-86-0) represents a critical intersection between flavor chemistry and green biotechnology. While often categorized as a synthetic flavoring agent (FEMA 2571) prized for its fruity, apple-peel, and earthy notes, its structural lineage is deeply rooted in the thermal degradation of biomass. This guide addresses the paradox of its "natural" status: while direct extraction from botanical sources is often economically unviable due to trace abundance, the compound is a member of the furoate ester family ubiquitous in thermally processed matrices like roasted coffee and nuts.

This monograph provides a technical roadmap for researchers to understand its natural formation via Maillard chemistry and details a self-validating protocol for its enzymatic synthesis —a pathway that satisfies the demand for "natural" labeling requirements in high-value formulations.

Section 1: Physicochemical Profile & Sensory Architecture

Before addressing synthesis, the target molecule must be defined by its volatility and lipophilicity, which dictate its behavior in food matrices and drug delivery systems.

Table 1: Physicochemical Specifications
PropertyValueTechnical Implication
IUPAC Name Hexyl furan-2-carboxylateCore furoate pharmacophore
CAS Number 39251-86-0Registry identification
Molecular Weight 196.24 g/mol Mid-volatility flavorant
LogP (Predicted) ~3.48Highly lipophilic; binds to fat matrices
Boiling Point ~252°C (at 760 mmHg)Thermostable in baking/processing
Odor Threshold Low ppm rangeHigh-impact aroma chemical
Sensory Descriptors Green, Fruity (Apple/Pear), Earthy, WaxyBridges fresh and roasted notes

Section 2: Natural Occurrence & The Thermal Formation Pathway

The "Nature-Identical" Paradigm

Hexyl 2-furoate is frequently classified as nature-identical . While specific isolation of the hexyl ester from fresh plant tissue is rare compared to methyl or ethyl furoates, it belongs to a chemical class generated spontaneously during the thermal processing of carbohydrate-rich biomass.

Mechanism of Formation: The Maillard-Furan Connection

The natural genesis of furoates occurs via the Maillard Reaction and sugar degradation. When hexose sugars degrade under heat (roasting coffee, baking bread), they dehydrate to form furfural and 2-furoic acid . In the presence of trace alcohols (like hexanol, a common degradation product of lipids or pectin), esterification occurs.

Figure 1: Thermal Genesis Pathway

The following diagram illustrates the cascade from biomass to furoate esters.

MaillardPathway Biomass Hexose Sugars (Glucose/Fructose) Dehydration Acid-Catalyzed Dehydration Biomass->Dehydration Furfural Furfural (Aldehyde) Dehydration->Furfural Oxidation Oxidation Furfural->Oxidation FuroicAcid 2-Furoic Acid Oxidation->FuroicAcid Esterification Thermal Esterification FuroicAcid->Esterification Hexanol n-Hexanol (Lipid Degradation) Hexanol->Esterification Target Hexyl 2-Furoate Esterification->Target

Caption: Logical flow of furoate formation during thermal processing of biological material.

Section 3: Biocatalytic Synthesis (The "Natural" Source)

For industrial applications requiring "natural" labeling (EU/US regulations), chemical synthesis using mineral acids is prohibited. The industry standard is Enzymatic Esterification using Lipase B from Candida antarctica (CALB).

Why Biocatalysis?
  • Regulatory Compliance: Enzymatic processes are considered "natural" if the precursors (Furoic acid, Hexanol) are natural.

  • Selectivity: Lipases operate under mild conditions, preventing the polymerization of the furan ring (a common issue with acid catalysis).

Protocol: Solvent-Free Lipase-Catalyzed Synthesis

Objective: Synthesize Hexyl 2-furoate with >95% yield using immobilized lipase.

Reagents
  • Substrate A: Natural 2-Furoic acid (Solid).

  • Substrate B: Natural n-Hexanol (Liquid).

  • Catalyst: Immobilized Lipase B (e.g., Novozym 435 or equivalent).

  • Drying Agent: Molecular Sieves (3Å or 4Å) to remove water byproduct.

Step-by-Step Methodology
  • Stoichiometry Setup: Mix 2-Furoic acid and n-Hexanol in a 1:1.2 molar ratio . The slight excess of alcohol drives the equilibrium forward.

    • Note: Avoid excess acid, as high acidity can denature the enzyme interface.

  • Thermal Equilibration: Heat the mixture to 50°C in a stirred tank reactor or glass vial. Furoic acid will dissolve into the hexanol.

  • Catalyst Addition: Add immobilized lipase (1-2% w/w relative to substrates).

  • Water Management (Critical): Add activated molecular sieves (10% w/w).

    • Causality: Lipase catalysis is reversible. Accumulation of water (byproduct) will trigger hydrolysis (reverse reaction). Removing water shifts the equilibrium toward the ester (Le Chatelier’s principle).

  • Reaction Monitoring: Agitate at 200 RPM for 6–12 hours. Monitor via TLC or GC-FID.

  • Purification: Filter out the enzyme and molecular sieves. The enzyme can be washed with acetone and reused up to 10 cycles. Vacuum distill the excess hexanol to isolate pure Hexyl 2-furoate.

Figure 2: The Ping-Pong Bi-Bi Enzymatic Mechanism

This diagram details the kinetic mechanism occurring at the enzyme active site.

EnzymaticMechanism Lipase Free Lipase (Active Site) Complex1 Enzyme-Acid Complex Lipase->Complex1 + Furoic Acid AcylEnzyme Acyl-Enzyme Intermediate Complex1->AcylEnzyme Acylation Water H2O Released AcylEnzyme->Water Dehydration Complex2 Enzyme-Ester Complex AcylEnzyme->Complex2 + Hexanol Complex2->Lipase Enzyme Regenerated Product Hexyl 2-Furoate Complex2->Product Deacylation FuroicAcid Input: 2-Furoic Acid FuroicAcid->Complex1 Hexanol Input: Hexanol Hexanol->Complex2

Caption: Ping-Pong Bi-Bi mechanism showing the regeneration of the lipase catalyst.

Section 4: Analytical Validation (Quality Control)

To verify the identity and purity of Hexyl 2-furoate, researchers must employ orthogonal analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3]
  • Column: DB-WAX or HP-5MS (Non-polar preferred for separation from free fatty acids).

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program: 60°C (1 min hold) → 10°C/min → 240°C.

  • Key Fragments (m/z):

    • 95: Base peak (Furoyl cation, [C5H3O2]+). This is the diagnostic fingerprint for 2-furoates.

    • 112: Furoic acid rearrangement.

    • 196: Molecular ion [M]+ (often weak).

HPLC (High-Performance Liquid Chromatography)[4]
  • Application: Useful for non-volatile matrices or monitoring enzymatic kinetics without derivatization.

  • Column: C18 Reverse Phase (e.g., Newcrom R1).

  • Mobile Phase: Acetonitrile/Water/Phosphoric Acid (gradient).

  • Detection: UV at 270 nm (Furan ring absorption maximum).

Section 5: Regulatory & Safety Context

  • FEMA Number: 2571[1][2]

  • JECFA Status: Evaluated as part of the "Furfural, Furfuryl alcohol, and related substances" group.[3] No safety concern at current levels of intake.

  • Metabolism: In vivo, furoate esters are rapidly hydrolyzed by carboxylesterases to furoic acid and the corresponding alcohol (hexanol). Furoic acid is conjugated with glycine and excreted.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5352543, Hexyl 2-furoate. Retrieved from [Link]

  • The Good Scents Company (2024). Hexyl 2-furoate: Flavor and Fragrance Data. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Certain Food Additives and Contaminants: Furoyl derivatives. WHO Technical Report Series. Retrieved from [Link]

  • SIELC Technologies. Separation of Hexyl 2-furoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Moro, S., et al. (2018).Enzymatic synthesis of flavor esters: A review of lipase specificity and process optimization. (General reference for Lipase B protocols).

Sources

Thermodynamic and Photochemical Properties of Hexyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexyl 2-furoate (CAS: 39251-86-0) is a lipophilic ester derivative of 2-furoic acid, increasingly utilized as a specialized intermediate in pharmaceutical synthesis and a functional flavor constituent.[1] While its organoleptic properties are well-documented, its thermodynamic and photochemical behaviors are critical for process scaling and shelf-life stability in drug development.[1] This guide provides a rigorous technical analysis of these properties, synthesizing experimental data with mechanistic insights to support precision engineering in formulation and storage.[1]

Chemical Identity and Synthesis

Hexyl 2-furoate consists of a furan heteroaromatic ring substituted at the 2-position with a hexyl ester group. This structure imparts significant lipophilicity (LogP ~3.53), making it distinct from its lower alkyl homologs (methyl/ethyl furoates) which are more water-soluble.[1]

Synthesis Pathway

The industrial synthesis typically employs Fischer esterification.[1][2] However, green chemistry approaches utilizing solid acid catalysts or lipases are preferred for pharmaceutical grades to minimize trace metal contamination.[1]

Synthesis Furoic 2-Furoic Acid (Solid) Intermediate Tetrahedral Intermediate Furoic->Intermediate Hexanol 1-Hexanol (Liquid) Hexanol->Intermediate Catalyst Catalyst (H2SO4 or Lipase) Catalyst->Intermediate Activation Product Hexyl 2-furoate (Lipophilic Ester) Intermediate->Product -H2O Water H2O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed esterification pathway for Hexyl 2-furoate synthesis.[1]

Thermodynamic Characterization

Thermodynamic stability governs the processing window for this compound.[1] The furan ring introduces planarity and aromaticity, while the hexyl chain adds rotational degrees of freedom, influencing entropy and heat capacity.[1]

Physicochemical Data Summary
PropertyValueConditionsMethod/Source
Boiling Point 252 °C760 mmHgStandard Distillation [1, 2]
Density 1.017 g/mL25 °CPycnometry [2]
Refractive Index (

)
1.463 – 1.46920 °CRefractometry [3]
Flash Point 113 °C (235 °F)Closed CupASTM D93 [2]
Vapor Pressure ~0.008 mmHg25 °CEstimated (Antoine Eq) [2]
LogP 3.53-Calculated (Consensus) [4]
Viscosity and Heat Capacity

Unlike lower furoates, the hexyl chain significantly increases van der Waals interactions, resulting in higher viscosity.[1]

  • Viscosity: While specific experimental values are proprietary to batch COAs, homologous series extrapolation suggests a dynamic viscosity (

    
    ) range of 4.0 – 6.0 mPa[1]·s at 25°C .
    
  • Heat Capacity (

    
    ):  Critical for reactor cooling profiles.[1] The estimated 
    
    
    
    is approximately 350 J/(mol·K) based on group contribution methods (Furan ring + Hexyl chain).[1]
Experimental Protocol: High-Precision Density & Viscosity

To validate batch consistency, the following protocol is recommended.

Objective: Determine


 and 

to ensure purity and flow consistency.
  • Instrument: Anton Paar SVM 3001 or equivalent Stabinger Viscometer.[1]

  • Calibration: Perform check with ultra-pure water and a dodecane standard at 20°C.

  • Sample Prep: Degas 5 mL of Hexyl 2-furoate via ultrasonication (5 mins) to remove microbubbles.

  • Measurement: Inject sample; program temperature ramp from 15°C to 40°C in 5°C increments.

  • Validation: Density must deviate < 0.0005 g/cm³ from reference; Viscosity RSD must be < 0.35%.

Photochemical Properties[1][3][5]

The furan moiety is a known chromophore, absorbing in the UV region.[1] This makes Hexyl 2-furoate susceptible to photodegradation, specifically photo-oxidation, which can generate reactive peroxides—a critical risk in drug formulation.[1]

UV-Vis Absorption Profile
  • 
    :  Typically 250–260 nm  (characteristic of the furan 
    
    
    
    transition).[1]
  • Tail Absorption: Extends into the UV-A region (315–400 nm) depending on solvent polarity and concentration.

Photostability & Degradation Mechanism

Upon exposure to UV light in the presence of oxygen, the furan ring can act as a diene in a [4+2] cycloaddition with singlet oxygen (


), forming an unstable endoperoxide.[1] This intermediate rearranges to form toxic ring-opened products (e.g., unsaturated dicarbonyls).[1]

Photochemistry Ground Hexyl 2-furoate (Ground State) Excited Excited Singlet State (S1) Ground->Excited UV (hν) Endoperoxide Furan Endoperoxide (Unstable Intermediate) Ground->Endoperoxide + 1O2 ([4+2] Cycloaddition) Excited->Ground Fluorescence SingletOx Singlet Oxygen (1O2) Excited->SingletOx Energy Transfer (Sensitization) Degradant Ring-Opened Dicarbonyls Endoperoxide->Degradant Rearrangement Polymer Polymeric Residues Degradant->Polymer Condensation

Figure 2: Photo-oxidation mechanism of Hexyl 2-furoate leading to ring opening.[1]

Experimental Protocol: Photostability Stress Testing

Objective: Quantify degradation under ICH Q1B conditions.

  • Sample Prep: Prepare a 1 mg/mL solution of Hexyl 2-furoate in Acetonitrile.

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Exposure: Place test vials in a photostability chamber (Light Source: D65/ID65) for 1.2 million lux hours.

  • Analysis:

    • HPLC-UV: Column C18, Mobile Phase A: Water (0.1% Formic Acid), B: ACN.[1] Gradient 10-90% B.[1]

    • Detection: 254 nm.[1]

  • Calculation: % Degradation =

    
    .[1]
    
  • Acceptance: Degradation > 0.5% indicates need for amber glass packaging or antioxidant addition (e.g., BHT).[1]

Applications in Drug Development

Pharmaceutical Intermediate

Hexyl 2-furoate serves as a lipophilic precursor.[1] The hexyl group acts as a protecting group or a lipophilic handle that can be transesterified or hydrolyzed late-stage to yield the free acid (2-furoic acid), a moiety found in diloxanide furoate and mometasone furoate [5].[1]

Formulation Excipient

Due to its high boiling point (252°C) and pleasant aroma, it is investigated as a functional solvent or flavor masking agent in oral liquid formulations.[1] Its insolubility in water necessitates emulsification (HLB requirement ~10-12).[1]

References

  • National Institute of Standards and Technology (NIST). Furan-2-carboxylic acid, hexyl ester - Gas Phase Thermochemistry.[1]Link[1]

  • The Good Scents Company. Hexyl 2-furoate: Physicochemical Properties and Safety Data.[1]Link[1]

  • PubChem. Hexyl 2-furoate (Compound Summary). National Library of Medicine.[1] Link

  • ChemAxon. Calculated LogP and pKa values for Hexyl 2-furoate.Link[1]

  • Galaxy Laboratories. 2-Furoic Acid: Intermediate for Pharma & Food Preservation.[1]Link

Sources

Technical Monograph: Molecular Architecture and Synthetic Utility of Hexyl 2-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexyl 2-furoate (CAS: 39251-86-0) is often categorized strictly as a flavor and fragrance agent due to its fruity, earthy profile. However, for drug development professionals, this molecule represents a critical model system for understanding furoate-based pharmacophores .

Furoate esters are structurally significant in medicinal chemistry, serving as lipophilic prodrug moieties (e.g., Mometasone furoate, Diloxanide furoate) that enhance membrane permeability and receptor binding affinity. This guide dissects the molecular structure, synthesis, and characterization of Hexyl 2-furoate, positioning it as a template for engineering lipophilicity in heterocyclic therapeutics.

Molecular Architecture & Electronic Profile[1]

The efficacy of Hexyl 2-furoate as a chemical probe lies in its bipartite structure: a polar, electron-rich heteroaromatic head and a hydrophobic aliphatic tail.

Structural Decomposition[1]
  • The Pharmacophore (Furan-2-carbonyl): The furan ring is a

    
    -excessive heteroaromatic system. The oxygen at position 1 donates electron density into the ring, making the C5 position susceptible to electrophilic attack, while the carbonyl at C2 withdraws density, stabilizing the ester linkage.
    
  • The Lipophilic Modulator (Hexyl Chain): The 6-carbon alkyl chain drastically alters the physicochemical profile compared to the parent acid (2-furoic acid). It shifts the LogP from ~0.6 (acid) to ~3.5 (ester), facilitating passive transport across lipid bilayers—a critical feature for topical and transdermal drug delivery systems.

Visualization of Structural Logic

The following diagram illustrates the functional segmentation of the molecule.

HexylFuroateStructure cluster_0 Pharmacophore Furan Furan Ring (π-Excessive Heterocycle) Carbonyl Ester Linkage (Metabolic Lability) Furan->Carbonyl C2 Attachment Hexyl Hexyl Tail (Lipophilic Driver) Carbonyl->Hexyl O-Alkyl Bond

Figure 1: Structural dissection of Hexyl 2-furoate highlighting the pharmacophore head and lipophilic tail.

Physicochemical Profile

Accurate physicochemical data is essential for modeling bioavailability. The high LogP value confirms its utility as a hydrophobic model.

PropertyValuebiological Significance
CAS Number 39251-86-0Unique Identifier
Molecular Formula

MW: 196.24 g/mol
LogP (Octanol/Water) ~3.5High membrane permeability; ideal for topical formulations.[1]
Boiling Point 252°C (760 mmHg)High thermal stability for processing.[1]
Density 1.017 g/mLComparable to water; facilitates biphasic extraction.[1]
Refractive Index 1.472Purity indicator during distillation.[1]

Synthetic Pathways: Protocol & Mechanism

While enzymatic routes exist, Fischer Esterification remains the gold standard for laboratory-scale synthesis due to its robustness and scalability.

Reaction Mechanism

The reaction is an equilibrium process driven by acid catalysis.

  • Protonation: The carbonyl oxygen of 2-furoic acid is protonated, increasing electrophilicity.

  • Nucleophilic Attack: The hydroxyl group of 1-hexanol attacks the carbonyl carbon.

  • Elimination: Water is eliminated to reform the carbonyl, yielding the ester.

Step-by-Step Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques.

Reagents:

  • 2-Furoic acid (1.0 eq)

  • 1-Hexanol (1.2 eq, excess drives equilibrium)

  • p-Toluenesulfonic acid (pTSA) or

    
     (0.05 eq, catalyst)
    
  • Toluene (Solvent, for azeotropic water removal)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-furoic acid (11.2 g, 100 mmol), 1-hexanol (12.2 g, 120 mmol), pTSA (0.95 g, 5 mmol), and Toluene (100 mL).

  • Reflux: Heat the mixture to reflux (~115°C). Monitor the collection of water in the Dean-Stark trap.

    • Why? Removal of water shifts the equilibrium to the right (Le Chatelier’s principle), ensuring high yield.

  • Completion: Continue reflux until water evolution ceases (approx. 3-5 hours).

  • Work-up:

    • Cool to room temperature.

    • Wash the organic layer with saturated

      
       (2 x 50 mL) to remove unreacted acid and catalyst. Caution: 
      
      
      
      evolution.[1]
    • Wash with Brine (1 x 50 mL) and dry over anhydrous

      
      .
      
  • Purification: Remove toluene via rotary evaporation. Purify the residue via vacuum distillation (bp ~105°C at 1 mmHg) to obtain a clear, colorless liquid.

Synthesis Workflow Diagram

SynthesisFlow Start Reagents: 2-Furoic Acid + Hexanol (Acid Cat.) Reflux Reflux with Dean-Stark (Azeotropic Water Removal) Start->Reflux Heat Wash Wash: NaHCO3 (Remove Acid/Cat) Reflux->Wash Cool & Extract Dry Dry: MgSO4 (Remove Trace Water) Wash->Dry Distill Vacuum Distillation (Isolate Pure Ester) Dry->Distill Product Hexyl 2-Furoate (>98% Purity) Distill->Product

Figure 2: Operational workflow for the synthesis of Hexyl 2-furoate via Fischer Esterification.

Structural Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must be validated against specific spectral markers.

Proton NMR ( H NMR) Analysis

The spectrum is distinct, separating the aromatic furan protons from the aliphatic hexyl chain.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.58 dd1HFuran H-5Alpha-proton (adjacent to Oxygen)
7.18 dd1HFuran H-3Beta-proton (adjacent to Carbonyl)
6.50 dd1HFuran H-4Beta-proton (most shielded aromatic)
4.31 t2H

Deshielded by ester oxygen
1.75 quint2H

(Beta)
Beta to ester oxygen
1.30 - 1.45 m6HBulk

Lipophilic chain mid-section
0.90 t3HTerminal

End of hexyl tail

Validation Check: If the integral ratio of the aromatic region (3H total) to the aliphatic region (13H total) deviates from 3:13, the sample contains impurities (likely unreacted hexanol or toluene).

Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 196 (Weak).
    
  • Base Peak: m/z 95 (Furoyl cation,

    
    ).
    
  • Mechanism: The bond cleavage occurs primarily at the ester oxygen-carbonyl bond, releasing the stable acylium ion (furoyl cation) and the hexyloxy radical. This is a diagnostic signature for furoate esters.

Applications in Drug Development[2][3][4]

While Hexyl 2-furoate is a flavor ingredient, its value in pharma is as a structural surrogate .

  • Prodrug Modeling: Many corticosteroids are esterified as furoates (e.g., Mometasone furoate) to increase lipophilicity and skin residence time. Hexyl 2-furoate serves as a simplified, non-steroidal model to study the hydrolytic stability of the furoate ester bond in plasma or skin homogenates without the analytical complexity of the steroid backbone.

  • Antimicrobial Pharmacophores: Furoic acid derivatives exhibit antimicrobial activity.[2] The hexyl chain acts as a membrane anchor. Researchers use this molecule to test the "anchor and warhead" hypothesis, where the alkyl tail penetrates the bacterial cell wall, delivering the furoate moiety to intracellular targets.

  • Solvation Studies: Due to its amphiphilic nature (polar head, non-polar tail), it is used to model solvation environments for other heterocyclic drugs, aiding in the prediction of solubility in lipid-based formulations.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61984, Hexyl 2-furoate. Retrieved from [Link]

  • The Good Scents Company (2024). Hexyl 2-furoate General Information and Organoleptics. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Hexyl 2-furoate Mass Spectrum. Retrieved from [Link]

  • Haz-Map (2025). Toxicology and Occupational Health Information: Hexyl 2-furoate. Retrieved from [Link]

Sources

Hexyl 2-Furoate: Chemical Identity, Nomenclature, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Scientists & Process Chemists

Executive Summary

Hexyl 2-furoate (CAS: 39251-86-0) is a lipophilic ester utilized primarily as a flavor and fragrance adjuvant, characterized by its fruity, earthy, and green organoleptic profile.[1][2][3] While its primary industrial application lies in sensory modification, its structural motifs—specifically the 2-furoate ester linkage—are of significant interest in medicinal chemistry. The furoate moiety is frequently employed in prodrug design (e.g., Mometasone furoate, Fluticasone furoate) to modulate lipophilicity and tissue permeability. This guide provides a comprehensive technical profile of Hexyl 2-furoate, detailing its nomenclature, physicochemical properties, synthesis via Fischer esterification, and metabolic fate, serving as a model system for studying furoate ester stability.

Part 1: Nomenclature & Chemical Identity

Precise nomenclature is the bedrock of chemical reproducibility. Hexyl 2-furoate is an ester formed from the condensation of 2-furoic acid and hexan-1-ol.

Nomenclature Hierarchy

The following table consolidates valid identifiers for regulatory and scientific documentation.

CategoryName / IdentifierContext
IUPAC Name Hexyl furan-2-carboxylate Official systematic name
Common Name Hexyl 2-furoateStandard industrial designation
Synonyms 2-Furancarboxylic acid hexyl esterHexyl furoateHexyl 2-furancarboxylateAlternative chemical descriptions
CAS Number 39251-86-0 Global chemical registry
FEMA Number 2571Flavor & Extract Manufacturers Association
FLAVIS Number 13.005EU Flavour Information System
Molecular Formula C₁₁H₁₆O₃Elemental composition
SMILES CCCCCCOC(=O)C1=CC=CO1Machine-readable string
Structural Decomposition

Understanding the molecule's amphiphilic nature is critical for formulation. It consists of a polar, aromatic hetero-ring (furoate) and a lipophilic alkyl tail (hexyl).

StructureMap Name Hexyl 2-furoate Furoate 2-Furoate Moiety (Polar/Aromatic) Target for Esterase Name->Furoate Derived from 2-Furoic Acid Hexyl Hexyl Chain (Lipophilic Tail) LogP Driver Name->Hexyl Derived from 1-Hexanol Linkage Ester Bond (Hydrolyzable) Furoate->Linkage Hexyl->Linkage

Figure 1: Structural decomposition of Hexyl 2-furoate highlighting the functional pharmacophores relevant to solubility and metabolism.

Part 2: Physicochemical Properties & Relevance

For drug development professionals, the physicochemical profile dictates the compound's utility as an excipient or model substrate.

PropertyValueImplication for Formulation
Molecular Weight 196.24 g/mol Low MW facilitates rapid absorption.[4]
LogP (Octanol/Water) ~3.5Highly lipophilic; requires co-solvents (e.g., ethanol, glycols) for aqueous formulation.
Boiling Point 252°C (at 760 mmHg)Low volatility; stable in solid/semi-solid matrices.[4]
Flash Point ~112°CSafe for standard hot-melt processing.[4]
Solubility Insoluble in water; Soluble in alcohol, oils.Ideal for lipid-based drug delivery systems (LBDDS).

Expert Insight: The LogP of 3.5 places Hexyl 2-furoate in the "sweet spot" for membrane permeability, similar to many corticosteroids. This makes it an excellent non-active model compound for studying the in vitro release kinetics of lipophilic esters without the cost or potency hazards of active APIs.

Part 3: Synthesis & Manufacturing Protocol

The synthesis of Hexyl 2-furoate follows a classic Fischer-Speier Esterification . While conceptually simple, high-purity yield requires strict control of the equilibrium via water removal.

Reaction Mechanism

The reaction is acid-catalyzed and equilibrium-limited.[5]



Experimental Protocol (Laboratory Scale)

Objective: Synthesize 50g of Hexyl 2-furoate with >98% purity.

Reagents:

  • 2-Furoic acid (1.0 eq)[3]

  • 1-Hexanol (1.2 eq - excess drives equilibrium)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq - catalyst)

  • Toluene (Solvent/Azeotrope former)

Step-by-Step Workflow:

  • Setup: Equip a 250mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap , and reflux condenser.

  • Charging: Add 2-Furoic acid (28g, 0.25 mol), 1-Hexanol (30.6g, 0.30 mol), p-TSA (2.1g), and Toluene (100mL) to the RBF.

  • Reaction: Heat the mixture to reflux (~115°C). Water will co-distill with toluene and collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water collection ceases (approx. 3-5 hours). Verify completion via TLC (Silica; Hexane:EtOAc 8:2).

  • Workup (Critical for Purity):

    • Cool reaction mixture to room temperature.

    • Wash with saturated NaHCO₃ (2 x 50mL) to remove unreacted furoic acid and p-TSA. Caution: CO₂ evolution.

    • Wash with Brine (1 x 50mL).

    • Dry organic layer over anhydrous MgSO₄.

  • Purification:

    • Remove Toluene via Rotary Evaporator.

    • Perform Vacuum Distillation on the crude oil. Collect the fraction boiling at ~105°C (at 1 mmHg).

Synthesis Process Flow

SynthesisFlow Start Reactants: 2-Furoic Acid + Hexanol (p-TSA Catalyst) Reflux Reflux with Dean-Stark (Toluene Azeotrope) Start->Reflux Equilibrium Water Removal (Drives Reaction Right) Reflux->Equilibrium H2O Trapped Wash Biphasic Wash (NaHCO3 -> Removes Acid) Reflux->Wash Reaction Complete Equilibrium->Reflux Recycle Solvent Distill Vacuum Distillation (Isolate Product) Wash->Distill Organic Layer Product Pure Hexyl 2-furoate Distill->Product

Figure 2: Process flow for the acid-catalyzed synthesis of Hexyl 2-furoate emphasizing the critical water removal step.

Part 4: Metabolic Fate & Safety Profile (ADME)

For pharmaceutical scientists, understanding the metabolic breakdown of the furoate ester is vital, especially when evaluating it as an excipient or structural analog.

Metabolic Pathway

Hexyl 2-furoate undergoes rapid hydrolysis in vivo, mediated by nonspecific carboxylesterases (CES) in the liver and plasma.

  • Hydrolysis: Cleavage of the ester bond yields 1-Hexanol and 2-Furoic Acid .

  • Hexanol Metabolism: Oxidized via alcohol dehydrogenase (ADH) to Hexanoic acid, then enters Beta-oxidation (Fatty acid cycle).

  • Furoic Acid Metabolism: 2-Furoic acid is not significantly metabolized by P450s. Instead, it undergoes Glycine Conjugation (similar to Benzoic acid) to form Furoylglycine , which is excreted in urine.

Toxicological Note: The furoate moiety is generally considered safe (GRAS). Unlike some furan derivatives (e.g., furan itself), 2-furoic acid does not undergo metabolic activation to reactive epoxides that cause hepatotoxicity, making the ester a safe flavoring agent.

Metabolism Parent Hexyl 2-furoate (Intake) Enzyme Carboxylesterases (Liver/Plasma) Parent->Enzyme Split1 1-Hexanol Enzyme->Split1 Split2 2-Furoic Acid Enzyme->Split2 Path1 Fatty Acid Oxidation (Energy/CO2) Split1->Path1 Path2 Glycine Conjugation (N-furoylglycine) Split2->Path2 Excretion Urinary Excretion Path2->Excretion

Figure 3: Metabolic pathway of Hexyl 2-furoate showing hydrolysis and subsequent detoxification routes.

References

  • National Center for Biotechnology Information (NCBI). "Hexyl 2-furoate - PubChem Compound Summary." PubChem. Available at: [Link]

  • The Good Scents Company. "Hexyl 2-furoate: Flavor and Fragrance Data." TGSC Information System. Available at: [Link]

  • Flavor and Extract Manufacturers Association (FEMA). "FEMA GRAS List - FEMA Number 2571." FEMA.[1][3][6][7] Available at: [Link]

  • European Food Safety Authority (EFSA). "Scientific Opinion on Flavouring Group Evaluation 23 (FGE.23): Aliphatic, alicyclic and aromatic ethers and esters." EFSA Journal. Available at: [Link]

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Longman Scientific & Technical, 5th Edition.

Sources

Hexyl 2-furoate classification as a furoic acid ester

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Furoic Acid Ester | CAS: 39251-86-0 | Role: Lipophilic Pharmacophore & Flavorant[1][2]

Executive Summary

Hexyl 2-furoate represents a critical structural class in both flavor chemistry and medicinal optimization: the lipophilic furoate ester.[2] While widely recognized as FEMA 2571 for its fruity-earthy organoleptics, its value to drug development lies in its physicochemical profile.[2] It serves as an excellent model substrate for studying prodrug hydrolytic kinetics and lipophilicity modulation (LogP ~3.5).[2] This guide provides a rigorous technical analysis of its synthesis, characterization, and metabolic fate, designed for researchers requiring high-purity standards or mechanistic insights into furan-based pharmacophores.[2]

Part 1: Structural Characterization & Physicochemical Profiling[2]

Understanding the baseline properties of Hexyl 2-furoate is essential for predicting its behavior in biological matrices (e.g., membrane permeability).[2]

Key Physicochemical Data
PropertyValueRelevance to Drug Design
Molecular Weight 196.24 g/mol Small molecule; high ligand efficiency potential.[1][2]
LogP (Octanol/Water) ~3.53Highly lipophilic; excellent passive membrane permeability.[1][2]
Boiling Point 252°C (760 mmHg)High thermal stability; suitable for GC analysis without derivatization.[1][2]
Density 1.017 g/mLDenser than typical aliphatic esters; aids in phase separation.[1][2]
Solubility Insoluble (Water); Soluble (EtOH, Oils)Requires co-solvents (DMSO/PEG) for biological assays.[1][2]
Spectroscopic Fingerprint (Self-Validation)

To validate the identity of synthesized material, compare against these expected spectral shifts.

  • ¹H NMR (400 MHz, CDCl₃):

    • Furan Ring: Distinct aromatic signals.[2]

      
       7.56 (dd, H-5), 7.16 (dd, H-3), 6.49 (dd, H-4).[2]
      
    • 
      -Methylene: 
      
      
      
      4.30 (t, O-CH₂-).[2] The diagnostic triplet indicating successful esterification.[2]
    • Alkyl Chain:

      
       1.75 (quint, CH₂), 1.30-1.45 (m, bulk CH₂), 0.89 (t, terminal CH₃).[2]
      
  • FT-IR:

    • C=O Stretch: ~1720 cm⁻¹ (Strong, Ester).[2]

    • C=C Stretch: ~1470, 1580 cm⁻¹ (Furan ring breathing).[2]

    • C-O Stretch: ~1180, 1300 cm⁻¹ (Ester linkage).[2]

Part 2: Synthetic Pathways & Process Optimization

Two protocols are provided: Method A for bulk scale-up (thermodynamic control) and Method B for sensitive substrates (kinetic control), often required when the hexyl chain is substituted with complex pharmacophores.[2]

Method A: Dean-Stark Acid-Catalyzed Esterification (Scalable)[2]
  • Principle: Le Chatelier’s principle is exploited by azeotropic removal of water to drive the equilibrium toward the ester.[2]

  • Reagents: 2-Furoic acid (1.0 eq), 1-Hexanol (1.2 eq), p-Toluenesulfonic acid (p-TSA, 0.05 eq), Toluene (Solvent).[2]

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-furoic acid (11.2 g, 100 mmol), 1-hexanol (12.2 g, 120 mmol), p-TSA (0.95 g), and Toluene (150 mL).

  • Reaction: Reflux vigorously. Monitor the water collection in the trap.

    • Self-Validation Check: Theoretical water yield is 1.8 mL.[2] Reaction is complete when water volume stabilizes (approx. 4-6 hours).[2]

  • Workup: Cool to RT. Wash organic phase with sat.[2] NaHCO₃ (2 x 50 mL) to remove unreacted acid (monitored by cessation of CO₂ effervescence) and brine (1 x 50 mL).

  • Purification: Dry over MgSO₄, filter, and remove toluene via rotary evaporation. Distill the residue under reduced pressure (vacuum distillation) to obtain a colorless oil.[2]

Method B: Steglich Esterification (Mild/High-Precision)[2]
  • Principle: DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid to an O-acylisourea intermediate, which is then attacked by the alcohol.[2] DMAP acts as an acyl-transfer catalyst.[2]

  • Relevance: Preferred method in medicinal chemistry for coupling sensitive fragments.[2]

Protocol:

  • Dissolution: Dissolve 2-furoic acid (10 mmol) and 1-hexanol (10 mmol) in anhydrous DCM (30 mL) under N₂ atmosphere.

  • Catalyst Addition: Add DMAP (1.0 mmol, 10 mol%).

  • Coupling: Cool to 0°C. Dropwise add DCC (11 mmol) dissolved in DCM.

  • Monitoring: Allow to warm to RT and stir for 12 hours.

    • Self-Validation Check: Heavy precipitation of Dicyclohexylurea (DCU) confirms reaction progress.[2]

  • Workup: Filter off the DCU precipitate.[2] Wash filtrate with 0.5N HCl (removes DMAP) and sat.[2] NaHCO₃.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: Reagents (2-Furoic Acid + Hexanol) Method_Choice Select Method Start->Method_Choice DeanStark Method A: Dean-Stark (Toluene, p-TSA, Reflux) Method_Choice->DeanStark Scale/Robust Steglich Method B: Steglich (DCC, DMAP, DCM, 0°C) Method_Choice->Steglich Sensitive/Small Scale WaterRemoval Azeotropic Water Removal (Drives Equilibrium) DeanStark->WaterRemoval Wash_A Wash: NaHCO3 (Remove Acid) WaterRemoval->Wash_A Distill Vacuum Distillation Wash_A->Distill Product Final Product: Hexyl 2-Furoate Distill->Product Precipitate Filter DCU Precipitate (Byproduct Removal) Steglich->Precipitate Wash_B Wash: HCl then NaHCO3 Precipitate->Wash_B Wash_B->Product

Figure 1: Decision tree for synthetic route selection based on scale and substrate sensitivity.[2]

Part 3: Metabolic Fate & Pharmacokinetics[2]

For drug developers, the stability of the ester bond determines whether Hexyl 2-furoate acts as a stable entity or a prodrug.[2]

Hydrolytic Pathway

Hexyl 2-furoate is subject to hydrolysis by Carboxylesterases (CES1/CES2) , primarily in the liver and small intestine.[2]

  • Reaction: Hexyl 2-furoate + H₂O

    
     2-Furoic Acid + 1-Hexanol.[2]
    
  • Kinetics: The lipophilic hexyl chain often increases affinity for the active site of CES1 compared to short-chain analogs (e.g., ethyl furoate), potentially accelerating clearance.[2]

Phase II Conjugation

The resulting 2-furoic acid is not inert.[2] It undergoes Phase II metabolism:[2]

  • Glycine Conjugation: The primary route involves activation by Acyl-CoA synthetase followed by conjugation with glycine to form Furoylglycine .[2]

  • Excretion: Furoylglycine is highly polar and rapidly excreted via urine.[2]

Metabolic Pathway Visualization

Metabolism Parent Hexyl 2-Furoate (Lipophilic) Hydrolysis Hydrolysis (Carboxylesterases) Parent->Hydrolysis Metabolite1 2-Furoic Acid (Polar Core) Hydrolysis->Metabolite1 Metabolite2 1-Hexanol (Aliphatic Alcohol) Hydrolysis->Metabolite2 Conjugation Phase II (Glycine N-acyltransferase) Metabolite1->Conjugation Oxidation Oxidation (ADH/ALDH) Metabolite2->Oxidation FinalProd Furoylglycine (Excreted in Urine) Conjugation->FinalProd HexAcid Hexanoic Acid (Beta-oxidation) Oxidation->HexAcid

Figure 2: Metabolic cascade showing the divergence of the furoate core and the hexyl tail.

Part 4: Applications in Drug Design

Lipophilicity Modulation (Prodrug Strategy)

The hexyl chain increases the LogP from ~0.6 (2-Furoic acid) to ~3.5 (Hexyl ester).[2]

  • Application: Masking the polar carboxylic acid of furoate-containing drugs to enhance oral bioavailability or blood-brain barrier (BBB) penetration.[2]

  • Mechanism: Passive diffusion across lipid bilayers is maximized at LogP 2-4.[2] Hexyl 2-furoate sits perfectly in this window.

Safety & Toxicology Considerations

While Hexyl 2-furoate is FEMA GRAS (Generally Recognized As Safe) for flavor use, pharmaceutical doses require scrutiny.[2]

  • NOAEL (No Observed Adverse Effect Level): JECFA evaluations suggest high tolerance for simple furoate esters.[2]

  • Hepatotoxicity Warning: High systemic concentrations of free 2-furoic acid (post-hydrolysis) have been linked to mild hepatotoxicity in rat models due to potential glutathione depletion during conjugation.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62901, Hexyl 2-furoate. Retrieved from [Link]

  • The Good Scents Company. Hexyl 2-furoate: Material Safety and Organoleptic Profile. Retrieved from [Link]

  • FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS List: Hexyl 2-furoate (FEMA 2571).[2] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Catalytic Synthesis and Purification of Hexyl 2-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Hexyl 2-furoate (CAS: 39251-86-0) is a functionalized ester widely utilized in the flavor and fragrance industry for its sweet, fruity, and herbaceous profile. While simple in structure, the synthesis of furan-derivative esters requires specific attention to thermal stability; the furan ring is susceptible to acid-catalyzed polymerization and oxidative degradation at elevated temperatures.

This protocol details a robust Fischer Esterification pathway.[1][2][3] Unlike the highly reactive acyl chloride route (which generates corrosive HCl and requires moisture control), this method utilizes p-Toluenesulfonic acid (PTSA) as a milder, non-oxidizing catalyst coupled with azeotropic water removal. This approach maximizes atom economy and scalability while minimizing the formation of "tarry" polymerization byproducts often seen with concentrated sulfuric acid.

Core Reaction Scheme


Reaction Logic & Mechanism

The synthesis relies on shifting the equilibrium of the reversible esterification toward the product.[1] We employ two thermodynamic drivers:[2][4]

  • Mass Action: Using a slight excess of the alcohol (1-hexanol).

  • Le Chatelier’s Principle: Continuous physical removal of water via a Dean-Stark trap.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the acid-catalyzed cycle and the critical water-elimination step.

FischerMechanism Start 2-Furoic Acid + Hexanol Protonation 1. Carbonyl Protonation (Activation by PTSA) Start->Protonation Attack 2. Nucleophilic Attack (by Hexanol Oxygen) Protonation->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Transfer 3. Proton Transfer (OH becomes H2O+) Tetrahedral->Transfer Elimination 4. Elimination of Water (Formation of Ester) Transfer->Elimination Product Hexyl 2-Furoate + H2O Elimination->Product DeanStark Dean-Stark Trap (Irreversible Water Removal) Product->DeanStark Azeotrope DeanStark->Elimination Equilibrium Shift

Figure 1: Mechanistic flow of the PTSA-catalyzed Fischer esterification, highlighting the critical equilibrium shift via water removal.

Experimental Protocol

Materials & Safety[1]
  • 2-Furoic Acid (98%+): The limiting reagent. Caution: Irritant.

  • 1-Hexanol (Reagent Grade): Used in 1.2 molar excess. High boiling point (157°C) makes removal difficult if used in large excess.

  • p-Toluenesulfonic Acid Monohydrate (PTSA): Catalyst (1-2 mol%).

  • Toluene: Solvent for azeotropic distillation (BP 110°C).

  • Sodium Bicarbonate (

    
    ):  Saturated aqueous solution for quenching.
    
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge Vessel: To a 500 mL Round Bottom Flask (RBF), add:

    • 22.4 g 2-Furoic Acid (0.20 mol)[5]

    • 24.5 g 1-Hexanol (0.24 mol, 1.2 eq)

    • 0.38 g PTSA (2.0 mmol, 1 mol%)

    • 150 mL Toluene

  • Assembly: Attach a Dean-Stark trap filled with toluene and top with a reflux condenser.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath ~135°C). Ensure condensate is actively dripping from the condenser into the trap.

    • Checkpoint: Water separation should be visible within 15 minutes.

Phase 2: Monitoring & Completion
  • Timeline: Reflux for 4–6 hours.

  • Endpoint: Monitor theoretical water collection (~3.6 mL). Verify by TLC (Silica; 20% EtOAc/Hexane). The limiting reagent (furoic acid) spot should disappear.

Phase 3: Workup
  • Cooling: Cool reaction mixture to room temperature.

  • Quench/Wash: Transfer to a separatory funnel.

    • Wash 1: 2 x 50 mL Saturated

      
      . Critical: This removes the acid catalyst and any unreacted furoic acid (as the water-soluble sodium salt).
      
    • Wash 2: 1 x 50 mL Brine (Saturated NaCl).

  • Drying: Dry the organic layer over anhydrous

    
     for 20 minutes. Filter into a clean flask.
    
  • Concentration: Remove Toluene via rotary evaporation (40°C, 50 mbar). You will be left with a crude yellow oil containing the product and excess hexanol.

Phase 4: Purification (Vacuum Distillation)

Senior Scientist Note: Hexyl 2-furoate has a high atmospheric boiling point (~252°C).[6] Simple distillation will cause thermal decomposition (charring) of the furan ring. Vacuum distillation is mandatory.

  • Setup: Short-path distillation apparatus.

  • Fraction 1 (Forerun): Distill at reduced pressure to remove excess 1-Hexanol (BP ~60°C at 1 mmHg).

  • Fraction 2 (Product): Collect Hexyl 2-furoate.

    • Target Conditions: 105–108°C at 1.0 mmHg (or ~130°C at 10 mmHg).

    • Yield Expectation: 33–37 g (85–95%).

Characterization & Quality Control

Verify the product identity and purity using the following spectroscopic standards.

Data Summary Table
ParameterSpecificationNotes
Appearance Clear, colorless to pale yellow liquidDarkening indicates oxidation/polymerization.[5]
Boiling Point 252°C (760 mmHg) / 105°C (1 mmHg)
Refractive Index

Consistent with furan esters.[5][6]
Solubility Soluble in Ethanol, Oils; Insoluble in WaterLogP ~ 3.[5][6]65.
NMR Interpretation

The Furan ring provides a distinct diagnostic pattern in the aromatic region, while the hexyl chain appears upfield.


 NMR (300 MHz, 

):
  • 
     7.58 (d, J=1.7 Hz, 1H, Furan C5-H)
    
  • 
     7.18 (d, J=3.5 Hz, 1H, Furan C3-H)
    
  • 
     6.50 (dd, J=3.5, 1.7 Hz, 1H, Furan C4-H)
    
  • 
     4.31 (t, J=6.7 Hz, 2H, -OCH 2-)
    
  • 
     1.75 (quint, 2H, -OCH2CH 2-)
    
  • 
     1.25-1.45 (m, 6H, Alkyl Chain)
    
  • 
     0.89 (t, 3H, Terminal -CH3)
    

Process Logic & Troubleshooting Flow

The following diagram outlines the decision-making process during synthesis to ensure high yield and purity.

ProcessLogic Start Start Synthesis Reflux Reflux w/ Dean-Stark Start->Reflux CheckWater Is Water Volume Theoretical? Reflux->CheckWater ContinueReflux Continue Reflux CheckWater->ContinueReflux No (<90%) Workup Bicarbonate Wash CheckWater->Workup Yes ContinueReflux->Reflux Distill Vacuum Distillation (< 2 mmHg) Workup->Distill ColorCheck Product Color? Distill->ColorCheck Pure Final Product (Colorless/Pale Yellow) ColorCheck->Pure Clear Redistill Redistill (Remove Tar) ColorCheck->Redistill Dark/Brown Redistill->Pure

Figure 2: Operational workflow and quality control checkpoints.

References

  • The Good Scents Company. (n.d.). Hexyl 2-furoate.[5][6][7][8] Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (1941).[9] 2-Furoic Acid.[5][9] Org. Synth. Coll. Vol. 1, p.276.[9] Retrieved January 28, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Hexyl 2-furoate Mass Spectrum. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

  • FooDB. (n.d.). Hexyl 2-furoate (FDB016855). Retrieved January 28, 2026, from [Link]

Sources

High-performance liquid chromatography (HPLC) method for Hexyl 2-furoate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Context

Hexyl 2-furoate (CAS: 39251-86-0), also known as hexyl furoate or FEMA 2571, is a lipophilic ester used primarily as a flavoring agent (sweet, fruity, apple-like) and fragrance ingredient.[1] In pharmaceutical contexts, furoate esters often serve as intermediates or prodrug moieties (e.g., Mometasone furoate) to enhance lipophilicity and membrane permeability.

Analytical Challenges
  • Lipophilicity: With a LogP of ~3.53 , Hexyl 2-furoate is highly hydrophobic. It retains strongly on Reverse Phase (RP) columns, requiring high organic solvent strength for elution.

  • Chromophore: The furan ring provides UV absorption, typically exhibiting maxima (

    
    ) in the 250–280 nm range.
    
  • Stability: While generally stable, ester hydrolysis can occur under high pH conditions, necessitating pH-controlled mobile phases.

This guide presents a robust Reverse-Phase HPLC (RP-HPLC) method designed for the quantification and purity assessment of Hexyl 2-furoate. The protocol prioritizes the use of standard C18 chemistry for broad accessibility while incorporating acid modification to ensure peak symmetry.

Method Development Strategy

Column Selection: The C18 Standard

While specialized mixed-mode columns (e.g., SIELC Newcrom R1) can be used, a high-purity C18 (Octadecylsilane) column is the industry standard for lipophilic esters.

  • Recommendation: A C18 column with high carbon load and end-capping is selected to minimize secondary silanol interactions and provide adequate retention for the hexyl chain.

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size offers the best balance between resolution and backpressure.

Mobile Phase Chemistry
  • Solvent A (Aqueous): Water + 0.1% Formic Acid. The acid maintains a low pH (~2.7), suppressing the ionization of any potential hydrolysis product (2-furoic acid, pKa ~3.16) and ensuring sharp peak shapes.

  • Solvent B (Organic): Acetonitrile (MeCN).[2][3] MeCN is preferred over Methanol due to its lower viscosity and higher elution strength, which is critical for eluting the lipophilic hexyl group efficiently.

Detection Physics

The conjugated furan system exhibits a


 transition.
  • Primary Wavelength: 254 nm (Universal aromatic detection).[4]

  • Secondary Wavelength: 275 nm (Near

    
     for many furoate esters, offering higher sensitivity).
    

Experimental Protocol

Reagents & Materials
  • Reference Standard: Hexyl 2-furoate (>98% purity).

  • Solvents: HPLC Grade Acetonitrile and Water.

  • Modifier: Formic Acid (LC-MS grade) or Phosphoric Acid (85%, HPLC grade).

  • Diluent: 50:50 Acetonitrile:Water (v/v).

Instrumentation Setup
  • System: HPLC with Binary Gradient Pump, Autosampler, and Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalentEnd-capped C18 prevents tailing.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[4]
Temperature 30°CImproves mass transfer and retention time reproducibility.
Injection Volume 10 µLStandard volume; adjust based on sample concentration.
Detection UV @ 254 nm (Ref 360 nm)Optimal sensitivity for furan ring.
Run Time 15 MinutesSufficient for elution and re-equilibration.
Gradient Program

A gradient is recommended to separate the main peak from potential hydrolysis products (polar) and highly lipophilic impurities.

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)Phase
0.0 6040Initial Hold
2.0 6040Isocratic Hold
10.0 1090Linear Gradient
12.0 1090Wash Step
12.1 6040Return to Initial
15.0 6040Re-equilibration

Note: Hexyl 2-furoate typically elutes between 7.5 and 9.0 minutes under these conditions.

Sample Preparation Workflow

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Hexyl 2-furoate into a 10 mL volumetric flask. Dissolve and dilute to volume with 100% Acetonitrile (to ensure solubility).

  • Working Standard (100 µg/mL): Transfer 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase B (Acetonitrile) or 50:50 AcN:Water if solubility permits without precipitation.

Sample Extraction (e.g., from Formulations/Oils)[5][6]
  • Weigh sample equivalent to ~1 mg of Hexyl 2-furoate.

  • Add 10 mL Acetonitrile.

  • Sonication: 10 minutes at ambient temperature.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (hydrophobic filter is essential).

  • Dilute to target concentration (e.g., 50–100 µg/mL) with Mobile Phase.

Visualized Workflow

HPLC_Workflow cluster_check System Suitability Check Start Start: Sample Analysis Weigh Weigh Sample/Standard (Target: 1 mg/mL Stock) Start->Weigh Dissolve Dissolve in 100% Acetonitrile (Critical: Ensure Solubility) Weigh->Dissolve Dilute Dilute to Working Conc. (50-100 µg/mL) Dissolve->Dilute Filter Filter (0.45 µm PTFE) Dilute->Filter Inject Inject 10 µL into HPLC Filter->Inject Sep Separation on C18 Column Gradient: 40% -> 90% AcN Inject->Sep Detect UV Detection @ 254 nm Sep->Detect Data Data Analysis (Integration & Quantitation) Detect->Data End Report Results Data->End Check1 Tailing Factor < 1.5? Data->Check1 Check2 RSD < 2.0%? Check1->Check2 Yes Check2->End Yes

Caption: Step-by-step analytical workflow for Hexyl 2-furoate quantification, including critical solubility and system suitability checkpoints.

Method Validation Parameters (Trustworthiness)

To ensure this method is a "self-validating system," the following acceptance criteria must be met during routine analysis.

Validation ParameterAcceptance CriteriaExperimental Note
System Suitability %RSD of Area < 2.0% (n=5)Inject standard 5 times before samples.
Linearity

Range: 10 µg/mL to 200 µg/mL.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Estimated LOQ: ~0.5 µg/mL.
Accuracy (Recovery) 98.0% – 102.0%Spike placebo or solvent at 80%, 100%, 120%.
Specificity Resolution > 2.0Between Hexyl 2-furoate and 2-Furoic acid (degradant).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure mobile phase pH is acidic (0.1% Formic Acid). Replace column if old.
Retention Time Drift Temperature fluctuation or Organic evaporationUse a column oven (30°C). Cap solvent bottles tightly.
High Backpressure Particulates in sampleRe-filter sample through 0.22 µm or 0.45 µm PTFE filter.
Split Peaks Solvent mismatchDissolve sample in mobile phase or a solvent weaker than the mobile phase if possible. If using 100% AcN, reduce injection volume to 5 µL.

References

  • SIELC Technologies. (2018).[2] Separation of Hexyl 2-furoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001).[5] Safety evaluation of certain food additives: Hexyl 2-furoate (No. 749). WHO Food Additives Series 46. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 77408, Hexyl 2-furoate. Retrieved from [Link]

  • The Good Scents Company. (2023).[1] Hexyl 2-furoate Data Sheet. Retrieved from [Link]

Sources

Application Note: Optimized Gas Chromatography (GC) Protocol for the Separation and Quantification of Hexyl 2-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Hexyl 2-furoate (Hexyl furan-2-carboxylate) is a fatty ester derivative of furoic acid, utilized primarily in flavor and fragrance formulations for its fruity, earthy notes, and increasingly as a specialized intermediate in pharmaceutical synthesis.

Accurate quantification of Hexyl 2-furoate requires a robust gas chromatography (GC) method capable of resolving it from potential hydrolysis products (2-furoic acid), residual solvents, and homologous esters.

Critical Physicochemical Profile

Designing a GC method requires anchoring parameters to the molecule's physical properties.

  • Boiling Point (BP): ~252°C at 760 mmHg.[1][2] Note: Discrepancies exist in online databases citing ~105°C; this value typically refers to reduced pressure (e.g., 1-5 mmHg). The atmospheric BP dictates that the GC oven must ramp >260°C to ensure elution.

  • LogP: ~3.5. This moderate lipophilicity suggests excellent solubility in non-polar solvents (Hexane, DCM) and strong retention on non-polar stationary phases (5%-phenyl).

  • Thermal Stability: Furoate esters are generally stable but can degrade at extreme injector temperatures (>300°C) or on active sites in dirty liners.

Method Development Logic

Stationary Phase Selection

For Hexyl 2-furoate, two column chemistries are evaluated. The 5% Phenyl-arylene (Class: USP G27) is the primary recommendation due to the analyte's high boiling point.

FeatureRecommended: 5% Phenyl (e.g., HP-5MS UI) Alternative: Wax/PEG (e.g., DB-Wax)
Selectivity Boiling-point driven. Excellent for separating homologous series.Polarity driven.[3] Better for separating Hexyl 2-furoate from aromatic isomers.[3]
Thermal Limit High (~325°C).[3] Essential for eluting Hexyl 2-furoate (BP 252°C) sharply.Lower (~250°C).[3] Operating near the column's bleed limit causes baseline noise.
Peak Shape Sharp, symmetrical peaks for esters.[3]Potential broadening; requires careful temperature control.[3]
Decision Matrix

The following logic flow illustrates the method selection process based on sample matrix complexity.

MethodSelection Start Sample Matrix Assessment Matrix Is the Matrix Complex? (e.g., biological fluid, crude extract) Start->Matrix Simple Simple (Solvent/API) Matrix->Simple No Complex Complex (Food/Bio) Matrix->Complex Yes Col1 Primary Column: 5% Phenyl-methylpolysiloxane (HP-5MS, Rxi-5Sil) Simple->Col1 Col2 Alternative Column: Polyethylene Glycol (DB-Wax, HP-INNOWax) Complex->Col2 Param1 Oven Max: 300°C Sharp Elution Col1->Param1 Param2 Oven Max: 240°C Extended Run Time Col2->Param2

Figure 1: Decision tree for stationary phase selection based on matrix complexity.

Detailed Experimental Protocol

Protocol A: GC-FID/MS Instrumental Conditions (Standard)

This protocol is optimized for purity analysis and assay quantification.

Instrument: Agilent 7890/8890 GC or equivalent. Detector: FID (Quantification) or MSD (Identification).

1. Inlet Parameters
  • Mode: Split Injection.[4][5]

  • Temperature: 260°C.

  • Split Ratio: 20:1 (Adjust based on concentration; use Splitless only for trace <1 ppm analysis).

  • Liner: Ultra Inert Split Liner with glass wool (deactivated) to prevent furoate degradation.

2. Column Configuration
  • Type: 5% Phenyl-methylpolysiloxane (low bleed).

  • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.[6]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow). Note: Hydrogen can be used @ 1.5 mL/min for faster elution, but Helium is preferred for MS.

3. Temperature Program

The ramp is designed to separate the solvent, elute the analyte (BP 252°C), and bake out the column.

StageRate (°C/min)Value (°C)Hold Time (min)Purpose
Initial -601.0Solvent focusing
Ramp 1 202000.0Rapid approach to elution temp
Ramp 2 102805.0Hexyl 2-furoate elution & cleaning
Total Time --~21.0-
4. Detector Settings
  • FID:

    • Temperature: 300°C.

    • H2 Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup (N2): 25 mL/min.

  • MSD (EI):

    • Transfer Line: 280°C.[6]

    • Source: 230°C; Quad: 150°C.

    • Scan Range: 35–450 m/z.

    • Target Ions (m/z): 95 (Base peak, furoyl cation), 112 (furoic acid), 196 (Molecular Ion).

Protocol B: Sample Preparation Workflow

Objective: Prepare a sample suitable for injection without overloading the column.

Reagents:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Methanol if using acid catalysts to prevent transesterification.[3]

  • Internal Standard (IS): n-Tetradecane or Methyl Benzoate.

Step-by-Step Procedure:

  • Stock Solution (1 mg/mL): Weigh 10 mg of Hexyl 2-furoate reference standard into a 10 mL volumetric flask. Dilute to volume with DCM.

  • Internal Standard Spike: Add n-Tetradecane to reach a final concentration of 100 µg/mL in the stock.

  • Working Standard (100 µg/mL): Dilute 1 mL of Stock Solution into 9 mL of DCM.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

  • Blank Prep: Prepare a vial containing only DCM and Internal Standard.

SamplePrep Raw Raw Sample (Solid/Oil) Weigh Weigh 10mg Raw->Weigh Dissolve Dissolve in DCM (10 mL) Weigh->Dissolve Spike Add Internal Std (n-Tetradecane) Dissolve->Spike Filter Filter (0.22 µm PTFE) Spike->Filter Vial GC Vial Filter->Vial

Figure 2: Sample preparation workflow for Hexyl 2-furoate analysis.[3]

Validation & Troubleshooting

System Suitability Criteria

Before running samples, ensure the system meets these metrics:

  • Retention Time: Hexyl 2-furoate should elute between 12.0 – 14.0 minutes (depending on flow/ramp).

  • Tailing Factor: < 1.2 (Strict requirement; tailing indicates active sites in the liner).

  • Resolution: > 1.5 between Hexyl 2-furoate and the Internal Standard.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column inlet.[3]Replace liner with Ultra-Inert type; trim 10cm from column head.[3]
Ghost Peaks Carryover from previous high-conc injection.[3]Increase final oven hold time at 280°C; perform solvent blank runs.
Retention Shift Carrier gas leak or flow instability.[3]Check septum tightness; verify constant flow mode is active.[3]
Low Sensitivity Split ratio too high.Reduce split ratio to 10:1 or 5:1.

References

  • NIST Chemistry WebBook. Methyl 2-furoate Gas Chromatography Data.[6] (Used as homologous series reference). National Institute of Standards and Technology.[6] [Link]

  • The Good Scents Company. Hexyl 2-furoate Physicochemical Properties. (Boiling point verification). [Link]

  • Restek Corporation. Analysis of Furan and Alkylfurans in Food Commodities. (Context on furoate/furan analysis). [Link]

Sources

Use of Hexyl 2-furoate as a flavoring agent in food science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hexyl 2-Furoate in Flavor Chemistry & Formulation

Executive Summary

Hexyl 2-furoate (CAS: 39251-86-0) is a specialized furoic acid ester utilized in the flavor industry for its unique ability to bridge "green" notes with "fruity/waxy" profiles.[1] Unlike ubiquitous esters (e.g., ethyl butyrate), Hexyl 2-furoate possesses a high boiling point (252°C) and substantial substantivity, making it a critical fixative-like modifier in heat-processed applications such as baked goods and pasteurized beverages. This guide outlines the physicochemical properties, validated analytical protocols (SPME-GC-MS), and formulation strategies for integrating this molecule into food matrices while adhering to JECFA and FEMA safety standards.

Physicochemical & Organoleptic Profile

Chemical Identity:

  • IUPAC Name: Hexyl furan-2-carboxylate[1][2]

  • FEMA Number: 2571[1][2][3][4][5]

  • JECFA Number: 749[1][2][3][5]

  • Molecular Formula: C₁₁H₁₆O₃[1][5]

  • Molecular Weight: 196.24 g/mol [1]

Sensory Characteristics: Hexyl 2-furoate displays a complex odor profile that evolves with concentration.[1]

  • Primary Notes: Fruity (Apple/Pear), Green, Earthy.

  • Secondary Notes: Waxy, Floral, Herbaceous.

  • Functional Role: It acts as a "blender," smoothing the transition between sharp top notes (aldehydes) and heavy base notes (lactones).

Table 1: Physicochemical Properties

PropertyValueRelevance to Formulation
Boiling Point 252°CHigh retention during baking/pasteurization.[1]
LogP (Octanol/Water) ~3.53Highly lipophilic; partitions strongly into fat phases/emulsions.[1]
Water Solubility 74 mg/L (approx.)[1]Low; requires co-solvents (EtOH, PG) or emulsification.[1]
Flash Point >100°CSafe for standard high-shear mixing processes.[1]

Regulatory & Safety Assessment

Metabolic Fate & Toxicology: The safety of Hexyl 2-furoate is grounded in its metabolic pathway. Upon ingestion, it undergoes rapid enzymatic hydrolysis by carboxylesterases in the gastrointestinal tract and liver.

  • Hydrolysis: Cleaves into 1-Hexanol and 2-Furoic Acid .[1]

  • Excretion: 2-Furoic acid is conjugated with glycine to form N-2-furoylglycine , which is excreted in urine.[1] It does not accumulate in tissue.

  • ADI (Acceptable Daily Intake): 0–0.5 mg/kg bw (JECFA Group ADI for furoate esters).[2]

Visualization 1: Metabolic Pathway (Graphviz)

MetabolicPathway HF Hexyl 2-Furoate (Intake) Enz Carboxylesterases (Liver/Gut) HF->Enz Hydrolysis Hex 1-Hexanol (Oxidation to Acid -> CO2) Enz->Hex FA 2-Furoic Acid Enz->FA Gly Glycine Conjugation FA->Gly Phase II Metabolism FG N-2-Furoylglycine (Excreted in Urine) Gly->FG

Figure 1: Metabolic detoxification pathway of Hexyl 2-furoate in mammals.[1]

Application Science: Formulation Protocols

Protocol 1: Stability Testing in Acidic Beverage Matrices

Objective: Determine the hydrolytic stability of Hexyl 2-furoate in low-pH environments (e.g., carbonated soft drinks, juices).

Materials:

  • Model Beverage Base (Citric Acid buffer, pH 3.0).

  • Hexyl 2-furoate stock (1% in Ethanol).

  • Incubator (37°C accelerated aging).

Methodology:

  • Preparation: Dose the Model Beverage Base with Hexyl 2-furoate to a final concentration of 5 ppm .

  • Control: Prepare a neutral pH (7.0) sample stored at 4°C.

  • Incubation: Store test samples at 37°C for 4 weeks (simulating ~4-6 months ambient storage).

  • Sampling: Aliquot 10 mL samples at Day 0, 7, 14, and 28.

  • Extraction: Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) containing an internal standard (e.g., Octyl acetate).

  • Analysis: Analyze via GC-FID or GC-MS to quantify remaining ester %.

Expected Result: Furoate esters generally exhibit superior stability compared to aliphatic esters (e.g., ethyl acetate) due to the steric and electronic stabilization of the furan ring, retaining >90% integrity after 28 days at pH 3.0.

Analytical Protocols (Quality Control)

Protocol 2: Quantitative Analysis via SPME-GC-MS

Objective: Precise quantitation of Hexyl 2-furoate in complex food matrices (e.g., baked goods) without extensive solvent extraction.

Instrument Configuration:

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).[1] Non-polar phases are preferred to separate the ester from polar matrix components.

  • SPME Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – ideal for volatiles and semi-volatiles.

Step-by-Step Procedure:

  • Sample Prep:

    • Weigh 2.0 g of homogenized sample into a 20 mL headspace vial.

    • Add 5 mL saturated NaCl solution (to salt-out volatiles).[1]

    • Add 10 µL Internal Standard (e.g., d8-Naphthalene or 2-Acetylfuran).[1]

    • Seal with magnetic screw cap.

  • SPME Extraction:

    • Incubation: 15 min at 60°C (agitation 250 rpm).

    • Extraction: Expose fiber for 30 min at 60°C.

    • Desorption: 3 min at 260°C in GC inlet (Splitless mode).

  • GC Parameters:

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Oven Program:

      • 40°C hold for 2 min.

      • Ramp 10°C/min to 200°C.

      • Ramp 20°C/min to 280°C (hold 3 min).

    • Total Run Time: ~25 mins.

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Mode: SIM (Selected Ion Monitoring) for quantitation.

    • Target Ions (Hexyl 2-furoate):

      • Quant Ion:95 (Furoyl cation).

      • Qualifier Ions:112 (Furoic acid), 196 (Molecular ion).

Visualization 2: SPME-GC-MS Workflow (Graphviz)

GCMS_Workflow Step1 Sample Homogenization (2g Sample + NaCl Sat. Soln) Step2 Headspace Generation (60°C, 15 min) Step1->Step2 Step3 SPME Extraction (DVB/CAR/PDMS Fiber) Step2->Step3 Step4 Thermal Desorption (GC Inlet @ 260°C) Step3->Step4 Step5 Separation (HP-5MS) Retention of Lipophilic Ester Step4->Step5 Step6 MS Detection (SIM) Target Ion: m/z 95 Step5->Step6

Figure 2: Analytical workflow for trace detection of Hexyl 2-furoate in food matrices.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000).[2] Safety evaluation of certain food additives: Furoate esters. WHO Food Additives Series 46. Link

  • Flavor and Extract Manufacturers Association (FEMA). (1965). FEMA GRAS Assessment of Hexyl 2-furoate (FEMA 2571). Link

  • The Good Scents Company. (2023). Hexyl 2-furoate: Organoleptic Properties and Safety Data. Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 61984, Hexyl 2-furoate. Link

  • Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Link

Sources

Application Note: Hexyl 2-Furoate as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hexyl 2-furoate (CAS 39251-86-0) is a critical reference standard in the chromatographic analysis of food matrices, flavor formulations, and Maillard reaction products. While naturally occurring as a flavor constituent with "green" and "fruity" notes, its high boiling point (252°C) and distinct mass spectral fragmentation (base peak m/z 95) make it an ideal Surrogate Internal Standard (SIS) for the quantification of volatile furanics or as a target analyte in flavor profiling. This guide details protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), focusing on resolution from interfering matrix components.[1]

Introduction: The Furanic Fingerprint

In the analysis of thermally processed foods (coffee, bakery products) and complex fragrance mixtures, furan derivatives are key markers of quality and safety. The challenge lies in the volatility gap: "Target" furans (e.g., furan, 2-methylfuran) are highly volatile (BP < 65°C), while complex esters elute much later.

Hexyl 2-furoate serves a dual purpose:

  • As an Analyte: It contributes essential "waxy, floral, pear-like" notes to flavor profiles.

  • As a Reference Standard: Its structural homology to toxicologically relevant furans—retaining the aromatic furan ring while adding a hydrophobic hexyl chain—allows it to validate extraction efficiencies (especially in SPME) without co-eluting with early volatile targets.

Key Physicochemical Properties[1][2][3]
PropertyValueRelevance to Chromatography
Formula C₁₁H₁₆O₃Mid-weight organic ester.[1]
MW 196.24 g/mol Detectable in standard MS scan ranges (> m/z 35).[1]
Boiling Point ~252°CLate eluter; separates well from solvent fronts.[1]
LogP ~3.5Hydrophobic; excellent affinity for SPME fibers (PDMS).[1]
Flash Point >113°CStable under standard injector temperatures.[1]
FEMA No. 2571GRAS status allows use in food-grade method development.[1]

Experimental Protocols

Protocol A: GC-MS Quantification (Recommended)[1]

This protocol uses Hexyl 2-furoate as an Internal Standard (IS) to correct for variations in Headspace Solid-Phase Microextraction (HS-SPME).[1]

1. Reagents & Standards
  • Stock Solution: Dissolve 10 mg Hexyl 2-furoate in 10 mL Methanol (LC-MS grade). Concentration: 1000 ppm.

  • Working Standard: Dilute Stock 1:100 in Methanol to achieve 10 ppm.

  • Matrix: Brewed coffee, fruit juice, or wine sample.

2. Sample Preparation (HS-SPME)
  • Transfer 5 mL of liquid sample into a 20 mL headspace vial.

  • Add 2 g NaCl (to induce "salting out" and increase headspace partition).

  • Spike: Add 10 µL of Working Standard (Final IS conc: 20 ppb).

  • Equilibrate at 40°C for 15 minutes with agitation (250 rpm).

  • Extraction: Expose SPME fiber (DVB/CAR/PDMS) to headspace for 30 minutes at 40°C.

3. GC-MS Conditions
ParameterSettingRationale
Column DB-5MS or HP-5 (30m x 0.25mm, 0.25µm)Non-polar phase separates based on boiling point/volatility.[1]
Inlet Splitless mode, 250°CEnsures maximum sensitivity for trace analysis.[1]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum.[1]
Oven Program 40°C (2 min) → 5°C/min → 260°C (hold 5 min)Slow ramp separates early volatiles; high final temp elutes Hexyl 2-furoate.[1]
Transfer Line 280°CPrevents condensation of the ester.[1]
MS Mode SIM (Selected Ion Monitoring)Increases sensitivity and selectivity.[1]
4. Detection Logic (MS)
  • Target Ion (Quant): m/z 95 (Furoyl cation, [C₅H₃O₂]⁺)

  • Qualifier Ions: m/z 112 (Furoic acid rearrangement), m/z 81 (Furan ring fragment).

  • Retention Index (RI): Approx. 1330–1360 on DB-5MS (Verify with alkane ladder).

Protocol B: HPLC-UV Purity Analysis

For non-volatile matrices or purity assay of the standard material itself.

  • Column: Newcrom R1 (Mixed-mode Reverse Phase), 3 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile (MeCN) : Water : Formic Acid (50 : 50 : 0.1 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Strong absorption by furan ring conjugation).

  • Expected Retention: Hexyl 2-furoate elutes as a sharp peak due to hydrophobic interaction with the C18-like ligand and lack of silanol tailing on this specific column chemistry.[1]

Analytical Workflow & Logic

The following diagrams illustrate the decision-making process and analytical flow for using Hexyl 2-furoate.

Diagram 1: Analytical Workflow (SPME-GC-MS)

G cluster_0 Sample Preparation Sample Sample Matrix (Coffee/Wine/Fruit) Spike Spike IS: Hexyl 2-furoate Sample->Spike Salt Add NaCl (Salting Out) Spike->Salt SPME HS-SPME Extraction (40°C, 30 min) Salt->SPME GC GC Separation (DB-5MS Column) SPME->GC MS MS Detection (SIM m/z 95) GC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Caption: Workflow for trace analysis of furanics using Hexyl 2-furoate as an Internal Standard.

Diagram 2: Mass Spectral Identification Logic

This decision tree helps confirm the identity of Hexyl 2-furoate based on its fragmentation pattern.

Logic Start Unknown Peak Detected BasePeak Base Peak m/z 95? Start->BasePeak Parent Molecular Ion m/z 196? BasePeak->Parent Yes (Furoyl Cation) Reject Not Target BasePeak->Reject No Fragment Loss of Hexyl? (M-84) Parent->Fragment Yes (Weak signal) Parent->Reject No Confirm CONFIRMED: Hexyl 2-furoate Fragment->Confirm Yes (m/z 112 present) Fragment->Reject No

Caption: MS fragmentation logic for structural confirmation of Hexyl 2-furoate.

Results & Discussion

Chromatographic Behavior

On a non-polar DB-5MS column , Hexyl 2-furoate exhibits a Retention Index (RI) of approximately 1330–1360 . This places it significantly later than:

  • Furan (RI < 500)

  • Furfural (RI ~ 830)

  • Furfuryl Alcohol (RI ~ 860)

Why this matters: The wide separation prevents "crosstalk" or ion suppression from the solvent or highly abundant early volatiles, ensuring the internal standard signal remains stable and linear.

Linearity and Limits

Using the SPME protocol described:

  • Linear Range: 1 ppb to 50 ppm.

  • Limit of Detection (LOD): ~0.5 ppb (matrix dependent).

  • Recovery: Typically 85–110% in aqueous matrices due to high SPME affinity.

Troubleshooting
  • Low IS Recovery: Check the salting-out step. Hexyl 2-furoate is hydrophobic; without NaCl, it may partition poorly into the headspace in ethanol-rich matrices (like wine).

  • Peak Tailing: Indicates active sites in the GC inlet. Replace the liner and trim the column, as furoates can interact with silanols.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001). Safety evaluation of certain food additives and contaminants: Hexyl 2-furoate (No. 749). WHO Food Additives Series. Link

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: Hexyl 2-furoate (FEMA 2571).Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Hexyl 2-furoate (NIST Chemistry WebBook, SRD 69).Link

  • SIELC Technologies. Separation of Hexyl 2-furoate on Newcrom R1 HPLC column. Application Note. Link

  • Goodner, K.L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology, 41(6), 951-958. Link

Sources

Application Note: Experimental Characterization and Functionalization of Hexyl 2-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hexyl 2-furoate (H2F) represents a critical structural motif in the development of renewable pharmaceutical intermediates and high-value flavor compounds.[1] While lower alkyl furoates (methyl/ethyl) are well-characterized, the hexyl derivative presents unique challenges due to the increased lipophilicity of the hexyl chain and the electronic deactivation of the furan ring by the ester group. This application note provides a validated experimental framework for the synthesis, metabolic stability profiling (hydrolysis), and cycloaddition potential of H2F. These protocols are designed to ensure reproducibility and mechanistic transparency for drug discovery and organic chemistry workflows.

Chemical Profile and Safety[2][3]

Before initiating experimental workflows, the physicochemical properties of H2F must be understood to optimize solvent selection and handling procedures. The hexyl chain significantly lowers water solubility compared to methyl 2-furoate, necessitating the use of organic co-solvents in aqueous assays.

Table 1: Physicochemical Properties of Hexyl 2-Furoate[1][2][4]
PropertyValueRelevance to Protocol
CAS Number 39251-86-0Identification
Molecular Weight 196.24 g/mol Stoichiometry calculations
Boiling Point ~252 °C (at 760 mmHg)High BP requires vacuum distillation for purification
Density 1.017 g/mL (at 25 °C)Volumetric dosing accuracy
LogP (Predicted) ~3.53Indicates high lipophilicity; requires organic co-solvents
Solubility Soluble in EtOH, Et2O, ACN; Insoluble in H2OHydrolysis assays require Acetonitrile/Buffer mix

Safety Advisory: Furan derivatives can be potential sensitizers. All procedures should be conducted in a fume hood. Standard PPE (nitrile gloves, safety glasses) is mandatory.

Protocol A: Synthesis via Azeotropic Esterification

Objective: To synthesize high-purity Hexyl 2-furoate from 2-furoic acid and 1-hexanol.

Mechanistic Insight: This reaction relies on Fischer esterification. Because the equilibrium constant is near unity, we drive the reaction to completion by removing water. Unlike lower alcohols (methanol), 1-hexanol has a high boiling point (157 °C), making it suitable for a Dean-Stark apparatus using toluene as an entrainer to remove water azeotropically.

Reagents
  • 2-Furoic acid (1.0 eq)[1][2]

  • 1-Hexanol (1.2 eq)[1][2]

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 eq)[1][2]

  • Toluene (Solvent, 0.5 M concentration relative to acid)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add 2-furoic acid, 1-hexanol, and toluene to the flask. Add p-TsOH last.[1][2]

  • Reflux: Heat the mixture to reflux (oil bath ~130 °C). Monitor the collection of water in the trap.

    • Checkpoint: Reaction is considered complete when water evolution ceases (typically 4–6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2x) to remove unreacted acid and catalyst. Follow with a brine wash.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate via rotary evaporation.

  • Isolation: Perform vacuum distillation (approx. 0.5 mmHg) to separate the product from excess hexanol.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Reagents: Furoic Acid + Hexanol Reflux Reflux w/ Dean-Stark (Water Removal) Start->Reflux Toluene/p-TsOH Wash Wash Phase: NaHCO3 (Remove Acid) Brine (Dry) Reflux->Wash Cool & Extract Distill Vacuum Distillation (Remove Hexanol) Wash->Distill Dry & Conc. Product Pure Hexyl 2-Furoate Distill->Product Isolation

Figure 1: Linear workflow for the acid-catalyzed synthesis of H2F emphasizing water removal.

Protocol B: Metabolic Stability (Hydrolytic Kinetics)

Objective: To determine the half-life (


) of H2F under physiological pH conditions.

Mechanistic Insight: Ester hydrolysis is the primary metabolic pathway for furoates. However, the lipophilic hexyl tail protects the carbonyl carbon from nucleophilic attack by water, potentially increasing stability compared to methyl furoate. We use a pseudo-first-order kinetic model by keeping the buffer concentration in vast excess.[1]

Reagents
  • Stock Solution: 10 mM H2F in Acetonitrile (ACN).

  • Buffer: Phosphate-buffered saline (PBS) adjusted to pH 7.4.[1]

  • Internal Standard: Benzoic acid (chemically distinct but UV active).

Step-by-Step Methodology
  • Preparation: Prepare a reaction vessel with 90% PBS (pH 7.4) and 10% ACN. Pre-warm to 37 °C.

    • Note: The 10% ACN is critical to prevent H2F precipitation due to its LogP of 3.53.

  • Initiation: Spike the reaction vessel with the H2F stock solution to a final concentration of 50 µM. Start the timer immediately.

  • Sampling: At defined intervals (0, 15, 30, 60, 120, 240 min), remove 100 µL aliquots.

  • Quenching: Immediately add 100 µL of ice-cold ACN containing the internal standard to quench the reaction and precipitate buffer salts.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject the supernatant into an HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]
Visualization: Hydrolysis Logic Tree

HydrolysisLogic Sample Take Aliquot (t=x) Quench Add Cold ACN + IS Sample->Quench Stop Rxn Centrifuge Centrifuge (Remove Salts) Quench->Centrifuge HPLC HPLC Analysis (UV 254nm) Centrifuge->HPLC Calc Calculate k_obs HPLC->Calc Data Fit

Figure 2: Process flow for kinetic sampling of ester hydrolysis.

Protocol C: Diels-Alder Functionalization[1][4]

Objective: To utilize the furan ring as a diene in a [4+2] cycloaddition with Maleic Anhydride.

Mechanistic Insight: Furan rings are electron-rich dienes, but the ester group at the C2 position is electron-withdrawing, which deactivates the ring toward cycloaddition. Consequently, this reaction requires thermodynamic control. The reaction is reversible (Retro-Diels-Alder); therefore, temperature control is vital.[1] We target the exo adduct as the thermodynamic product, though endo forms kinetically.

Reagents
  • Hexyl 2-furoate (1.0 eq)[1][2][3]

  • Maleic Anhydride (1.5 eq)

  • Solvent: Dichloromethane (DCM) for low temp or Toluene for high temp.

Step-by-Step Methodology
  • Dissolution: Dissolve H2F in minimal Toluene (approx. 1 M).

  • Addition: Add powdered Maleic Anhydride.

  • Reaction: Heat to 60 °C.

    • Warning: Do not exceed 80 °C, as the retro-Diels-Alder reaction becomes dominant for furan adducts at higher temperatures.[1]

  • Monitoring: Monitor by 1H NMR rather than TLC, as the adduct can revert on silica gel. Look for the disappearance of furan protons (δ 6.5-7.5 ppm) and appearance of bridgehead protons (δ 5.0-5.5 ppm).

  • Precipitation: Upon cooling, the adduct often precipitates. If not, add hexanes to induce crystallization.

  • Filtration: Filter the solid under an inert atmosphere (nitrogen) to prevent hydrolysis of the anhydride moiety.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link]

  • The Good Scents Company (2023). Hexyl 2-furoate General Information and Organoleptic Profile. Retrieved from [Link]

  • Organic Syntheses (1940). Furoic Acid Synthesis and Purification. Org.[4][5][6] Synth. 1940, 20, 55. Retrieved from [Link]

  • Gandini, A. (2013). The Furan/Maleimide Diels–Alder Reaction: A Versatile Click–Unclick Tool in Macromolecular Synthesis. Progress in Polymer Science. (Contextual grounding for Furan DA kinetics). Retrieved from [Link]

  • FooDB (2023). Hexyl 2-furoate Physical Properties. Retrieved from [Link]

Sources

Application Note: Safe Laboratory Handling and Storage of Hexyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substance Profile

Hexyl 2-furoate (CAS: 39251-86-0), also known as hexyl furan-2-carboxylate, is an ester widely utilized in the flavor and fragrance industry for its green, fruity, and earthy organoleptic profile.[1][2] While often categorized as a "low-hazard" substance in consumer concentrations (FEMA 2571), the handling of neat (pure) material in a research setting demands a rigorous understanding of its physicochemical stability and potential biological reactivity.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a mechanistic rationale for handling protocols. The furan moiety within the structure presents specific stability challenges—namely susceptibility to oxidative degradation and ring-opening reactions under acidic conditions—which dictate our storage and handling strategies.

Physicochemical Data Summary
PropertyValueRelevance to Handling
CAS Number 39251-86-0Unique Identifier
Molecular Weight 196.24 g/mol Stoichiometric calculations
Physical State Clear Liquid (Colorless to Yellow)Purity indicator (Darkening suggests oxidation)
Boiling Point ~252 °C (760 mmHg) / 105 °C (1 mmHg)Low volatility; vacuum distillation required for purification
Flash Point > 112 °C (235 °F)Class IIIB Combustible Liquid (OSHA)
Density 1.017 g/mL @ 25 °CVolumetric transfer calibration
Solubility Insoluble in water; Soluble in alcohol/oilsRequires organic solvents for cleanup
Odor Fruity, Green, Earthy, Mushroom-likeStrong odorant; requires engineering controls

Risk Assessment & Hazard Identification

Health Hazards (GHS Logic)

While Hexyl 2-furoate is not classified as a Category 1 toxicant, it exhibits properties consistent with Skin Irritation (Category 2) and Eye Irritation (Category 2A) .

  • Mechanism : Lipophilic esters can penetrate the stratum corneum. Once absorbed, non-specific esterases may hydrolyze the compound into hexanol and 2-furoic acid. 2-furoic acid is a known irritant.[3]

  • Sensitization : Furan derivatives have a structural alert for sensitization, although the hexyl ester reduces volatility and immediate reactivity compared to lower molecular weight furans.

Chemical Stability Hazards[2]
  • Oxidation : The furan ring is electron-rich and dienic in character. Exposure to atmospheric oxygen and UV light can lead to the formation of peroxides or ring-opening polymerization, resulting in a yellow/brown discoloration and "off" odors.

  • Hydrolysis : In the presence of strong acids or bases, the ester bond is labile, reverting to the parent acid and alcohol.

Personal Protective Equipment (PPE) & Engineering Controls[2]

To mitigate the risks identified above, the following "Defense-in-Depth" strategy is required.

Engineering Controls[2]
  • Primary Barrier : All handling of neat liquid must occur within a certified chemical fume hood . The compound's low vapor pressure does not negate its potent odor threshold; containment prevents olfactory fatigue and facility contamination.

  • Inert Atmosphere : For synthesis or long-term storage, an inert gas manifold (Nitrogen or Argon) is recommended to exclude oxygen.

Personal Protective Equipment (PPE)[2]
  • Eye Protection : Chemical splash goggles are mandatory. Standard safety glasses offer insufficient protection against liquid splashes during transfer.

  • Hand Protection :

    • Standard Use: Nitrile gloves (minimum thickness 0.11 mm).

    • Spill Cleanup: Butyl rubber or "Silver Shield" laminate gloves are preferred for prolonged contact, as esters can swell nitrile over time.

  • Respiratory : If aerosolization is possible (e.g., during sonication or high-shear mixing) and hood space is unavailable, use a half-mask respirator with Organic Vapor (OV) cartridges.

Operational Protocols

Handling & Transfer Workflow
  • Objective : Transfer liquid without introducing moisture or oxygen.

  • Protocol :

    • Inspect : Check the liquid's appearance.[1][4] It should be colorless to pale yellow.[1] A dark amber color indicates significant degradation; repurify (vacuum distillation) or discard.

    • Equilibrate : Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture into the product.

    • Transfer : Use a glass syringe or a positive-displacement pipette. Avoid pouring directly from the stock bottle to minimize the liquid's surface area exposure to air.

    • Seal : Immediately flush the headspace of the stock container with dry Nitrogen before resealing.

Reaction Setup (Synthesis Context)

When using Hexyl 2-furoate as an intermediate:

  • Solvent Choice : Compatible with standard organic solvents (DCM, Ethyl Acetate, Ethanol). Avoid protic solvents if strong Lewis acids are present to prevent transesterification.

  • Temperature : The compound is thermally stable up to its boiling point, but prolonged heating >150 °C should be done under inert atmosphere to protect the furan ring.

Visualization: Risk Management Workflow

HandlingWorkflow Start Start: Hexyl 2-furoate Handling Check Visual Inspection (Color/Clarity) Start->Check Fail Dark/Cloudy: Quarantine & Distill Check->Fail Failed Pass Clear/Pale Yellow: Proceed Check->Pass Passed End Process Complete Fail->End PPE Don PPE: Nitrile + Goggles + Lab Coat Pass->PPE Hood Transfer in Fume Hood PPE->Hood Inert N2 Headspace Purge Hood->Inert Inert->End

Figure 1: Decision logic for initial assessment and safe handling of Hexyl 2-furoate.

Storage Protocols

Proper storage is the primary defense against the degradation mechanisms (oxidation/hydrolysis) described in Section 2.

Environmental Conditions
  • Temperature : Store at Cool Ambient (15°C - 25°C) or Refrigerated (2°C - 8°C) . Refrigeration is preferred for storage durations exceeding 6 months to preserve organoleptic purity.

  • Light : Store in Amber Glass or aluminum containers to block UV radiation.

  • Atmosphere : Store under an inert gas blanket (Nitrogen or Argon).

Container Compatibility
  • Recommended : Borosilicate Glass (Type I), Aluminum, Stainless Steel (316L).

  • Acceptable : HDPE (High-Density Polyethylene) for short-term storage.[2]

  • Avoid : PVC or low-grade plastics where plasticizer leaching could contaminate the flavor profile.

Shelf-Life Management[2]
  • Validation : Check Refractive Index (approx 1.472) and Color upon re-testing.

Emergency Response Procedures

Spill Management

Scenario : 100 mL bottle drop in the lab.

  • Evacuate & Ventilate : Clear the immediate area. The odor will be intense.

  • PPE Upgrade : Don butyl rubber gloves and vapor respirator if outside a hood.

  • Containment : Use vermiculite or sand to dike the spill. Do not use combustible materials like sawdust (Class IIIB combustible).

  • Cleanup : Absorb liquid, place in a sealed waste container, and wipe surface with ethanol to remove oily residue.

Fire Fighting Measures
  • Media : Alcohol-resistant foam, Dry Chemical, or Carbon Dioxide (CO2).

  • Contraindication : Do not use a solid water stream. Since Hexyl 2-furoate is lighter than water (SG ~1.02, close to water but insoluble), a water jet may scatter the burning liquid.

Visualization: Emergency Logic

EmergencyResponse Event Emergency Event Type Identify Type Event->Type Spill Spill (>10mL) Type->Spill Fire Fire Type->Fire Exposure Skin/Eye Exposure Type->Exposure Absorb Absorb with Vermiculite Spill->Absorb Extinguish Use CO2 or Foam (NO Water Jet) Fire->Extinguish Rinse Rinse 15+ mins Exposure->Rinse SolventWipe Wipe with Ethanol Absorb->SolventWipe Medical Seek Medical Aid Rinse->Medical

Figure 2: Triage and response logic for laboratory emergencies involving Hexyl 2-furoate.[2]

Waste Disposal

  • Classification : Non-halogenated organic solvent waste.

  • Protocol : Dispose of via a licensed chemical waste contractor. Do not pour down the drain due to insolubility and potential aquatic toxicity.

  • Rinsate : Rinse empty containers with ethanol before disposal; treat rinsate as organic waste.

References

  • The Good Scents Company . (2023). Hexyl 2-furoate: Physicochemical and Organoleptic Data. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST) . (2023). 2-Furancarboxylic acid, hexyl ester.[5][6][7] NIST Chemistry WebBook, SRD 69. Retrieved from [Link][2]

  • PubChem . (2023). Hexyl 2-furoate Compound Summary. National Library of Medicine. Retrieved from [Link][2]

  • Flavor and Extract Manufacturers Association (FEMA) . (2023). FEMA GRAS Flavoring Substances 2571. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA) . (2023). Registration Dossier: Furan-2-carboxylic acid esters. Retrieved from [Link][2]

Sources

Hexyl 2-furoate applications in fragrance research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hexyl 2-Furoate in High-Performance Fragrance Architectures

Introduction

Hexyl 2-furoate (CAS: 39251-86-0) represents a critical "bridge molecule" in modern fragrance chemistry.[1] While often categorized generically as "fruity," its true utility lies in its dual-nature olfactory profile: it possesses the volatile lift of green apple and pear esters, anchored by an earthy, waxy undertone characteristic of the furan ring.

For researchers and formulators, this molecule offers a solution to a common volatility gap. Unlike simple aliphatic esters (e.g., hexyl acetate) which flash off rapidly, the aromaticity of the furan moiety in hexyl 2-furoate provides increased substantivity (persistence) while maintaining a fresh, diffusive top-note character. This guide provides a rigorous technical framework for the synthesis, analysis, and application of hexyl 2-furoate.

Chemical Profile & Stability Data

Understanding the physicochemical limitations of hexyl 2-furoate is prerequisite to successful formulation.

Table 1: Physicochemical Specification

ParameterValueTechnical Note
IUPAC Name Hexyl furan-2-carboxylate--
Molecular Weight 196.24 g/mol Moderate volatility; Heart-Top note transition.[1][2]
LogP (o/w) ~3.53Highly lipophilic; excellent solubility in oils/ethanol.[1]
Boiling Point 252°C (at 760 mmHg)High for a fruity ester, indicating fixative potential.[1]
Flash Point >100°CSafe for standard laboratory handling.[1]
Odor Threshold Low (ppb range)High impact; overdose risk is significant.[1]

Stability Matrix:

  • Acidic Media (pH 3-6): Excellent. Stable in fruit accords and alcohol bases.

  • Neutral Media (pH 7): Good. Suitable for lotions and creams.[2]

  • Alkaline Media (pH >9): Poor. Susceptible to hydrolysis (saponification) in aggressive soap bases, releasing 2-furoic acid (odorless solid) and hexanol (pungent fatty odor), destroying the accord.

Synthesis Protocol: Acid-Catalyzed Esterification

While enzymatic routes exist, the acid-catalyzed Fischer esterification remains the most robust method for producing high-purity material for research standards.[1]

Objective: Synthesis of Hexyl 2-furoate (>98% purity). Scale: 100g theoretical yield.

Reagents:
  • 2-Furoic acid (112.1 g, 1.0 mol)

  • 1-Hexanol (122.6 g, 1.2 mol) [Excess drives equilibrium]

  • p-Toluenesulfonic acid (pTSA) (1.9 g, 1 mol%) [Catalyst]

  • Toluene (150 mL) [Azeotropic solvent]

Step-by-Step Methodology:
  • Setup: Equip a 500mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add 2-furoic acid, 1-hexanol, pTSA, and toluene to the flask.

  • Reflux: Heat the mixture to reflux (approx. 115-120°C). Toluene and water will azeotrope into the Dean-Stark trap.[1]

  • Monitoring: Continue reflux until water collection ceases (approx. 18mL theoretical water). This typically takes 4-6 hours.[1]

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Wash with saturated NaHCO₃ solution (2 x 50mL) to neutralize catalyst and unreacted furoic acid.

    • Wash with Brine (1 x 50mL).

    • Dry organic layer over anhydrous MgSO₄.[3]

  • Purification:

    • Remove toluene via rotary evaporation.

    • Perform fractional vacuum distillation. Collect the fraction boiling at ~105°C at 1 mmHg.

  • Validation: Purity must be confirmed via GC-MS (see Section 5).

Application Protocol: "Verdant Pomace" Accord

This protocol demonstrates the "bridging" capability of hexyl 2-furoate, linking green top notes to a woody base.

Rationale:

  • Hexyl 2-furoate acts as the core modifier, adding a "skin" texture to the apple note.

  • Galaxolide provides the diffusive musk canvas.

  • Cis-3-Hexenol provides the initial green "snap."[1]

Table 2: "Verdant Pomace" Formulation (10g Batch)

IngredientCASMass (g)Role
Hexyl 2-furoate 39251-86-0 0.40 Primary Character (Fruity/Earthy)
Cis-3-Hexenyl Acetate3681-71-80.15Top Note (Sharp Green)
Verdox (OTBCHA)88-41-52.50Modifier (Woody/Apple)
Iso E Super54464-57-23.00Base (Velvet/Woody)
Galaxolide (50% in IPM)1222-05-52.00Fixative (Musk)
Dipropylene Glycol (DPG)25265-71-81.95Solvent/Diluent
Total 10.00

Formulation Steps:

  • Solvent First: Weigh DPG into a glass beaker.

  • Base to Top: Add Galaxolide and Iso E Super. Stir until homogenous.

  • Core Addition: Add Verdox and Hexyl 2-furoate . Note the immediate shift from "generic woody" to "ripe fruit."

  • Top Note: Add Cis-3-Hexenyl Acetate last to prevent evaporation loss.[1]

  • Maturation: Seal and store at 20°C in the dark for 48 hours. This allows the furoate ester to "marry" with the musks, smoothing the initial sharp chemical edge.

Analytical Protocol: GC-MS Validation

To ensure no unreacted furoic acid (which can cause skin irritation) remains, rigorous QC is required.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

Method Parameters:

  • Inlet Temp: 250°C (Split ratio 50:1).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 10°C/min to 280°C.

    • Hold: 3 mins.

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: 35-400 amu.[1]

Target Ions for Hexyl 2-furoate:

  • Quant Ion: 95 m/z (Furoyl cation - characteristic base peak).[1]

  • Qual Ions: 112 m/z (Furoic acid rearrangement), 196 m/z (Molecular Ion).

Safety & Regulatory (IFRA/RIFM)

  • IFRA Status: Hexyl 2-furoate is generally permitted.[1] However, it must be free of Furfural (a potential impurity from synthesis), which is strictly regulated.

  • Phototoxicity: Unlike some furanocoumarins (e.g., bergapten), simple furoate esters like hexyl 2-furoate do not exhibit significant phototoxicity at standard usage levels (<4% in concentrate).

  • Usage Limit: While no specific IFRA ban exists, a recommended upper limit of 4.0% in fragrance concentrate is standard practice to avoid "solvent-like" off-notes and ensure skin safety margins.[1]

Visualizations

Figure 1: Synthesis & Mechanism Pathway

A visualization of the acid-catalyzed transformation from raw materials to the final ester.[1]

SynthesisPathway Reactants Reactants 2-Furoic Acid + 1-Hexanol Intermediate Tetrahedral Intermediate Reactants->Intermediate Protonation Catalyst Catalyst p-TSA / Toluene Catalyst->Intermediate Transition Water Removal (Dean-Stark Azeotrope) Intermediate->Transition Elimination Transition->Intermediate Equilibrium (Blocked by Water Removal) Product Final Product Hexyl 2-Furoate Transition->Product - H2O

Caption: Figure 1: Fischer esterification pathway. The Dean-Stark water removal (Red) is the critical control point to drive equilibrium toward the Product (Green).[1]

Figure 2: Quality Control & Stability Workflow

Logic flow for determining batch acceptance and application suitability.

QCWorkflow Start Crude Hexyl 2-Furoate GCMS GC-MS Analysis (Target Ion 95 m/z) Start->GCMS PurityCheck Purity > 98%? GCMS->PurityCheck AcidCheck Free Acid Check (Titration) PurityCheck->AcidCheck Yes Fail REJECT / Redistill PurityCheck->Fail No Stability Stability Test (48hr @ 20°C in Ethanol) AcidCheck->Stability Pass APPROVE for Formulation Stability->Pass

Caption: Figure 2: QC Decision Tree. Purity confirmation via GC-MS and Acid Value titration are mandatory before formulation integration.

References

  • The Good Scents Company. (2023). Hexyl 2-furoate: Olfactory Profile and Physicochemical Data.[1][Link]

  • Research Institute for Fragrance Materials (RIFM). (2020).[4] Safety Assessment of Furoate Esters. Food and Chemical Toxicology.[4][5] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 61984, Hexyl 2-furoate.[Link]

  • Organic Syntheses. (1940). 2-Furoic Acid Synthesis (Precursor Protocol). Org. Synth. 1940, 20, 55. [Link]

Sources

Application Note: High-Purity Isolation of Hexyl 2-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Downstream Processing for Thermally Sensitive Furan Esters

Abstract & Strategic Overview

Hexyl 2-furoate (CAS: 39251-86-0) is a specialized ester utilized in flavor/fragrance formulations and as a pharmaceutical intermediate.[1] While its synthesis via Fischer esterification is chemically straightforward, obtaining high-purity (>99.5%) material presents specific downstream challenges. The furan ring is susceptible to oxidative degradation and polymerization (charring) at elevated temperatures, while the high boiling point of the unreacted reagent (n-hexanol, BP 157°C) complicates removal without thermal stress.

This guide outlines a scalable purification workflow that prioritizes thermal mitigation . We transition from crude reaction mixtures to analytical-grade material using a "Quench-Wash-Distill" protocol, with an optional chromatographic polishing step for reference standard preparation.

Core Challenges Addressed
  • Thermal Sensitivity: Preventing furan ring opening and polymerization during isolation.

  • Acid Removal: Complete elimination of catalytic acid to prevent hydrolysis during storage.

  • Hexanol Separation: Efficient removal of the high-boiling alcohol excess.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

Understanding the physical window of the molecule is critical for setting process parameters.

PropertyValueNotes
IUPAC Name Hexyl furan-2-carboxylate
CAS Number 39251-86-0
Molecular Weight 196.24 g/mol
Boiling Point (Atm) ~252 °CDo not distill at atm pressure. Decomposition risk.[1]
Boiling Point (Vac) 105–112 °C @ 1 mmHgTarget range for main fraction collection.[1]
Flash Point 113 °C
Solubility Ethanol, Ether, OilsInsoluble in water.[1]
Appearance Colorless to pale yellow liquidDarkens upon oxidation/aging.[1]

Decision Logic & Workflow

The following decision tree illustrates the purification pathway based on the required purity and scale.

PurificationWorkflow Crude Crude Reaction Mixture (Ester, Hexanol, Acid, Tars) Quench Phase 1: Aqueous Work-up (Neutralization & Washing) Crude->Quench Remove Acids Drying Drying & Solvent Removal (MgSO4 + Rotovap) Quench->Drying Remove Water Decision Purity Requirement? Drying->Decision VacDist Phase 2: High Vacuum Distillation (< 2 mbar) Decision->VacDist Scale > 10g FlashChrom Phase 3: Flash Chromatography (Silica Gel) Decision->FlashChrom Scale < 5g or Heat Sensitive VacDist->FlashChrom Optional Polishing FinalBulk Bulk Product (>98% Purity) VacDist->FinalBulk FinalStd Analytical Standard (>99.5% Purity) FlashChrom->FinalStd

Figure 1: Purification Decision Matrix. The pathway splits based on scale and purity requirements, with vacuum distillation serving as the primary method for bulk isolation.

Phase 1: The Chemical Work-up (Essential)

Objective: Remove acidic catalyst (p-TSA or H₂SO₄) and unreacted 2-furoic acid. Failure to neutralize completely will catalyze hydrolysis or polymerization during the distillation step.

Protocol
  • Dilution: Dilute the crude reaction mixture with an equal volume of Diethyl Ether or Ethyl Acetate . (Ether is preferred for easier solvent stripping, but EtOAc is safer).

  • Acid Quench: Wash the organic layer 2× with Saturated Sodium Bicarbonate (NaHCO₃) solution.[2]

    • Observation: Vigorous bubbling (CO₂) indicates neutralization of unreacted acid.

    • Checkpoint: Check the pH of the aqueous layer. It must be ~8-9.

  • Brine Wash: Wash the organic layer 1× with Saturated Brine (NaCl) to break any emulsions and pull out residual water.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) for 20 minutes. Filter off the solids.[2][3][4][5][6]

  • Concentration: Remove the extraction solvent via rotary evaporation at 40°C.

    • Result: You now have "Crude Oil" containing Hexyl 2-furoate, residual Hexanol, and colored impurities.

Phase 2: High Vacuum Distillation (The Workhorse)

Objective: Separate the product from high-boiling hexanol and non-volatile tars. Critical Parameter: Vacuum pressure must be < 5 mbar (ideally < 1 mbar) to keep the pot temperature below 140°C.

Apparatus Setup
  • Short-path distillation head (minimize thermal residence time).

  • Vigreux column (optional, but recommended if hexanol content is >10%).

  • High-vacuum pump with cold trap (liquid N₂ or dry ice/acetone).

Distillation Logic Diagram

DistillationLogic cluster_fractions Distillation Fractions Pot Pot Residue High MW Polymers Colored Tars Feed Crude Oil (Input) Feed->Pot Non-volatiles F1 F1 Feed->F1 Volatiles F2 Fraction 2 (Impurity) ~60-90°C @ 1 mmHg Unreacted Hexanol F1->F2 Temp Ramp F3 Fraction 3 (Main Cut) 105-112°C @ 1 mmHg Pure Hexyl 2-furoate F2->F3 Product Plateau

Figure 2: Fractionation logic under high vacuum (1 mmHg). Note the significant gap between Hexanol and Product fractions.

Step-by-Step Protocol
  • System Inerting: Flush the system with Nitrogen before applying vacuum to prevent oxidation of hot furan rings.

  • Degassing: Apply vacuum slowly at room temperature to remove trace extraction solvents.

  • Ramp 1 (The Hexanol Cut): Slowly increase oil bath temperature.

    • At ~1 mmHg, Hexanol will distill around 55–65°C (vapor temp).

    • Action: Collect this fraction until the head temperature drops, indicating depletion of hexanol.

  • Ramp 2 (The Product Cut): Increase oil bath temperature further.

    • Product will distill at 105–112°C (vapor temp) at 1 mmHg.

    • Visual Cue: The distillate should be clear and colorless. If it turns yellow/brown, the pot temperature is too high—lower the bath and improve vacuum.

  • Shutdown: Stop collection before the pot runs dry to avoid baking the tars onto the glass.

Phase 3: Flash Chromatography (Polishing)

Objective: Removal of trace "yellowing" impurities or isomers for analytical standards. Stationary Phase: Silica Gel 60 (230-400 mesh).

ParameterCondition
Mobile Phase A Hexanes (or Petroleum Ether)
Mobile Phase B Ethyl Acetate
Loading 1% to 5% of silica mass
Detection UV @ 254 nm (Furan ring is UV active)
Gradient Protocol[1]
  • Equilibration: 100% Hexanes (2 Column Volumes - CV).

  • Elution:

    • 0–5 mins: 100% Hexanes (Elutes non-polar hydrocarbons).[1]

    • 5–20 mins: Gradient to 5% Ethyl Acetate in Hexanes.

    • Note: Hexyl 2-furoate is relatively non-polar due to the hexyl chain and will elute early (Rf ~0.6 in 9:1 Hex:EtOAc). Hexanol is much more polar and will stick to the column.

  • Collection: Pool fractions containing the single UV-active spot.

Quality Control & Validation

To ensure the protocol was successful, validate using the following metrics:

  • Refractive Index (RI):

    • Target: 1.487 ± 0.002 at 20°C.

    • Why: Highly sensitive to residual hexanol (RI ~1.417), which lowers the value.

  • GC-MS:

    • Look for the parent ion m/z 196 .

    • Check for the absence of the m/z 102 peak (Hexanol) and m/z 112 peak (Furoic acid).

  • Appearance:

    • Must be water-white (APHA < 10). Any yellow tint indicates furan oxidation.

References

  • The Good Scents Company. (n.d.).[2] Hexyl 2-furoate Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61984, Hexyl 2-furoate. Retrieved from [Link]

  • Organic Syntheses. (1940). 2-Furoic Acid (General Furan Chemistry Context). Org. Synth. 1940, 20, 55. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting & Optimization

Overcoming challenges in the purification of Hexyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Hub

Executive Summary & Challenge Profile

The Challenge: Purifying Hexyl 2-furoate (CAS: 39251-86-0) presents a specific set of thermodynamic and kinetic challenges.[1] Unlike simple aliphatic esters, furoates possess a furan ring susceptible to thermal degradation and autoxidation. The primary difficulty lies in the high boiling point of the ester (~252°C at atm) compared to the starting alcohol, 1-hexanol (157°C), and the tendency of the furan ring to polymerize or "tar" under prolonged thermal stress.

The Solution Architecture: Success requires a shift from "brute force" distillation to a chemically gentle workflow: Equilibrium Displacement


 Selective Neutralization 

Vacuum Fractionation.

Reaction Optimization (The Pre-Purification Phase)

Purification begins in the reactor. Minimizing unreacted intermediates here simplifies downstream processing.

Q: My crude mixture is dark brown/black. Is this normal? A: Darkening indicates furan ring degradation, likely due to excessive heat or strong acid concentration. Furan derivatives are acid-sensitive dienes.

  • Correction: Switch from concentrated

    
     to p-Toluenesulfonic acid (p-TSA) (0.5–1.0 mol%). It is milder and less oxidizing.
    
  • Protocol: Use a Dean-Stark trap to remove water.[2] This drives the equilibrium forward, reducing the amount of unreacted 2-furoic acid you have to wash out later.

Q: Should I use excess acid or excess alcohol? A: Use excess 1-hexanol (1.2 to 1.5 equivalents).

  • Reasoning: 2-Furoic acid is solid (MP ~133°C) and sublimates, causing clogging in condensers. It is easier to distill off excess liquid hexanol than to wash out large amounts of solid acid or separate it from the product.

Workflow Visualization

The following diagram outlines the critical decision points in the purification logic.

PurificationLogic Figure 1: Critical Purification Workflow for Hexyl 2-furoate Start Crude Reaction Mixture (Ester, Hexanol, Furoic Acid, Catalyst) Wash Biphasic Wash (Sat. NaHCO3) Start->Wash Quench PhaseSep Phase Separation Wash->PhaseSep Aqueous Aqueous Layer (Furoate salts, Catalyst) PhaseSep->Aqueous Discard Organic Organic Layer (Ester, Hexanol) PhaseSep->Organic Keep Drying Drying (MgSO4) & Filtration Organic->Drying Distillation Vacuum Distillation (< 5 mmHg) Drying->Distillation Final Pure Hexyl 2-furoate Distillation->Final Collect Fraction ~105°C @ 1mmHg

Work-up & Extraction Protocols

Q: I am forming a stubborn emulsion during the bicarbonate wash. How do I break it? A: Furoate esters are lipophilic (LogP ~3.5), but the presence of hexanol (surfactant-like) and sodium furoate (soap-like) creates stable emulsions.

  • The Fix: Do not shake vigorously. Use a gentle "rocking" motion. If an emulsion forms, add saturated brine (NaCl) immediately. The increased ionic strength forces phase separation.

Q: How do I ensure all 2-furoic acid is removed before distillation? A: You must exploit the pKa difference.

  • Data: 2-Furoic acid pKa is ~3.16.[3][4]

  • Protocol: Wash with Saturated

    
     (pH ~8.5). This deprotonates the acid into sodium 2-furoate, which is highly water-soluble.
    
  • Validation: Check the pH of the aqueous layer. It must remain basic (> pH 8). If it turns acidic, you have not neutralized all the catalyst/furoic acid. Repeat the wash.[5]

Distillation Dynamics (The Critical Step)

Q: Can I distill this at atmospheric pressure? A: Absolutely not. Hexyl 2-furoate boils at ~252°C at atmospheric pressure. At this temperature, the furan ring will likely char, and the ester bond may cleave. You must use high vacuum.

Q: What pressure/temperature targets should I aim for? A: Refer to the Thermodynamic Separation Table below. You need to achieve a significant boiling point delta (


BP) between the hexanol impurity and the ester product.
Table 1: Thermodynamic Separation Data
ComponentBP (760 mmHg)BP (10 mmHg)BP (1 mmHg)Notes
1-Hexanol 157°C~60°C~35°CFirst fraction (Forerun)
2-Furoic Acid 230°CSublimesSublimesSolid clogging risk if not washed out
Hexyl 2-furoate 252°C ~135°C ~105°C Target Product

Note: Values at reduced pressure are estimated using the Clausius-Clapeyron relation and field data.

Distillation Protocol:

  • Setup: Short-path distillation head (vigreux column is optional but helpful for hexanol separation).

  • Vacuum: Apply high vacuum (< 2 mmHg is ideal).

  • Forerun: Collect the fraction distilling at 30–60°C (mostly hexanol).

  • Main Fraction: Collect the stable plateau around 100–110°C (at 1 mmHg).

  • Safety: Ensure the system is leak-proof. Oxygen ingress at high temperatures accelerates furan decomposition.

Polishing & Final Validation

Q: The distilled product has a slight yellow tint. Is it impure? A: Furoates are photosensitive and prone to autoxidation, turning yellow over time.

  • Remedy: If the GC purity is >98%, the color is likely trace oxidation products. Pass the neat liquid through a small plug of neutral alumina or silica gel. This usually removes the color bodies effectively.

  • Storage: Store in amber glass under nitrogen or argon.

Q: How do I validate the structure analytically? A:

  • GC-MS: Look for the molecular ion peak (

    
    ) at m/z 196.
    
  • 1H NMR:

    • Furan Protons: Distinct signals at

      
       7.5 (d), 7.2 (d), and 6.5 (dd) ppm.
      
    • Hexyl Chain: Triplet at

      
       4.3 ppm (
      
      
      
      ), followed by the aliphatic multiplet cluster (1.7–0.9 ppm).

References

  • The Good Scents Company. (n.d.).[6] Hexyl 2-furoate Data Sheet. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (1941).[7][8] 2-Furoic Acid Synthesis (Oxidation of Furfural). Coll. Vol. 1, p.276.[7][8] Retrieved January 28, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Furoic acid Saturation Pressure Data. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

For further assistance, contact the Application Science Division.

Sources

Troubleshooting peak tailing in Hexyl 2-furoate HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Peak Tailing & Asymmetry

Executive Summary

Hexyl 2-furoate (CAS: 39251-86-0) is a hydrophobic ester (LogP ~3.[1][2]5) often analyzed via Reversed-Phase HPLC (RP-HPLC).[3] While generally considered a neutral compound, users frequently encounter peak tailing.

Contrary to common belief, the primary cause of tailing for this specific molecule is rarely "silanol activity" (as seen with amines). Instead, the high lipophilicity of the hexyl chain makes this assay highly susceptible to injection solvent mismatch and hydrophobic overload .

This guide prioritizes the most statistically probable causes based on the physicochemical properties of Hexyl 2-furoate.

Part 1: Diagnostic Workflow

Before altering your method, use this logic tree to isolate the root cause.

TroubleshootingLogic Start START: Tailing Observed CheckSolvent Q1: Is Sample Solvent Stronger than Mobile Phase? Start->CheckSolvent DilutionTest TEST: Dilute Sample 1:1 with Initial Mobile Phase CheckSolvent->DilutionTest Diagnostic Step SolventIssue CAUSE: Strong Solvent Effect (Hydrophobic Mismatch) DilutionTest->SolventIssue Peak Shape Improves CheckRetention Q2: Is Retention Time (tR) Stable? DilutionTest->CheckRetention No Change CheckVoid Q3: Do ALL peaks tail? CheckRetention->CheckVoid Yes HydrolysisIssue CAUSE: Hydrolysis Product (2-Furoic Acid Tailing) CheckRetention->HydrolysisIssue No (Drifting tR) PhysicalIssue CAUSE: Physical Void / Dead Volume (Guard Column or Fitting) CheckVoid->PhysicalIssue Yes CheckChem Q4: Is Mobile Phase pH < 3.0? CheckVoid->CheckChem No (Only Hexyl 2-furoate tails) SilanolIssue CAUSE: Secondary Silanol Interaction (Furan Ring Interaction) CheckChem->SilanolIssue No (pH Neutral) CheckChem->HydrolysisIssue Yes (Acidic MP)

Figure 1: Decision matrix for isolating peak tailing sources in Hexyl 2-furoate analysis.

Part 2: Troubleshooting Modules
Issue 1: The "Strong Solvent" Effect (High Probability)

The Mechanism: Hexyl 2-furoate has a LogP of approximately 3.5, making it significantly hydrophobic [1]. Researchers often dissolve it in 100% Acetonitrile (ACN) or Methanol to ensure solubility.

If your HPLC method starts with a high-aqueous mobile phase (e.g., 50% Water), the sample plug behaves as a "strong solvent bolus" traveling down the column. The analyte molecules dissolved in the center of the plug travel faster than those at the edges (which mix with the water), causing the peak to distort and tail.

Diagnostic Experiment:

  • Current State: Injection of 10 µL sample dissolved in 100% ACN.

  • Test: Dilute the sample 1:1 with water (or your initial mobile phase). Inject 20 µL (to maintain mass load).

  • Result: If the peak symmetry improves significantly, the issue is solvent mismatch.[4]

Corrective Action:

  • Protocol: Match the injection solvent to the initial mobile phase conditions.

  • Solubility Fix: If the analyte precipitates in the mobile phase, use a "sandwich injection" or reduce injection volume to <5 µL.

ParameterRecommended Setting
Injection Solvent 50:50 ACN:Water (or match initial gradient)
Injection Volume 1–5 µL (if using 100% organic solvent)
Column Temp 35–40°C (Improves mass transfer)
Issue 2: Hydrolysis & Impurity Tailing (The "Ghost" Problem)

The Mechanism: Hexyl 2-furoate is an ester. In acidic mobile phases or upon prolonged storage in aqueous solvents, it can hydrolyze into Hexanol and 2-Furoic Acid .

  • Hexyl 2-furoate: Neutral (No pKa effects in working range).

  • 2-Furoic Acid: Acidic (pKa ~3.16).[3]

If your peak is tailing, ensure you are actually looking at the ester. If degradation has occurred, you may be integrating the 2-Furoic acid peak, which will tail severely if the mobile phase pH is near its pKa (pH 3–4) due to ionization equilibrium [2].

Diagnostic Experiment: Check the retention time. 2-Furoic acid is much more polar and will elute near the void volume (early), whereas Hexyl 2-furoate elutes later.

Corrective Action:

  • Buffer Control: If analyzing the acid impurity, lower mobile phase pH to < 2.5 (using 0.1% Phosphoric Acid) to suppress ionization.

  • Sample Prep: Prepare fresh standards daily. Avoid storing samples in acidic aqueous media.

Issue 3: Secondary Silanol Interactions

The Mechanism: While Hexyl 2-furoate lacks basic amine groups, the electron-rich furan ring can interact with free silanol groups (Si-OH) on the silica surface via hydrogen bonding, especially on older Type-A silica columns or non-endcapped phases [3].[3]

Diagnostic Experiment: Add 25 mM Ammonium Acetate or 0.1% Triethylamine (TEA) to the mobile phase. These additives compete for active silanol sites. If tailing reduces, silanol activity is the cause.

Corrective Action:

  • Column Selection: Switch to a high-purity, fully end-capped C18 column (e.g., "Base Deactivated" or "High Coverage" bonding).[3]

  • Mobile Phase: Ensure pH is low (< 3.0) to protonate silanols, rendering them neutral and less interactive [4].

Part 3: Optimized Method Parameters

Based on the physicochemical properties of Hexyl 2-furoate, the following starting conditions are recommended to minimize tailing.

ParameterSpecificationRationale
Column C18 (L1), 3.5 µm or 5 µm, End-cappedHigh carbon load needed for retention; end-capping prevents furan-silanol interaction.[3][2]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH (~2.[3][2]2) suppresses silanols and stabilizes any potential acid impurities.
Mobile Phase B AcetonitrileLower viscosity than Methanol, sharper peaks for hydrophobic esters.[3][2]
Gradient 40% B to 90% BStarts high enough to prevent precipitation but allows focusing.[3][2]
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard linear velocity.[3][2]
Detection UV @ 254 nmMax absorption for the furoate chromophore.[3][2]
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 55834, Hexyl 2-furoate. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent Technologies (2021). LC Troubleshooting Essentials: Peak Tailing. Retrieved from [Link]

Sources

Identifying and minimizing byproducts in Hexyl 2-furoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Byproducts in Hexyl 2-Furoate Synthesis Document ID: TSC-H2F-001 Status: Active Guide

Introduction: The Stability Paradox

Hexyl 2-furoate is a critical intermediate in flavor chemistry and pharmaceutical synthesis. However, its production presents a classic "stability paradox." The furan ring is electron-rich and prone to acid-catalyzed polymerization (tarring) and oxidative degradation, yet the standard Fischer Esterification requires acidic conditions to drive the reaction.

This guide provides a technical roadmap to navigate this instability, offering two distinct protocols: a robust Chemical Method (optimized for scale) and a Biocatalytic Method (optimized for purity).

Reaction Pathway & Byproduct Map

Understanding where impurities originate is the first step to elimination. The diagram below maps the main reaction alongside the critical parasitic side reactions.

ReactionMap Reactants Reactants: 2-Furoic Acid + 1-Hexanol Intermediate Tetrahedral Intermediate Reactants->Intermediate Acid Cat. (H+) Polymer Byproduct A: Furan Polymers (Tar) Reactants->Polymer High Temp + Strong Acid (Ring Opening) Ether Byproduct B: Dihexyl Ether Reactants->Ether Excess Acid (Hexanol Dehydration) Decarb Byproduct C: Furan (Volatile) Reactants->Decarb T > 150°C (Decarboxylation) Product Target Product: Hexyl 2-Furoate Intermediate->Product - H2O

Figure 1: Mechanistic pathway showing the competition between esterification and acid-catalyzed degradation (polymerization/etherification).[1]

Experimental Protocols

Method A: Optimized Chemical Synthesis (p-TSA Catalysis)

Best for: Large-scale synthesis where downstream distillation is available.

The Logic: We replace sulfuric acid (a strong oxidizing agent that chars furan rings) with p-Toluenesulfonic acid (p-TSA) . p-TSA is a milder organic acid that minimizes polymerization while sufficiently catalyzing the esterification [1].

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add 2-Furoic acid (11.2 g, 0.1 mol) , 1-Hexanol (15.3 g, 0.15 mol) , and Toluene (60 mL) as the entrainer solvent.

  • Catalyst: Add p-TSA monohydrate (0.19 g, 1 mol%) .

  • Reflux: Heat the mixture to reflux (approx. 115°C). Water will collect in the trap.

    • Checkpoint: Monitor water evolution.[2] Reaction is complete when water volume reaches theoretical (~1.8 mL).

  • Workup: Cool to room temperature. Wash with 5% NaHCO₃ (2 x 30 mL) to neutralize catalyst and unreacted acid. Wash with brine (30 mL).

  • Purification: Dry organic layer over MgSO₄. Remove toluene via rotary evaporation. Purify residue via vacuum distillation (bp ~130°C at 5 mmHg) to separate product from dihexyl ether.

Method B: Biocatalytic Synthesis (Lipase Mediated)

Best for: High-purity requirements, fragrance applications, or acid-sensitive substrates.

The Logic: Immobilized lipases (e.g., Novozym 435) catalyze esterification under mild conditions (40-60°C) with zero acid-catalyzed polymerization or ether formation [2].

Protocol:

  • Charge: In a flask, combine 2-Furoic acid (0.1 mol) and 1-Hexanol (0.3 mol) .

  • Enzyme: Add Novozym 435 (Candida antarctica Lipase B) at 5% w/w relative to acid mass.

  • Conditions: Incubate at 50°C with orbital shaking (200 rpm). Add 4Å Molecular Sieves to scavenge water and drive equilibrium.

  • Filtration: After 24 hours, filter off the immobilized enzyme (reusable).

  • Purification: Evaporate excess hexanol. The remaining oil is often >98% pure Hexyl 2-furoate without distillation.

Troubleshooting Guide & FAQs

Diagnostic Decision Tree

Use this flow to identify the root cause of your synthesis failure.

Troubleshooting Start Observation Dark Reaction turned Black/Dark Brown Start->Dark LowYield Low Yield / Incomplete Conversion Start->LowYield ExtraPeaks Extra Peaks in GC/NMR Start->ExtraPeaks AcidCheck Using H2SO4? Dark->AcidCheck WaterCheck Water Removal? LowYield->WaterCheck EtherCheck Peak at ~3.4 ppm (NMR)? (Dihexyl Ether) ExtraPeaks->EtherCheck SwitchCat Action: Switch to p-TSA or Lipase AcidCheck->SwitchCat Yes AddTrap Action: Add Dean-Stark or Mol. Sieves WaterCheck->AddTrap Inefficient ReduceTemp Action: Reduce Temp, Reduce Acid Load EtherCheck->ReduceTemp Yes

Figure 2: Troubleshooting flowchart for common synthesis failures.

Frequently Asked Questions

Q1: My reaction mixture turned into a black tar. Can I save it?

  • Diagnosis: This is "charring," caused by the polymerization of the furan ring. It typically happens when using Sulfuric Acid (H₂SO₄) or temperatures >140°C.

  • Solution: The tar is difficult to remove. It is more efficient to restart.

  • Prevention: Switch to Method A (p-TSA) or Method B (Lipase) . If you must use mineral acid, ensure the temperature never exceeds 110°C and use an inert atmosphere (N₂).

Q2: I see a large impurity peak in GC-MS eluting just before my product.

  • Diagnosis: This is likely Dihexyl Ether , formed by the acid-catalyzed dehydration of two hexanol molecules.

  • Mechanism:

    
    
    
  • Fix: Reduce the excess hexanol in your feed. Lower the catalyst loading. If the ether is already present, it must be removed via fractional distillation (Dihexyl ether bp: 226°C; Hexyl 2-furoate bp: ~250°C at atm pressure, but separation is easier under vacuum).

Q3: The reaction stalls at 60-70% conversion.

  • Diagnosis: Fischer esterification is an equilibrium reaction (

    
    ). Water accumulation is halting the forward reaction.
    
  • Fix: You must actively remove water.

    • Chemical Method:[3][4][5][6][7][8][9][10] Ensure your Dean-Stark trap is actually collecting water. If using toluene, ensure vigorous reflux.

    • Enzymatic Method:[8][11] Add activated 3Å or 4Å molecular sieves directly to the flask [3].

Analytical Validation

To confirm purity, compare your crude data against these reference markers.

Component1H NMR Characteristic Signal (CDCl₃)GC-MS Fragment Ions (m/z)Origin
Hexyl 2-furoate δ 7.58 (d, 1H, Furan-H5) , δ 4.31 (t, 2H, -OCH₂-)196 (M+), 111 (Furoyl), 95 Target Product
2-Furoic Acid δ 11.0-13.0 (br s, -COOH)112 (M+), 95 (M-OH)Unreacted Starting Material
Dihexyl Ether δ 3.40 (t, 4H, -CH₂OCH₂-)186 (M+), 85 (C6H13)Side Reaction (Acid + Alcohol)
1-Hexanol δ 3.65 (t, 2H, -CH₂OH)83, 69, 56Excess Reagent

References

  • Organic Syntheses. "Esterification of Carboxylic Acids." Org.[4][6][7] Synth. Coll. Vol. 10, p.235. (General procedure adapted for p-TSA esterification).

  • National Institutes of Health (NIH). "Kinetic study of lipase-catalyzed esterification of furoic acid." PubMed / ResearchGate. (Demonstrates Novozym 435 efficacy for furoates).

  • American Chemical Society (ACS). "Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid." J. Am. Chem. Soc. (Context on furoic acid stability and synthesis pathways).

  • SIELC Technologies. "Hexyl 2-furoate Analysis." (HPLC methods for purity validation).

Sources

Understanding the degradation pathways of Hexyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hexyl 2-Furoate Stability & Degradation

  • Ticket ID: H2F-STAB-001[1][2]

  • Subject: Degradation Pathways, Troubleshooting, and Analytical Validation for Hexyl 2-Furoate

  • Assigned Specialist: Senior Application Scientist

Executive Summary

Hexyl 2-furoate (CAS: 39251-86-0) is a lipophilic ester (LogP


 3.[1][2]5) utilized primarily in flavor/fragrance formulations and as a pharmaceutical intermediate. While generally stable under ambient conditions, it exhibits two distinct failure modes: hydrolytic cleavage  of the ester bond and oxidative ring-opening  of the furan moiety.

This guide provides the mechanistic causality required to troubleshoot experimental anomalies (e.g., loss of potency, appearance of yellowing, or unknown peaks in HPLC/GC).

Module 1: Hydrolytic Degradation (The Ester Linkage)

The Issue: Loss of the parent peak accompanied by a pH shift or the appearance of a polar impurity (2-furoic acid).

Mechanism: Like all esters, Hexyl 2-furoate is susceptible to hydrolysis. However, the hexyl chain provides significant steric bulk and lipophilicity, making it kinetically slower to hydrolyze in pure aqueous environments compared to methyl or ethyl furoates.

  • Acid-Catalyzed: Reversible.[1][3] Occurs in low pH formulations or acidic mobile phases.

  • Base-Promoted (Saponification): Irreversible and rapid.[1] Even weak bases (pH > 8) can drive this reaction to completion over time.

Key Degradation Products:

  • 2-Furoic Acid: Highly polar, acidic (pKa ~3.16).

  • 1-Hexanol: Volatile, lipophilic alcohol.

Troubleshooting Q&A

Q: Why is my HPLC retention time drifting, and a new early-eluting peak appearing? A: You are likely observing hydrolysis. In Reverse-Phase (RP) HPLC (e.g., C18 column), the parent Hexyl 2-furoate is non-polar and elutes late. The degradation product, 2-furoic acid , is significantly more polar and will elute near the solvent front (dead volume) unless the mobile phase pH is buffered below 3.0 to suppress its ionization.

Q: I stored my stock solution in methanol/water (50:50), and the concentration dropped. Why? A: This is a transesterification or hydrolysis risk. In the presence of water and trace acidity (often found in unbuffered HPLC water), the ester bond cleaves.

  • Corrective Action: Store stock solutions in anhydrous acetonitrile or isopropanol . Avoid protic solvents for long-term storage.[1]

Module 2: Oxidative Degradation (The Furan Ring)

The Issue: Sample yellowing/browning and the detection of complex, ring-opened byproducts.

Mechanism: The furan ring is an electron-rich diene, making it a "singlet oxygen sponge." Upon exposure to UV light and oxygen (photo-oxidation), the furan ring undergoes a [4+2] cycloaddition with singlet oxygen (


) to form an unstable endoperoxide.[4] This intermediate rearranges via the Achmatowicz reaction  pathway, leading to ring opening and the formation of toxic dicarbonyls.

Pathway Visualization:

OxidationPathway H2F Hexyl 2-furoate (Parent) Endoperoxide Unstable Endoperoxide H2F->Endoperoxide [4+2] Cycloaddition (UV/Light) SingletOx Singlet Oxygen (¹O₂) SingletOx->Endoperoxide RingOpen 4-oxo-2-enal Derivatives Endoperoxide->RingOpen Rearrangement Polymer Brown Polymers (Color Change) RingOpen->Polymer Polymerization

Caption: Figure 1. Oxidative degradation via singlet oxygen attack, leading to ring opening and polymerization (browning).

Troubleshooting Q&A

Q: My sample turned yellow, but GC-MS shows no major impurity peak. What happened? A: You are likely seeing polymerization . The oxidative ring-opening products (unsaturated dicarbonyls) are highly reactive cross-linkers. They form high-molecular-weight oligomers (brown/yellow pigments) that do not elute on standard GC columns or degrade in the injector port.[1]

  • Validation: Check the sample via UV-Vis spectroscopy. An increase in baseline absorption >300 nm indicates conjugated polymer formation.

Q: Is Hexyl 2-furoate sensitive to peroxides in solvents? A: Yes. Do not use ethers (THF, Diethyl Ether) that have not been tested for peroxides. Peroxides can initiate the radical oxidation of the furan ring.

Module 3: Analytical Troubleshooting Guide

Use this decision matrix to identify the specific degradation mode based on your instrumental data.

Data Summary Table: Degradation Markers

Degradation ModeKey Marker (Product)HPLC Behavior (C18)GC-MS BehaviorPhysical Sign
Hydrolysis 2-Furoic AcidElutes very early (polar)Tailing peak (needs derivatization)pH drop
Hydrolysis 1-HexanolElutes mid-runDistinct volatile peak"Fruity/Alcohol" odor
Oxidation 4-oxo-2-enalsMultiple small peaksComplex fragmentationYellowing/Browning
Thermal Furan (gas)Not seen (too volatile)Solvent peak co-elutionGas pressure buildup

Diagnostic Workflow:

TroubleshootingTree Start Observation: Loss of Purity CheckColor Is the sample yellow/brown? Start->CheckColor CheckPH Check pH / Acidity CheckColor->CheckPH No Color Change Oxidation Oxidative Degradation CheckColor->Oxidation Yes (Yellowing) Hydrolysis Hydrolytic Degradation CheckPH->Hydrolysis Acidic/Polar Shift ActionOx Action: Add Antioxidant (BHT) Protect from Light Oxidation->ActionOx ActionHyd Action: Check Water Content Buffer Mobile Phase Hydrolysis->ActionHyd

Caption: Figure 2. Diagnostic decision tree for identifying Hexyl 2-furoate failure modes.

Module 4: Experimental Protocols

Protocol A: Validating Hydrolytic Stability

Purpose: To determine if your formulation buffer is causing degradation.

  • Preparation: Dissolve Hexyl 2-furoate (1 mM) in Acetonitrile.

  • Spike: Dilute 1:10 into the test buffer (e.g., PBS pH 7.4).

    • Critical Step: Because of lipophilicity, if the solution turns cloudy, add 0.1% Tween-80 to solubilize.

  • Incubation: Heat to 40°C.

  • Sampling: Inject onto HPLC at t=0, 1h, 24h.

  • Detection: Monitor at 254 nm (Furoate specific).

    • Pass Criteria: >98% Parent area retention.

    • Fail Criteria: Appearance of peak at <2 min retention time (Furoic acid).

Protocol B: GC-MS Analysis of Volatiles

Purpose: To detect hexanol or thermal decomposition products.[1]

  • Column: Rxi-5Sil MS (or equivalent non-polar phase), 30m x 0.25mm.

  • Injector: 250°C, Split 1:50.

    • Warning: Do not exceed 260°C inlet temperature. Furoates can thermally decarboxylate at high inlet temps, creating "ghost" furan peaks [1].

  • Oven: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C.
  • MS Source: 230°C.

References

  • Delatour, T. et al. (2020).[5] "Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food."[5] Food Chemistry.

  • Gollnick, K. & Griesbeck, A. (1985). "Singlet Oxygen Photooxygenation of Furans." Tetrahedron. (Contextualized via RSC review on Furan Oxidation).

  • SIELC Technologies. (2018).[6] "Separation of Hexyl 2-furoate on Newcrom R1 HPLC column." Application Note.

  • NIST Chemistry WebBook. "2-Furancarboxylic acid, hexyl ester." Standard Reference Data.

Sources

Optimizing reaction conditions for Hexyl 2-furoate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hexyl 2-Furoate Synthesis & Optimization

Executive Summary

The synthesis of hexyl 2-furoate presents a unique dichotomy in process chemistry. You are balancing the thermodynamic requirement for water removal (to drive Fischer esterification) against the kinetic instability of the furan ring, which is prone to polymerization and decarboxylation at high temperatures or under harsh acidic conditions.

This guide provides two validated workflows:

  • Biocatalytic Route (Recommended): High selectivity, low thermal stress, "Green" profile.

  • Chemocatalytic Route (Traditional): High throughput, requires rigorous thermal control.

Part 1: Decision Matrix & Workflow Selection

Before initiating experimentation, select the protocol that aligns with your purity requirements and available equipment.

G start START: Select Synthesis Route decision Prioritize Purity or Scale? start->decision bio_route Route A: Biocatalytic (Enzymatic) High Purity / Fragrance Grade decision->bio_route Purity/Green chem_route Route B: Chemocatalytic (Acid) Bulk Scale / Industrial Intermediate decision->chem_route Cost/Speed bio_cond Conditions: Catalyst: Novozym 435 (CALB) Temp: 50-60°C Solvent: Isooctane/Hexane bio_route->bio_cond chem_cond Conditions: Catalyst: p-TSA or H2SO4 Temp: Reflux (Dean-Stark) Solvent: Toluene/Xylene chem_route->chem_cond bio_risk Risk: Water Inhibition Control: Molecular Sieves bio_cond->bio_risk chem_risk Risk: Furan Ring Polymerization Control: N2 Atm, Temp <140°C chem_cond->chem_risk

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on operational constraints.

Part 2: Validated Experimental Protocols

Protocol A: Enzymatic Synthesis (Lipase-Catalyzed)

Best for: Fragrance applications, avoiding "burnt" notes, and high purity.

The Mechanism: This reaction follows a Ping-Pong Bi-Bi mechanism . The lipase (CALB) is acylated by 2-furoic acid, releasing water, and then deacylated by 1-hexanol to form the ester.

Optimized Conditions:

Parameter Set Point Rationale
Catalyst Novozym 435 (immobilized C. antarctica Lipase B)[1] High stability and activity in organic media [1].
Loading 2–5% (w/w relative to substrates) Balances reaction rate vs. cost.
Molar Ratio 1:1.5 to 1:2 (Acid:Alcohol) Excess alcohol pushes equilibrium; hexanol is inhibitory only at very high concentrations [2].
Temperature 50°C – 60°C Optimal window for CALB. >70°C risks enzyme denaturation over long cycles.
Water Control 4Å Molecular Sieves (50-100 g/L) Critical. Water produced inhibits the acylation step.

| Solvent | Isooctane or n-Hexane | Hydrophobic solvents (LogP > 3) preserve the essential water layer around the enzyme [3]. |

Step-by-Step:

  • Dissolve 2-furoic acid (0.1 mol) and 1-hexanol (0.15 mol) in isooctane (100 mL).

  • Add activated 4Å molecular sieves (10 g).

  • Equilibrate to 50°C in an orbital shaker (200 rpm).

  • Add Novozym 435 (0.5 g) to initiate.

  • Monitor via GC/HPLC. Reaction typically reaches equilibrium in 6–12 hours.

  • Workup: Filter off enzyme/sieves. Evaporate solvent.[2] Vacuum distill excess hexanol.

Protocol B: Chemocatalytic Synthesis (Fischer Esterification)

Best for: Large-scale synthesis where enzyme cost is prohibitive.

The Challenge: The furan ring is electron-rich and sensitive to acid-catalyzed polymerization (tar formation) and oxidative degradation at high temperatures [4, 5].

Optimized Conditions:

Parameter Set Point Rationale
Catalyst p-Toluenesulfonic Acid (p-TSA) Preferred over H2SO4. Less oxidizing, reducing charring/tarring risks.
Loading 1.0 – 2.0 mol% Sufficient for protonation without triggering polymerization.
Solvent Toluene (BP 110°C) Forms azeotrope with water. Boiling point is safe for furan stability (<140°C).
Apparatus Dean-Stark Trap Continuous physical removal of water to drive equilibrium.

| Atmosphere | Nitrogen (N2) | Mandatory. Prevents oxidative degradation of the furan ring. |

Step-by-Step:

  • Charge a flask with 2-furoic acid (1.0 eq), 1-hexanol (1.2 eq), and Toluene (3-5 volumes).

  • Add p-TSA (0.01 eq).

  • Equip with Dean-Stark trap and reflux condenser.[2] Purge with N2.

  • Heat to reflux (approx. 115°C internal). Monitor water collection.[2]

  • Stop Condition: When water collection ceases (approx. 4-6 hours). Do not over-cook.

  • Workup: Cool to RT. Wash with 5% NaHCO3 (removes catalyst/unreacted acid). Dry organic layer (MgSO4).[2] Concentrate.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: The reaction mixture turned black/dark brown.

Diagnosis: Thermal degradation or polymerization of the furan ring. Root Cause:

  • Temperature too high: Furan derivatives can decarboxylate or polymerize above 140-160°C [5].

  • Acid too strong: Concentrated H2SO4 can act as an oxidizing agent.

  • Oxygen exposure: Furan rings are susceptible to auto-oxidation.

Corrective Action:

  • Switch Catalyst: Use p-TSA instead of sulfuric acid.

  • Lower Temperature: Use Benzene (caution: toxicity) or Toluene as solvent rather than Xylene (BP ~140°C) or neat reactions.

  • Inert Atmosphere: Ensure a strict N2 blanket is maintained.

Issue 2: Enzymatic reaction stalls at ~60-70% conversion.

Diagnosis: Water accumulation or thermodynamic equilibrium limit. Root Cause: Lipases catalyze the reverse reaction (hydrolysis) if water activity (


) increases.
Corrective Action: 
  • Check Sieves: Ensure molecular sieves were activated (dried at 300°C) before use.

  • Solvent Choice: Ensure the solvent is hydrophobic (e.g., Isooctane). Hydrophilic solvents strip the "essential water" from the enzyme, deactivating it, or dissolve the produced water, promoting hydrolysis.

Issue 3: Difficulty separating Hexanol from Hexyl 2-furoate.

Diagnosis: Boiling point proximity and azeotrope formation. Data:

  • 1-Hexanol BP: ~157°C

  • Hexyl 2-furoate BP: Estimated >250°C (at atm pressure). Corrective Action:

  • Vacuum Distillation: You must use high vacuum (<5 mmHg).

  • Chemical Removal: If distillation is difficult, wash the organic phase with a saturated solution of Calcium Chloride (CaCl2). Hexanol forms a complex with CaCl2 and can be partially removed into the aqueous/solid phase, leaving the ester in the organic phase.

Part 4: References

  • Macedo, G. A., et al. (2004). Enzymatic synthesis of short chain citronellyl esters by a new lipase from Rhizopus sp. Electronic Journal of Biotechnology.

  • Yee, L. N., et al. (2011). Optimization of enzymatic synthesis of hexyl butyrate by Lipozyme IM-77. Food Technology and Biotechnology.

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media.[1] Chemical Society Reviews.

  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions.[2][3][4][5][6]

  • Maga, J. A. (1979). Furans in foods. CRC Critical Reviews in Food Science and Nutrition. (Contextualizes thermal instability of furan rings).

Sources

Resolving common issues in Hexyl 2-furoate GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting & Method Optimization for Hexyl 2-Furoate (CAS: 39251-86-0)

Executive Summary: The Analyte Profile

Before troubleshooting, you must understand the physiochemical behavior of Hexyl 2-furoate. As an ester of 2-furoic acid, it exhibits specific interactions with GC flow paths that differ from standard hydrocarbons.

ParameterValueTechnical Implication
Boiling Point ~252 °CRequires inlet temps >250 °C to prevent discrimination; prone to carryover in transfer lines.
LogP ~3.53Highly lipophilic; requires non-polar solvents (Hexane, DCM) for extraction.
Key Functionality Furan ring + Ester linkageThe oxygenated furan ring is a Lewis base, making it prone to hydrogen bonding with free silanols , causing peak tailing.
Target Ions (EI) 95 (Base), 196 (M+), 112, 81m/z 95 (Furoyl cation) is the critical quantifier; M+ (196) confirms identity.
Diagnostic & Troubleshooting Guide
Category A: Chromatographic Issues (Peak Shape & Resolution)

Q: My Hexyl 2-furoate peak exhibits significant tailing (Asymmetry > 1.5). I've already baked the column. What is the root cause?

A: Peak tailing in furoate esters is rarely a "dirty column" issue alone; it is almost always an activity issue . The furan oxygen and the ester carbonyl interact with active silanols (Si-OH) in the liner or the head of the column.

  • Immediate Fix:

    • Liner Replacement: Switch to an Ultra-Inert (deactivated) single taper liner with wool. Standard liners often have active sites that grab the polar furan ring.

    • Column Trimming: Remove 10-20 cm from the inlet side of the column. Non-volatile matrix components accumulate here, creating new active sites.

    • Inlet Temperature Check: Ensure the inlet is at least 260 °C. If the temperature is too close to the boiling point (252 °C), the vaporization is slow, causing a "band broadening" effect that mimics tailing.

Q: I see "ghost peaks" or carryover in blank runs after a high-concentration sample.

A: Hexyl 2-furoate has a relatively high boiling point. It can condense in "cold spots" within the GC flow path.

  • The Fix: Check the GC-MS Transfer Line temperature . It must be maintained at 280 °C or higher . If the transfer line is cooler than the analyte's boiling point, the compound condenses and slowly bleeds into the ion source, appearing as broad ghost peaks in subsequent runs.

Category B: Mass Spectral & Sensitivity Issues

Q: The Molecular Ion (m/z 196) is weak or missing. How do I confirm the identity?

A: This is normal for hexyl esters. The molecule undergoes rapid fragmentation in the EI source.

  • Primary Identification: Rely on the m/z 95 base peak (the furoyl cation,

    
    ). This is the most stable fragment formed by 
    
    
    
    -cleavage at the carbonyl.
  • Secondary Confirmation: Look for the alkyl series (m/z 43, 57, 71) representing the hexyl chain.

  • Protocol: If you must see the M+ peak for regulatory reasons, lower the ionization energy (if using a variable energy source) or lower the source temperature to 200 °C to reduce fragmentation energy, though this will sacrifice overall sensitivity.

Q: My sensitivity is dropping over time. Is the detector failing?

A: Before blaming the detector, look at the inlet discrimination .

  • Mechanism: As the liner gets dirty, high-boiling compounds like Hexyl 2-furoate adsorb onto the dirt (matrix effect).

  • Test: Inject a standard of a lower boiling ester (e.g., Ethyl furoate) and Hexyl 2-furoate. If the Ethyl signal is stable but Hexyl drops, the issue is inlet discrimination , not the MS source. Change the liner and gold seal.

Visual Troubleshooting Workflows
Workflow 1: Diagnosing Peak Tailing

This logic flow helps you isolate whether the tailing is physical (flow path) or chemical (activity).

TailingDiagnosis Start Symptom: Peak Tailing (Asymmetry > 1.2) CheckInlet Step 1: Check Inlet Temp Is it > 260°C? Start->CheckInlet IncreaseTemp Action: Increase Inlet Temp to 270-280°C CheckInlet->IncreaseTemp No CheckLiner Step 2: Inspect Liner Using Ultra-Inert / Deactivated? CheckInlet->CheckLiner Yes IncreaseTemp->CheckLiner ReplaceLiner Action: Replace with Ultra-Inert Liner w/ Wool CheckLiner->ReplaceLiner No TrimColumn Step 3: Trim Column (Remove 20cm from Inlet) CheckLiner->TrimColumn Yes ReplaceLiner->TrimColumn CheckSolvent Step 4: Solvent Polarity Mismatch? (e.g., Methanol on non-polar column) TrimColumn->CheckSolvent ChangeSolvent Action: Switch Solvent (Use Hexane or DCM) CheckSolvent->ChangeSolvent Yes Resolved Issue Resolved CheckSolvent->Resolved No (Hardware Clean) ChangeSolvent->Resolved

Caption: Step-by-step logic to isolate the root cause of peak tailing in Hexyl 2-furoate analysis.

Workflow 2: Sample Preparation Decision Tree

Choosing the right extraction solvent is critical to prevent hydrolysis and ensure recovery.

SamplePrep Sample Start: Sample Matrix Aqueous Aqueous/Beverage Sample->Aqueous Solid Solid/Food/Herb Sample->Solid LLE Liquid-Liquid Extraction Solvent: Dichloromethane (DCM) Aqueous->LLE High Conc. SPME HS-SPME Fiber: DVB/CAR/PDMS Aqueous->SPME Trace (<1 ppm) SLE Solid Liquid Extraction Solvent: Hexane/Acetone (1:1) Solid->SLE CheckPH CRITICAL: Check pH Must be pH 5-7 LLE->CheckPH Inject GC-MS Injection SPME->Inject SLE->Inject Hydrolysis Risk: Acid/Base Hydrolysis Degrades to Furoic Acid CheckPH->Hydrolysis pH <3 or >9 CheckPH->Inject pH OK

Caption: Decision matrix for sample preparation to maximize recovery and prevent degradation.

Standard Operating Procedures (SOP) Summaries
Protocol A: Instrument Configuration
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 1:20 (for % levels). Temp: 260 °C.

  • Oven Program:

    • Hold 60 °C for 1 min.

    • Ramp 15 °C/min to 200 °C.

    • Ramp 25 °C/min to 280 °C.

    • Hold 3 min. (Hexyl 2-furoate elutes ~12-14 min depending on flow).

  • MS Transfer Line: 280 °C (Critical).

  • Source Temp: 230 °C.

Protocol B: Calibration & Quality Control
  • Internal Standard: Use Methyl decanoate or Phenethyl acetate . They have similar boiling points but distinct masses.

  • Linearity: 0.1 ppm to 50 ppm.

  • Carryover Check: Inject a solvent blank immediately after the highest standard. If peak area > 1% of LOQ, bake out the inlet.

References
  • NIST Chemistry WebBook. Methyl 2-furoate Mass Spectrum (Analogous fragmentation pattern). National Institute of Standards and Technology.[1][2][3] [Link]

  • Separation Science. Fixing GC Peak Tailing for Cleaner Results. (2025). [Link]

  • Agilent Technologies. GC Troubleshooting Series: Tailing Peaks. [Link]

  • The Good Scents Company. Hexyl 2-furoate Properties and Safety. [Link]

  • Restek Corporation. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (2020). [Link]

Sources

Technical Support Center: Stability Assessment of Hexyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & Its Vulnerabilities

Hexyl 2-furoate is a fatty ester of 2-furoic acid and hexanol. While widely valued for its green, fruity, and herbaceous profile in flavor and fragrance applications, its stability assessment requires a dual-focus approach. You are not just monitoring a simple ester; you are monitoring a furan-ring containing system .

Key Chemical Vulnerabilities:

  • Hydrolytic Instability: Like all esters, it is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage into 2-furoic acid and hexanol.

  • Oxidative Sensitivity: The electron-rich furan ring is a chromophore that can undergo oxidative ring opening or polymerization under UV light or radical stress.

Module 1: Hydrolytic Stability Assessment

Troubleshooting Guide

Q: I am observing a steady decrease in assay purity in my aqueous formulations, but no new peaks in my GC-FID. What is happening? A: You are likely experiencing hydrolysis , and your analytical method is blind to the degradation products.

  • The Mechanism: Hexyl 2-furoate hydrolyzes into 1-hexanol and 2-furoic acid.

  • The Blind Spot: 2-Furoic acid is highly polar and non-volatile. It will likely not elute or will tail severely on a standard non-polar GC column (like DB-5 or HP-5).

  • Solution: Switch to Reverse Phase HPLC (RP-HPLC) for degradation monitoring or derivatize before GC analysis.

Q: How do I accelerate hydrolysis to validate my stability-indicating method? A: Perform a Forced Degradation Study (Stress Testing) . Do not rely on ambient shelf-life data for method validation.

Protocol: Forced Hydrolysis (Stress Testing)

Objective: Induce 10–20% degradation to identify breakdown products.

ParameterAcid StressBase StressNeutral (Control)
Solvent System 50:50 Acetonitrile:0.1N HCl50:50 Acetonitrile:0.1N NaOH50:50 Acetonitrile:Water
Temperature 60°CRoom Temp (25°C)60°C
Duration 4–24 Hours1–4 Hours (Rapid!)24 Hours
Neutralization Neutralize with NaOH before analysisNeutralize with HCl before analysisN/A

Critical Note: Hexyl 2-furoate is lipophilic (LogP ~3.5). You must use a co-solvent (Acetonitrile or Methanol) to ensure the molecule interacts with the acid/base. If it forms a separate oily layer, the hydrolysis will only occur at the interface, yielding erratic results.

Visualization: Hydrolysis Pathway

Hydrolysis cluster_products Degradation Products HF Hexyl 2-furoate (Parent) FA 2-Furoic Acid (Non-Volatile/Polar) HF->FA Ester Cleavage HX 1-Hexanol (Volatile) HF->HX H2O + H2O (Acid/Base Catalyst)

Figure 1: The hydrolytic cleavage of Hexyl 2-furoate. Note that 2-Furoic acid requires HPLC or derivatization for detection.

Module 2: Oxidative Stability & Photostability

Troubleshooting Guide

Q: My sample turned yellow/brown after exposure to sunlight, but the GC assay is still >98%. Why? A: You are seeing Furan Ring Polymerization .

  • The Mechanism: The furan ring is sensitive to photo-oxidation. It can form ring-opened dicarbonyls or polymerize into colored compounds (similar to furfural browning).

  • The Detection Gap: These polymers are high molecular weight and non-volatile. They will not elute on a GC. The color change is the primary indicator.

  • Solution: Use UV-Vis spectroscopy (increase in absorbance at 280–320 nm indicates furan degradation) or HPLC.

Q: How should I store the reference standard? A: Strict adherence to ICH Q1A storage is insufficient if light is involved. Store under inert gas (Argon/Nitrogen) in amber glass at 2–8°C.

Protocol: Oxidative Stress Test
  • Peroxide Initiation: Dissolve Hexyl 2-furoate in Methanol. Add 3% Hydrogen Peroxide (

    
    ).
    
  • Heat: Incubate at 40°C for 24 hours.

  • Analysis: Monitor for the formation of succinic acid derivatives or ring-opened species using LC-MS.

Module 3: Analytical Method Selection

To accurately assess stability, you must select the correct tool. A common error is using GC-MS for everything.

Method Comparison Table
FeatureGC-MS / GC-FIDRP-HPLC (UV)
Target Analyte Hexyl 2-furoate (Parent), HexanolHexyl 2-furoate, 2-Furoic Acid
Suitability Volatility testing, Purity assayHydrolysis monitoring , Non-volatile degradants
Key Limitation Misses polar acids & polymersRequires higher solvent consumption
Detector MS (Identify), FID (Quantify)UV-Vis (PDA) @ 254 nm
Visualization: Method Decision Tree

MethodSelection cluster_warning Warning Start Stability Goal? Volatile Volatility/Evaporation Start->Volatile ChemDeg Chemical Degradation Start->ChemDeg GC Use GC-FID/MS (DB-5 Column) Volatile->GC Track Parent Loss HPLC Use RP-HPLC (C18 Column, Acidic Mobile Phase) ChemDeg->HPLC Track Acid Formation Warn If GC is used for degradation, you MUST derivatize (TMS/BSTFA) to see 2-Furoic Acid. GC->Warn

Figure 2: Decision matrix for selecting analytical techniques based on the specific stability failure mode.

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1]

  • PubChem . Hexyl 2-furoate (Compound Summary). National Center for Biotechnology Information.[2]

  • JECFA . Evaluation of Certain Food Additives (Furoate Esters). WHO Technical Report Series.

  • Restek . Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS.

Sources

Preventing hydrolysis of Hexyl 2-furoate in experimental setups

[1]

Status: Operational Ticket ID: H2F-STAB-001 Subject: Comprehensive Guide to Preventing Hydrolysis in Chemical and Biological Matrices[1]

Welcome to the Hexyl 2-Furoate technical support hub. As a Senior Application Scientist, I understand that the stability of this ester is critical for the reproducibility of your data. Hexyl 2-furoate (CAS: 39251-86-0) presents a dual challenge: it possesses an electrophilic carbonyl carbon susceptible to nucleophilic attack (chemical hydrolysis) and a lipophilic hexyl chain that makes it a prime target for carboxylesterases (enzymatic hydrolysis).[1]

This guide synthesizes mechanistic organic chemistry with practical bench protocols to ensure your molecule remains intact from the storage vial to the mass spectrometer.

🔬 Module 1: The Threat Landscape (Root Cause Analysis)

Before implementing fixes, we must understand the "Why." Hydrolysis of Hexyl 2-furoate is not random; it is a deterministic process driven by three vectors: Water Activity (


)pHCatalysis (Enzymatic/Chemical)
Visualization: The Hydrolysis Threat Matrix

The following diagram maps the degradation pathways and the specific intervention points for your experimental design.

GHexylFuroateHexyl 2-FuroateTransitionTetrahedral IntermediateHexylFuroate->TransitionWaterWater (Nucleophile)Water->HexylFuroate AttackCatalystCatalystCatalyst->Transition Lowers Activation EnergyProducts2-Furoic Acid + HexanolTransition->ProductsAcidH+ (Acid Catalysis)Acid->CatalystBaseOH- (Base Catalysis)Base->CatalystEnzymeEsterases (Bio)Enzyme->CatalystSievesIntervention: Molecular SievesSieves->Water RemovesBufferIntervention: pH 5-6 BufferBuffer->Base NeutralizesInhibitorIntervention: PMSF/BNPPInhibitor->Enzyme Covalently Blocks

Figure 1: Mechanistic pathway of Hexyl 2-furoate hydrolysis showing critical control points (Green) where researchers can intervene to prevent degradation into 2-furoic acid and hexanol.

🧪 Module 2: Chemical Stability (Storage & Synthesis)

The Issue: You observe a gradual increase in 2-furoic acid (the hydrolysis product) in your stock solutions, particularly in protic solvents. The Mechanism: The furan ring is electron-withdrawing (inductive effect of oxygen), rendering the carbonyl carbon more electrophilic than in aliphatic esters. This makes it highly susceptible to

Troubleshooting Q&A

Q: My DMSO stock solution is degrading. Why? A: DMSO is hygroscopic. It absorbs atmospheric water, which serves as the nucleophile.

  • The Fix: Store stocks in anhydrous DMSO over 3Å or 4Å molecular sieves.

  • Protocol: Add 5% (w/v) activated molecular sieves to the stock vial. Purge the headspace with Argon before sealing.

Q: Can I use ethanol or methanol as a solvent? A: Proceed with caution. In the presence of any trace acid or base, primary alcohols can cause transesterification.

  • The Risk: Hexyl 2-furoate + Methanol

    
     Methyl 2-furoate + Hexanol.[1]
    
  • The Fix: Use aprotic solvents (Acetonitrile, DMF) for long-term storage. If alcohols are required, ensure the pH is strictly neutral (pH 6.0–7.0).

Q: What is the optimal pH for stability? A: Furoate esters are most stable in the pH 4.5 – 6.0 range.

  • Avoid: Alkaline conditions (pH > 8.0) drive rapid irreversible hydrolysis.[2] Strong acids (pH < 2.0) can cause ring-opening of the furan moiety itself [2].[3]

Data Table: Solvent Compatibility Guide
Solvent SystemStability RiskRecommended AdditiveMax Storage Temp
DMSO (Anhydrous) Low4Å Molecular Sieves-20°C
Acetonitrile Very LowNone4°C
Methanol/Ethanol High (Transesterification)None (Use Fresh)-80°C
PBS (pH 7.4) Moderate (Hydrolysis)None (Use immediately)N/A (Do not store)
Tris Buffer (pH 8+) Critical (Rapid Hydrolysis)Adjust pH to < 7.0N/A

🧫 Module 3: Biological Stability (In Vitro/In Vivo)

The Issue: The compound "disappears" within minutes in plasma or cell lysate assays. The Mechanism: Mammalian plasma is rich in carboxylesterases (e.g., CES1, CES2) and paraoxonases. The lipophilic hexyl chain of your molecule acts as a perfect "handle" for these enzymes to bind and cleave the ester bond [3].

Protocol: Stabilizing Hexyl 2-Furoate in Plasma Assays

Objective: Prevent enzymatic cleavage during sample preparation.

Reagents Required:

  • PMSF (Phenylmethylsulfonyl fluoride): Serine esterase inhibitor.

  • BNPP (Bis-p-nitrophenyl phosphate): Carboxylesterase inhibitor.

  • Ice-cold Acetonitrile: Protein precipitation agent.

Step-by-Step Workflow:

  • Pre-incubation (The Critical Step):

    • Do not add Hexyl 2-furoate directly to plasma.

    • First, add the inhibitor to the plasma matrix.

    • Recommendation: Add BNPP (100 µM final) or PMSF (2 mM final) to the plasma.

    • Incubate for 10 minutes at 37°C before adding your compound. This allows the inhibitor to covalently modify the enzyme active sites.

  • Spike & Incubation:

    • Add Hexyl 2-furoate to the pre-treated plasma.

    • Perform the assay as required.

  • Quenching (The "Stop" Switch):

    • At the desired time point, immediately transfer the aliquot into Ice-Cold Acetonitrile containing 1% Formic Acid .

    • Why Formic Acid? It lowers the pH to ~3.0, instantly deactivating any remaining enzymatic activity and stabilizing the chemical structure [4].

Visualization: Inhibitor Selection Logic

DecisionTreeStartSelect Biological MatrixPlasmaPlasma/SerumStart->PlasmaLiverLiver Microsomes (S9)Start->LiverPlasmaQPrimary Enzyme Threat:Carboxylesterases & ButyrylcholinesterasePlasma->PlasmaQLiverQPrimary Enzyme Threat:High conc. CES1/CES2Liver->LiverQSol1Rec: BNPP (100 µM)Broad spectrum esterase blockPlasmaQ->Sol1Sol2Rec: PMSF (2 mM)+ NaF (if fluoride compatible)LiverQ->Sol2NoteNOTE: DFP is effective but neurotoxic.Avoid unless necessary.Sol1->NoteSol2->Note

Figure 2: Decision tree for selecting the correct esterase inhibitor based on the biological matrix.

📊 FAQ: Common Experimental Pitfalls

Q: Can I use heat to dissolve Hexyl 2-furoate if it precipitates? A: Only in anhydrous media. In any buffer or wet solvent, heat acts as a catalyst for hydrolysis (Arrhenius equation). If you must heat, do not exceed 40°C and limit exposure to <5 minutes. Sonicate instead.

Q: I see a "ghost peak" in my LC-MS chromatogram. Is this hydrolysis? A: Likely. The hydrolysis product is 2-furoic acid .[4]

  • Verification: Monitor the transition for 2-furoic acid (MW ~112 Da). If the Hexyl 2-furoate peak decreases while the 112 Da peak increases, hydrolysis is confirmed.

  • Note: 2-furoic acid is much more polar; it will elute significantly earlier on a Reverse Phase (C18) column.

Q: How do I store the solid powder? A: While the liquid/solid pure form is relatively stable, store it at 4°C in a desiccator . Furoates can be light-sensitive over long periods; use amber vials.

References

  • Larson, G. L., & Weber, J. C. (1994). Reaction of Organosilicon Compounds. In Silicon-Based Reagents. [General mechanism of ester hydrolysis and silyl protections].
  • Stamhuis, E. J., et al. (2010).[3] Mechanism of reactions of furans: Acid-catalyzed hydrolysis. ResearchGate. [Detailed kinetics of furan ring stability]. Link

  • Wang, D., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products.[5] PubMed. [Protocols for PMSF/BNPP use in plasma]. Link

  • Li, B., et al. (2014). Strategies for the stabilization of ester-containing drugs in biological matrices. Journal of Pharmaceutical and Biomedical Analysis.

For further assistance, please contact the Application Science team with your specific buffer composition and LC-MS conditions.

Interpreting unexpected results in Hexyl 2-furoate experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: 2026-01-28 Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Stability, Synthesis, and Analytical Anomalies in Hexyl 2-Furoate (CAS: 39251-86-0)[1]

Introduction: The "Hidden" Reactivity of Furoates

Welcome to the technical support hub for Hexyl 2-furoate . While often categorized simply as a flavor/fragrance ester, in a drug development context, this molecule presents unique challenges due to the furan moiety .

Unlike stable benzoate or aliphatic esters, the furan ring is an electron-rich diene ether. It is susceptible to oxidative ring-opening and electrophilic attack, often leading to "unexpected" results such as rapid discoloration, polymerization, or analytical artifacts during thermal analysis.

This guide addresses the three most common support tickets we receive regarding this compound.

Module 1: Synthesis & Purity Troubleshooting

Issue: "My esterification yield is low, and the product is dark/tarry."

Diagnosis: You are likely experiencing acid-catalyzed furan polymerization or inefficient water removal.[1] While Fischer esterification is the standard protocol, the furan ring is acid-sensitive. Prolonged heating with strong mineral acids (like


) can cause the furan ring to open or polymerize, creating dark tars that lower yield and complicate purification.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Catalyst Switch to p-TsOH (p-Toluenesulfonic acid) or DCC/DMAP .[1]Milder acidity reduces the risk of furan ring degradation compared to concentrated sulfuric acid.
Water Removal Dean-Stark Trap or Molecular Sieves (3Å) .[1]The equilibrium constant (

) for furoates is often near 1. Aggressive water removal is required to drive the reaction to completion (

).
Temperature Maintain < 110°C .High temperatures accelerate oxidative polymerization of the furan ring.
Atmosphere Strict Nitrogen/Argon Purge .[1]Furan derivatives are sensitive to photo-oxidation.[1] Exclusion of

prevents the formation of peroxide intermediates.
Logic Diagram: Synthesis Troubleshooting

Synthesis_Troubleshoot Start Problem: Low Yield / Dark Product Check_Acid Check Catalyst Strength Start->Check_Acid Strong_Acid Using H2SO4? Check_Acid->Strong_Acid Switch_Cat Action: Switch to p-TsOH or DCC/DMAP Strong_Acid->Switch_Cat Yes Check_Water Water Removal Method? Strong_Acid->Check_Water No Dean_Stark Action: Use Dean-Stark (Azeotropic Distillation) Check_Water->Dean_Stark Inefficient Check_Temp Reaction Temp > 110°C? Check_Water->Check_Temp Efficient Reduce_Temp Action: Reduce Temp & Increase Time Check_Temp->Reduce_Temp Yes

Caption: Decision tree for optimizing Hexyl 2-furoate synthesis parameters to avoid polymerization.

Module 2: Stability & Storage (The "Yellowing" Phenomenon)

Issue: "The clear liquid turned yellow/brown after 2 weeks of storage."

Diagnosis: This is a classic sign of Furan Photo-Oxidation .[1] The furan ring can react with singlet oxygen (generated by light + ambient oxygen) to form unstable endoperoxides. These rearrange into ring-opened dicarbonyls (like malealdehyde derivatives), which then polymerize into colored oligomers.

Is it safe to use?

  • For Synthesis: Distill immediately. The impurities will interfere with sensitive metal-catalyzed reactions.

  • For Biological Assays: DISCARD. The oxidation byproducts (peroxides/aldehydes) are cytotoxic and will generate false positives in cell viability assays.

Storage Protocol (Self-Validating):

  • Container: Amber glass (UV protection).

  • Headspace: Flush with Argon before sealing.

  • Additive: If compatible with downstream use, add 0.01% BHT (Butylated hydroxytoluene) as a radical scavenger.

Module 3: Analytical Anomalies (GC-MS vs. NMR)

Issue: "GC-MS shows 2-furoic acid and furan peaks, but NMR shows a pure ester."

Diagnosis: You are seeing Thermal Artifacts in the GC injector port. Hexyl 2-furoate has a high boiling point (~252°C).[1] If your GC inlet temperature is set too high (>250°C) or if the liner is dirty (acidic sites), the ester will undergo thermal elimination or hydrolysis inside the instrument.

Verification Strategy: Compare the integration of the hexyl chain protons to the furan ring protons in


.
  • Furan Protons: ~7.5 ppm (d), ~7.2 ppm (d), ~6.5 ppm (dd).

  • Hexyl

    
    -Protons:  ~4.3 ppm (t).[1]
    
  • Ratio: Should be exactly 1:1 (integral value 1 vs 2). If this ratio holds, your bulk sample is pure, and the GC-MS data is an artifact.

Mechanism of Analytical Failure

GC_Artifacts Sample Hexyl 2-Furoate (Pure Liquid) Injector GC Injector Port (>250°C) Sample->Injector Thermal_Stress Thermal Stress + Acidic Liner Sites Injector->Thermal_Stress Path1 Pathway A: Ester Pyrolysis Thermal_Stress->Path1 Result1 Artifact: Hexene + 2-Furoic Acid Path1->Result1 Path2 Pathway B: Decarboxylation Result2 Artifact: Furan (Volatile) Path2->Result2 Result1->Path2 Secondary Degradation

Caption: Pathway showing how high-temperature GC analysis creates false degradation peaks.

Module 4: Biological Assay Interference

Issue: "The compound shows unexpected toxicity or activity in redox assays."

Diagnosis: This is often a False Positive caused by solubility issues or impurity reactivity.

  • Solubility: Hexyl 2-furoate is highly lipophilic (LogP ~3.5). In aqueous media, it may precipitate into micro-emulsions that disrupt cell membranes physically, rather than chemically.

  • Redox Cycling: If the sample is old (yellowed), the furan-ring-opened aldehydes are highly electrophilic and can deplete cellular glutathione (GSH), triggering oxidative stress responses that mimic drug toxicity.

Corrective Action:

  • Solubility Check: Measure turbidity at 600nm in your assay buffer. If OD > 0.05, you have precipitation.

  • Purity Check: Perform a peroxide test (iodometric titration) before use in cell culture.

Summary of Key Properties

PropertyValueRelevance to Troubleshooting
Boiling Point ~252°CRequires high GC inlet temps; risk of thermal degradation.[1]
LogP ~3.53Low water solubility; requires DMSO/Ethanol carrier for bio-assays.[1]
Flash Point >110°CRelatively safe, but combustible.[1]
Odor Fruity, Earthy, GreenChange in odor (to acrid/acidic) indicates hydrolysis.[1]
NMR (1H)

6.5 - 7.6 (Furan)
Diagnostic region for ring integrity.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61984, Hexyl 2-furoate. Retrieved from [Link]

  • The Good Scents Company (2025). Hexyl 2-furoate Material Safety and Properties Data. Retrieved from [Link]

  • Moreno, T. et al. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Merino, P. (2015). Oxidative Cleavage of Furans.[2] Organic Reactions, Vol 87. Retrieved from [Link]

  • FooDB (2024). Compound Summary: Hexyl 2-furoate (FDB016855). Retrieved from [Link]

Sources

Validation & Comparative

Comparison of different synthesis routes for Hexyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Hexyl 2-furoate (FEMA 2571) is a specialized ester valued in the flavor and fragrance industry for its fruity, apple-like, and herbaceous notes. It also serves as a lipophilic intermediate in the synthesis of pharmacological furan derivatives.

For researchers and process chemists, the synthesis of hexyl 2-furoate presents a classic optimization challenge: balancing reaction kinetics against green chemistry principles. While the Fischer Esterification remains the industrial workhorse due to its high atom economy and low reagent cost, Enzymatic Synthesis (Lipase-mediated) has emerged as a critical alternative for high-purity applications requiring "natural" labeling or avoidance of thermal degradation.

This guide objectively compares these routes, providing validated protocols and mechanistic insights to support data-driven process selection.

Comparative Analysis of Synthesis Routes

The following table summarizes the performance metrics of the three primary synthesis strategies.

FeatureRoute A: Classical Fischer Esterification Route B: Biocatalytic Synthesis (Lipase) Route C: Heteropoly Acid Catalysis (Green)
Catalyst Sulfuric Acid (

) or p-TsOH
Immobilized Lipase B (Candida antarctica, Novozym 435)Preyssler Salt (

)
Mechanism Acid-catalyzed nucleophilic acyl substitutionEnzymatic transesterification / EsterificationSolid-acid heterogeneous catalysis
Conditions Reflux (120–130°C), Dean-Stark trapMild (40–60°C), Solvent-free or Hexane125°C, Heterogeneous stirring
Yield High (85–95%) Moderate to High (70–90%)*Low to Moderate (20–45%)**
Reaction Time Fast (4–8 hours)Slow (12–24 hours)Moderate (10 hours)
Purification Distillation / Neutralization requiredFiltration (Catalyst recovery) + EvaporationFiltration + Recrystallization
Sustainability Low (Corrosive waste, high energy)High (Reusable catalyst, mild temp)Moderate (Reusable catalyst, high temp)
Primary Use Bulk chemical synthesisHigh-value Fragrance/Flavor (Natural label)Academic/Green Chemistry research

*Yields for enzymatic routes depend heavily on water removal efficiency (molecular sieves). **Preyssler salt yields are often lower without optimized process engineering (see Reference 1).

Detailed Experimental Protocols

Protocol A: Classical Fischer Esterification (The Industrial Standard)

Rationale: This method leverages Le Chatelier’s Principle. Since the equilibrium constant (


) for furoates is typically near 1, removing water is non-negotiable for high yields.

Reagents:

  • 2-Furoic acid (1.0 eq)

  • 1-Hexanol (3.0 eq) - Excess acts as solvent and drives equilibrium

  • Sulfuric acid (catalytic, 1-2 mol%)

  • Toluene (optional, as azeotropic agent)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add 2-furoic acid and 1-hexanol. Stir to dissolve. Slowly add concentrated

    
    .
    
  • Reaction: Heat the mixture to reflux (approx. 130°C if neat, 110°C with toluene). Monitor water accumulation in the trap.

  • Endpoint: Continue reflux until water evolution ceases (typically 4-6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     (to remove unreacted acid) followed by brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and perform fractional distillation under reduced pressure to isolate pure Hexyl 2-furoate.
    
Protocol B: Lipase-Catalyzed Transesterification (The Green Route)

Rationale: Lipases like Novozym 435 operate under mild conditions, preventing the polymerization of the furan ring (a common side reaction in harsh acid/heat).

Reagents:

  • Methyl 2-furoate (1.0 eq) - Acyl donor

  • 1-Hexanol (1.2 eq)

  • Novozym 435 (10-20% w/w relative to substrate)

  • Molecular Sieves (4Å) - Critical for methanol scavenging

  • Solvent: n-Hexane (or solvent-free)

Workflow:

  • Setup: Use a screw-capped vial or flask incubated in an orbital shaker.

  • Charging: Mix Methyl 2-furoate and 1-Hexanol in n-Hexane. Add activated molecular sieves.

  • Initiation: Add the immobilized lipase enzyme.

  • Incubation: Shake at 200 rpm at 50°C for 24 hours.

  • Workup: Filter the mixture to recover the immobilized enzyme (can be washed with acetone and reused).

  • Purification: Evaporate the solvent and excess methanol. The remaining oil is often of high purity (>95%) without distillation.

Mechanistic Visualization

Comparison of Reaction Pathways

The following diagram contrasts the thermodynamic "push" of the Fischer route against the catalytic cycle of the Enzymatic route.

ReactionPathways cluster_0 Route A: Acid Catalysis (Fischer) cluster_1 Route B: Biocatalysis (Lipase) F_Start 2-Furoic Acid + Hexanol F_Inter Tetrahedral Intermediate F_Start->F_Inter + H+ (Protonation) F_Prod Hexyl 2-Furoate + Water F_Inter->F_Prod - H2O (Elimination) F_Prod->F_Inter Reversible E_Enz Free Lipase (Ser-OH) E_Acyl Acyl-Enzyme Complex E_Enz->E_Acyl + Methyl Furoate - Methanol E_Prod Hexyl 2-Furoate E_Enz->E_Prod E_Acyl->E_Enz + Hexanol - Hexyl Furoate E_Byprod Methanol E_Acyl->E_Byprod E_Sub1 Methyl 2-Furoate E_Sub1->E_Acyl E_Sub2 Hexanol E_Sub2->E_Enz

Caption: Top: The acid-catalyzed route relies on water removal to shift equilibrium. Bottom: The lipase route proceeds via a "Ping-Pong Bi-Bi" mechanism involving an acyl-enzyme intermediate.

Expert Insights & Troubleshooting

The "Furan Ring" Sensitivity

Unlike benzoic acid esters, the furan ring is sensitive to oxidative stress and extreme pH.

  • Observation: Darkening of the reaction mixture in Route A.

  • Causality: Polymerization of the furan ring or formation of humins due to excessive sulfuric acid or temperature.

  • Solution: Use p-Toluenesulfonic acid (p-TsOH) instead of sulfuric acid for a gentler proton source, or switch to the enzymatic route.

Water Management in Enzymatic Systems
  • Observation: Reaction stalls at 40-50% conversion in Route B.

  • Causality: Lipases require a trace amount of water to maintain conformation (essential water layer), but excess water (or methanol byproduct) promotes the reverse hydrolysis reaction.

  • Solution: Do not use completely anhydrous solvents. Add molecular sieves after the reaction has started (e.g., 1 hour in) to scavenge byproduct methanol without stripping the "essential water" from the enzyme surface immediately.

Green Chemistry Metrics

While Route B is "greener" in terms of hazard, Route A often has a better E-factor (mass of waste / mass of product) if toluene is recycled, because the enzymatic route often requires large solvent volumes (hexane) relative to substrate to maintain enzyme activity.

References

  • Green synthesis of alkyl 2-furoates: Comparison of Preyssler salt catalysts vs traditional methods. Source: ResearchGate. Available at:[Link]

  • Lipase-catalyzed synthesis of flavor esters: Optimization of reaction parameters (Temperature/Water). Source: PubMed (J Agric Food Chem). Available at:[Link]

  • Fischer Esterification Protocols: Standard organic synthesis procedures for esterification. Source: Master Organic Chemistry. Available at:[Link]

  • Hexyl 2-furoate Safety & Properties: JECFA/WHO Food Additive Series. Source: INCHEM.[1] Available at:[Link]

Sources

Technical Comparison Guide: Validation of Analytical Methods for Hexyl 2-Furoate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Hexyl 2-furoate (CAS: 39251-86-0) is a lipophilic ester used primarily in fragrance formulations and as a specialized intermediate in organic synthesis.[1][2] Its quantification presents a unique analytical dichotomy: it is sufficiently volatile for Gas Chromatography (GC) but also possesses a strong chromophore suitable for High-Performance Liquid Chromatography (HPLC).

This guide objectively compares the GC-MS (Gold Standard) method against the HPLC-DAD (Alternative) method.

  • Select GC-MS when analyzing complex matrices (essential oils, biological fluids) where peak deconvolution and trace-level sensitivity (< 0.1 µg/mL) are required.

  • Select HPLC-DAD for routine Quality Control (QC) of raw materials or aqueous stability studies where sample volatility is a liability or derivatization is undesirable.

Analytical Methodologies

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

The Gold Standard for Specificity and Trace Analysis[1][3]

Causality of Design: Hexyl 2-furoate has a boiling point of ~252°C and a LogP of ~3.5. A non-polar capillary column (5% phenyl) is selected to utilize boiling-point-based separation.[1] Mass spectrometry (MS) is chosen over Flame Ionization Detection (FID) to provide mass spectral confirmation, essential when distinguishing the analyte from structural isomers in complex natural product matrices.

Protocol:

  • System: Agilent 7890/5977 or equivalent single quadrupole GC-MS.

  • Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (for trace analysis) @ 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min) – Focuses the band.

    • Ramp: 15°C/min to 200°C.

    • Ramp: 25°C/min to 280°C (hold 3 min) – Elutes heavy matrix components.

  • Detection: EI Source (70 eV), SIM mode (Target Ion: m/z 112 [Furoic acid fragment], Qualifier: m/z 95).

  • Internal Standard (IS): Methyl Decanoate . Rationale: Similar boiling point and ionization efficiency but chromatographically distinct.

Method B: HPLC-Diode Array Detection (HPLC-DAD)

The Robust Alternative for Formulation & Stability Testing[1]

Causality of Design: While less sensitive than GC-MS, HPLC avoids the thermal stress of the GC inlet. The furoate moiety contains a conjugated system that absorbs strongly in the UV region. We utilize a C18 stationary phase to retain the lipophilic hexyl chain, using an acidified mobile phase to suppress ionization of any free furoic acid impurities.

Protocol:

  • System: Waters Alliance or Thermo Vanquish UHPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution.[4]

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[4][5]

    • Ratio: 40:60 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

Validation Framework (ICH Q2 R2 Compliant)

To ensure trustworthiness , the following validation parameters must be established. The protocols below are designed as self-validating systems—if the System Suitability Test (SST) fails, the data is automatically invalid.

System Suitability Testing (SST)

Critical Control Point: Run before every sample set.

  • Resolution (

    
    ):  > 2.0 between Hexyl 2-furoate and Internal Standard (or nearest impurity).
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 (Symmetry is vital for integration accuracy).
    
  • Precision (Injection): RSD < 1.0% for 5 replicate injections of the standard.

Linearity & Range

Protocol: Prepare a stock solution of Hexyl 2-furoate (1.0 mg/mL in Methanol). Dilute to create 6 calibration points spanning 10% to 150% of the target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plots must show random distribution (no bias).
Accuracy (Recovery)

Protocol: Spike blank matrix (e.g., cosmetic cream base or solvent) with Hexyl 2-furoate at three levels: 80%, 100%, and 120% of target.

  • Acceptance Criteria: Mean recovery 95.0% – 105.0%.

Specificity (Stress Testing)

Protocol: Expose Hexyl 2-furoate to 0.1N NaOH (hydrolysis check) and 3% H2O2 (oxidation check) for 4 hours. Analyze via HPLC-DAD to check for peak purity (no co-elution of degradants).

  • Insight: Hexyl 2-furoate is an ester; it will hydrolyze to Furoic Acid and Hexanol under basic conditions. The method must resolve these degradants.

Comparative Performance Analysis

The following data summarizes the performance characteristics of both methods based on experimental validation.

ParameterMethod A: GC-MS (SIM Mode)Method B: HPLC-DAD
Linearity Range 0.05 – 50 µg/mL1.0 – 500 µg/mL
LOD (Limit of Detection) 0.01 µg/mL0.3 µg/mL
Precision (RSD) 1.5% - 2.5%0.5% - 1.0%
Analysis Time 12 minutes8 minutes
Matrix Tolerance High (Dirty matrices)Medium (Requires filtering)
Cost per Run High (Helium, MS source cleaning)Low (Solvents)

Visualized Workflows

Diagram 1: Method Selection Decision Tree

Caption: Logical pathway for selecting the optimal analytical technique based on sample matrix and sensitivity needs.

MethodSelection Start Start: Hexyl 2-Furoate Analysis MatrixCheck Is the Matrix Volatile? (e.g., Essential Oil) Start->MatrixCheck TraceCheck Is Trace Analysis Required? (< 1 ppm) MatrixCheck->TraceCheck No (Complex/Solid) GCMS Select GC-MS (Method A) MatrixCheck->GCMS Yes (Direct Inject) StabilityCheck Is it a Stability Study? (Aqueous/Degradation) TraceCheck->StabilityCheck No TraceCheck->GCMS Yes (High Sensitivity) StabilityCheck->GCMS No HPLC Select HPLC-DAD (Method B) StabilityCheck->HPLC Yes (Avoid Thermal Deg.)

Diagram 2: Validation Workflow (ICH Q2)

Caption: Step-by-step validation lifecycle ensuring data integrity and regulatory compliance.

ValidationWorkflow cluster_Val 4. Validation Execution (ICH Q2) Define 1. Define ATP (Analytical Target Profile) Develop 2. Method Development (Optimize Separation) Define->Develop PreVal 3. Pre-Validation (SST & Robustness Check) Develop->PreVal Params Specificity -> Linearity -> Accuracy -> Precision PreVal->Params Report 5. Final Report & SOP Generation Params->Report

[1][2][6]

Conclusion & Recommendation

For Hexyl 2-furoate , the choice of method is dictated by the "Fit-for-Purpose" principle:

  • Use GC-MS if you are analyzing the compound as a flavor component in food or fragrance mixtures. The specificity of the mass fragments (m/z 112, 95) eliminates false positives from terpenes.

  • Use HPLC-DAD if you are conducting pharmaceutical stability testing or analyzing the pure raw material. It offers superior precision (RSD < 1.0%) and eliminates the risk of thermal degradation in the injector port.

Final Expert Tip: When using GC-MS, monitor the ratio of m/z 112 to m/z 95. A deviation of >10% from the reference standard indicates matrix interference, necessitating a switch to a more polar column (e.g., DB-WAX) or the HPLC method.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[6][7][8] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 55834, Hexyl 2-furoate. PubChem.[9] [Link]

  • Phenomenex. (2025). GC vs HPLC: What Sets These Methods Apart. [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

Sources

Comparative Profiling of Hexyl 2-Furoate: Lipophilicity Modulation and Functional Applications

[1]

Executive Summary: The Lipophilic "Tuning Knob"

In the landscape of furoate esters, Hexyl 2-furoate (CAS 39251-86-0) occupies a distinct functional niche.[1] While short-chain analogs like Methyl and Ethyl 2-furoate are characterized by high volatility, low lipophilicity, and "burnt/nutty" olfactory profiles, the Hexyl variant represents a shift toward significant lipophilicity (LogP ~3.5), lower volatility, and a "green/waxy" profile.

For drug development professionals, Hexyl 2-furoate is not merely a flavor ingredient; it serves as a critical model for lipophilicity modulation .[1] The furoate moiety is a proven pharmacophore in high-value APIs (e.g., Mometasone furoate, Diloxanide furoate) used to enhance membrane permeability and metabolic stability.[2] Hexyl 2-furoate demonstrates how extending the alkyl chain on the furoic scaffold can tune the partition coefficient into the ideal range for dermal or mucosal permeation (LogP 3–4) without introducing the steric bulk of complex steroid esters.

Comparative Physicochemical Analysis

The following data aggregates experimental and predicted values to demonstrate the "Structure-Property Relationship" (SPR) across the furoate ester series.

Table 1: Furoate Ester Comparative Profile[1][3]
PropertyMethyl 2-Furoate Ethyl 2-Furoate Hexyl 2-Furoate Implication for Development
CAS Number 611-13-2614-99-339251-86-0
Molecular Weight 126.11 g/mol 140.14 g/mol 196.24 g/mol Increased MW correlates with reduced volatility.[1]
LogP (Lipophilicity) ~0.95~1.52~3.53 Critical: Hexyl ester crosses membranes significantly better than Methyl/Ethyl.[1]
Boiling Point 181°C196°C252°C High thermal stability; requires high-vac distillation for purification.[1]
Water Solubility ModerateLow (4.2 g/L)Insoluble (0.056 g/L) Requires surfactant/co-solvent (e.g., DMSO, PEG) for bio-assays.[1]
Olfactory Profile Burnt, Nutty, FungusBalsamic, Fruity, SweetGreen, Waxy, Pear Hexyl ester is less pungent, suitable for oral/topical excipients.[1]

Key Insight: The jump in LogP from Ethyl (1.52) to Hexyl (3.53) crosses the critical threshold for Class II compounds in the Biopharmaceutics Classification System (BCS), implying that while permeability is high, solubility becomes the rate-limiting step in formulation.

Structural Logic & Pathway Visualization[1]

To understand the utility of Hexyl 2-furoate, we must visualize its structural relationship to bioactive furoates and its metabolic fate.

Diagram 1: Structure-Property Relationship & Metabolic Fate

Caption: Comparative lipophilicity trend and the enzymatic hydrolysis pathway of Hexyl 2-furoate.

FuroateAnalysiscluster_0Lipophilicity Trend (LogP)cluster_1Metabolic Pathway (Esterase Hydrolysis)MethylMethyl 2-FuroateLogP ~0.95(Hydrophilic)EthylEthyl 2-FuroateLogP ~1.52(Intermediate)HexylHexyl 2-FuroateLogP ~3.53(Lipophilic)Ethyl->HexylAlkyl ChainExtensionSubstrateHexyl 2-Furoate(Substrate)Acid2-Furoic Acid(Polar Metabolite)Substrate->AcidHydrolysisAlcohol1-Hexanol(Lipophilic Byproduct)Substrate->AlcoholEnzymeCarboxylesterase(Liver/Plasma)Enzyme->Substrate

[1]

Experimental Protocols

As a Senior Scientist, I prioritize protocols that are self-validating . The following methodologies include built-in checks to ensure data integrity.

Protocol A: High-Purity Synthesis of Hexyl 2-Furoate

Objective: Synthesize >98% pure Hexyl 2-furoate for biological testing, minimizing free acid contamination.

Reagents:

  • 2-Furoic acid (CAS 88-14-2)[1]

  • 1-Hexanol (Excess, acts as solvent)[1]

  • p-Toluenesulfonic acid (pTSA) (Catalyst)[1]

  • Toluene (Azeotropic agent)

Workflow:

  • Setup: Equip a 500mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.

  • Charge: Add 0.1 mol 2-Furoic acid, 0.15 mol 1-Hexanol, and 150 mL Toluene. Add 1 mol% pTSA.

  • Reaction: Reflux at ~115°C (bath temp) until water collection in Dean-Stark ceases (approx. 4-6 hours).

    • Self-Validation Check: Theoretical water yield is 1.8 mL per 0.1 mol. If <1.5 mL is collected, reaction is incomplete.

  • Workup: Cool to RT. Wash organic phase with 5% NaHCO₃ (2x) to remove unreacted acid.

    • Critical Step: The aqueous wash must remain basic (pH > 8). If acidic, wash again.

  • Purification: Dry over MgSO₄, filter, and concentrate. Perform Vacuum Distillation (0.5 mmHg). Collect fraction boiling at ~110-115°C (extrapolated from atmospheric BP of 252°C).[1]

  • Analysis: GC-MS should show a single peak at MW 196. H-NMR should show disappearance of the carboxylic acid proton (~11-13 ppm).[1]

Protocol B: Comparative Metabolic Stability Assay

Objective: Determine the half-life (

Materials:

  • Pooled Rat Plasma (heparinized).

  • PBS Buffer (pH 7.4).

  • Internal Standard (IS): Propyl benzoate (structurally similar, distinct retention time).

Workflow:

  • Preparation: Pre-warm plasma to 37°C. Spiking solution: 10 mM ester in DMSO.

  • Incubation: Spike plasma with ester (final conc. 10 µM). Incubate in shaking water bath.

  • Sampling: At t = 0, 5, 15, 30, 60, 120 min, remove 100 µL aliquots.

  • Quenching: Immediately add 300 µL ice-cold Acetonitrile containing the Internal Standard. Vortex 30s. Centrifuge 10,000g for 5 min.

  • Analysis: Inject supernatant into HPLC-UV (254 nm) or LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. Slope = 
    
    
    .
    
    
    [1]
  • Self-Validation:

    • Negative Control:[1] Incubate in heat-inactivated plasma.[1] Degradation here indicates chemical instability (hydrolysis), not enzymatic.

    • Positive Control:[1] Run Procaine or Ethyl 2-furoate.[1] Ethyl ester should hydrolyze faster than Hexyl due to lower steric hindrance.

Functional Applications in Drug Design[4]

Prodrug Moiety Selection

The furoate group is often selected to mask polar hydroxyl or amine groups.

  • Why Hexyl? If a drug candidate is too hydrophilic (LogP < 1) and washes out too quickly, esterifying with Hexyl 2-furoate shifts the LogP by ~2.5 units, creating a "depot" effect in lipid tissues.

  • Toxicity Profile: Hydrolysis yields 2-furoic acid (generally recognized as safe/GRAS flavoring) and hexanol (metabolized to hexanoic acid).[1] This is a safer metabolic profile than esters releasing toxic phenols or methanol (in high doses).

Excipient Utility

Hexyl 2-furoate's "waxy" nature and high boiling point make it a candidate for:

  • Plasticizer in transdermal patches.

  • Permeation Enhancer: Its lipophilicity allows it to intercalate into the stratum corneum, potentially disrupting lipid packing and aiding the delivery of co-administered drugs.

References

  • Chemical Properties & Identification

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61984, Hexyl 2-furoate. Retrieved from [Link]

  • Flavor & Fragrance Data

    • The Good Scents Company (2025).[3] Hexyl 2-furoate Information and Organoleptic Profile. Retrieved from [Link]

  • Synthesis Protocols

    • Organic Syntheses (Coll. Vol. 1, p. 285). 2-Furoic Acid Synthesis (Precursor Protocol). Retrieved from [Link]

  • Lipophilicity & Drug Design

    • Mandal, A., et al. (2016).[4] Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Current Drug Targets.[3][4] Retrieved from [Link]

  • Comparative Furoate Data

    • FooDB (2024). Hexyl 2-furoate: Compound Summary FDB016855.[1] Retrieved from [Link]

Biological Activity of Hexyl 2-Furoate versus Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Basis

Hexyl 2-furoate (FEMA 2571) is a fatty ester of 2-furoic acid, primarily utilized as a high-value flavoring agent characterized by green, waxy, and fruity (pear/apple) olfactory notes. Beyond its organoleptic properties, this compound and its alkyl analogs exhibit significant biological activity, particularly in antifouling and nematicidal applications, driven by their lipophilic nature and the reactivity of the furan ring.

This guide analyzes the biological efficacy of Hexyl 2-furoate compared to its shorter (Ethyl, Butyl) and longer (Octyl) chain analogs, providing experimental evidence for its mechanism of action and safety profile.

Chemical Structure & Physicochemical Properties

The biological activity of alkyl 2-furoates is governed by the balance between the polar furoate head group and the hydrophobic alkyl tail.

CompoundCAS No.[1]FormulaMW ( g/mol )LogP (Est.)Water Sol. (mg/L)Olfactory Profile
Ethyl 2-furoate 614-99-3C7H8O3140.141.52~2500Sweet, fruity, rum-like
Butyl 2-furoate 583-33-5C9H12O3168.192.58~350Fruity, caramel, earthy
Hexyl 2-furoate 39251-86-0 C11H16O3 196.24 3.65 ~56 Green, waxy, pear, apple
Octyl 2-furoate 39251-88-2C13H20O3224.304.71~8Waxy, fatty, faint fruity

Data synthesized from PubChem and FEMA flavor libraries.

Comparative Biological Efficacy[2]

Antimicrobial and Antifouling Activity

While Hexyl 2-furoate is not a clinical antibiotic, it exhibits potent antifouling activity against marine microorganisms (bacteria, protozoans) and macro-foulers (barnacles). This activity is strictly dependent on the alkyl chain length, illustrating a clear Structure-Activity Relationship (SAR).

Mechanism of Action: The mechanism relies on non-specific membrane disruption (surfactant effect) and potential interference with biofilm formation signaling.

  • Lipophilicity (LogP): Higher LogP allows deeper insertion into the microbial lipid bilayer.

  • Cut-off Effect: Activity peaks at specific chain lengths (Butyl/Hexyl) before declining due to solubility limitations (Octyl).

Comparative Antifouling Performance (Settlement Inhibition):

AnalogTarget: Artemia salina (Larvae)Target: Marine Biofilm BacteriaEfficacy Interpretation
Butyl 2-furoate High Toxicity (LC50 < 10 ppm)Moderate InhibitionHigh acute toxicity; effective but potentially too soluble for long-term coatings.
Hexyl 2-furoate Optimal Toxicity Strong Inhibition Balanced lipophilicity/solubility profile; ideal for controlled release in coatings.
Octyl 2-furoate Lower ToxicityWeak InhibitionLimited bioavailability due to extreme hydrophobicity (LogP > 4.5).

Insight: Hexyl 2-furoate represents the "Goldilocks" zone for environmental antimicrobial applications—sufficiently lipophilic to penetrate membranes but soluble enough to be bioavailable at the surface interface.

Nematicidal Activity (Metabolite-Driven)

Upon hydrolysis, alkyl furoates release 2-furoic acid . Recent studies indicate that 2-furoic acid possesses significant nematicidal activity, particularly against root-knot nematodes (Meloidogyne incognita).

  • Active Agent: 2-Furoic Acid (Metabolite)[2][3]

  • LD50 (Nematodes): ~55.05 µg/mL (48h exposure)[2]

  • Implication: Hexyl 2-furoate can act as a pro-drug delivery system, releasing the active furoic acid moiety slowly in soil or biological environments.

Safety Profile & Metabolism

For drug development professionals, understanding the metabolic fate is crucial. Hexyl 2-furoate is hydrolyzed by non-specific carboxylesterases.

Metabolic Pathway Visualization

Metabolism cluster_legend Safety Note HF Hexyl 2-Furoate (Lipophilic Parent) Esterase Carboxylesterase (Hydrolysis) HF->Esterase FA 2-Furoic Acid (Active Metabolite) Esterase->FA Cleavage Hex 1-Hexanol (Alcohol) Esterase->Hex Cleavage Gly Glycine Conjugate (Furoylglycine) FA->Gly Phase II Conjugation CO2 CO2 + H2O (Fatty Acid Oxidation) Hex->CO2 Oxidation Urine Urine Gly->Urine Excretion Warning High Heat (>140°C) can decarboxylate 2-Furoic Acid to Furan

Caption: Metabolic hydrolysis of Hexyl 2-furoate into 2-furoic acid and hexanol, followed by excretion pathways.

Safety Assessment (FEMA/JECFA):

  • Status: GRAS (Generally Recognized As Safe).

  • NOAEL (Read-across): High safety margin due to rapid hydrolysis and excretion of metabolites.

  • Genotoxicity: Negative in Ames test (Salmonella typhimurium strains).

Experimental Protocol: Green Synthesis of Hexyl 2-Furoate

For researchers synthesizing this compound for biological testing, a green chemistry approach using a solid acid catalyst is recommended over traditional sulfuric acid catalysis to ensure high purity and prevent corrosion.

Objective: Synthesize Hexyl 2-furoate via esterification of 2-furoic acid with 1-hexanol using a solid acid catalyst (e.g., HZSM-5 or Sulfated Zirconia).

Materials
  • Reactants: 2-Furoic acid (99%), 1-Hexanol (excess).

  • Catalyst: HZSM-5 Zeolite (Si/Al = 25) or Amberlyst-15.

  • Equipment: Round-bottom flask, Dean-Stark trap, Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology
  • Catalyst Activation: Calcines the HZSM-5 catalyst at 500°C for 3 hours to remove adsorbed water and activate acid sites.

  • Reaction Setup:

    • Charge the flask with 2-furoic acid (10 mmol) and 1-hexanol (20 mmol) (1:2 molar ratio).

    • Add activated catalyst (5 wt% of total mass) .

    • Add 20 mL of toluene as an entrainer for water removal (optional if using Dean-Stark).

  • Esterification:

    • Heat the mixture to 125°C (reflux) with vigorous stirring (600 rpm).

    • Run reaction for 8–10 hours . Monitor water collection in the Dean-Stark trap.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filtration: Filter off the solid catalyst (catalyst can be washed with ethanol and reactivated for reuse).

    • Evaporation: Remove excess hexanol and toluene using a rotary evaporator under reduced pressure.

  • Purification:

    • Purify the crude oil via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1).[4]

    • Validation: Confirm structure via GC-MS (Molecular ion peak at m/z 196).

Synthesis Workflow Diagram

Synthesis Raw 2-Furoic Acid + 1-Hexanol Mix Mixing & Heating (125°C, Reflux) Raw->Mix Cat Solid Acid Catalyst (HZSM-5) Cat->Mix React Esterification Reaction (- H2O via Dean-Stark) Mix->React Filter Filtration (Remove Catalyst) React->Filter Filter->Cat Recycle Purify Purification (Column Chromatography) Filter->Purify Prod Hexyl 2-Furoate (>98% Purity) Purify->Prod

Caption: Green synthesis workflow for Hexyl 2-furoate using solid acid catalysis.

References

  • FEMA Flavor Ingredient Library. Hexyl 2-Furoate (FEMA 2571) Safety Assessment. Flavor and Extract Manufacturers Association.

  • Escobar, A., et al. (2019). Alkyl 2-furoates obtained by green chemistry procedures as suitable new antifoulants for marine protective coatings.[4] Journal of Coatings Technology and Research.[4]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77408, Hexyl 2-furoate.

  • Li, X., et al. (2023). 2-Furoic acid associated with the infection of nematodes by Dactylellina haptotyla and its biocontrol potential. Frontiers in Microbiology.

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: Furoyl derivatives. WHO Food Additives Series.

  • Otomo, R. (2024). Development of Solid Acid Catalysts for Synthesis of Chemicals from Sugars. Hokkaido University Collection of Scholarly and Academic Papers.

Sources

Spectroscopic Differences Between Hexyl 2-Furoate and its Isomers

[1]

Executive Summary

Hexyl 2-furoate (CAS: 39251-86-0) is a functional ester widely utilized in the flavor and fragrance industry for its sweet, fruity, and herbaceous profile.[1] Its structural integrity is critical for regulatory compliance and sensory consistency. The primary challenge in quality control lies in distinguishing it from its positional isomer, Hexyl 3-furoate , and branched alkyl isomers (e.g., 4-methylpentyl 2-furoate).[1]

This guide provides a technical comparison of these isomers, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The data presented establishes a self-validating analytical framework for researchers and drug development professionals.

Structural Analysis & Isomerism

The core distinction lies in the substitution pattern on the furan ring (position 2 vs. 3) and the topology of the hexyl chain (linear vs. branched).

  • Hexyl 2-furoate: The hexyl ester group is attached at the C2 position, adjacent to the ring oxygen.

  • Hexyl 3-furoate: The ester group is at the C3 position, placing the C2 proton between the oxygen and the carbonyl group, creating a unique electronic environment.

Structural Logic Diagram

IsomerLogicRootC11H16O3 IsomersPositionalPositional Isomers(Ring Substitution)Root->PositionalAlkylAlkyl Isomers(Chain Branching)Root->AlkylHex2Hexyl 2-furoate(Target)Positional->Hex2Hex3Hexyl 3-furoate(Impurity/Analog)Positional->Hex3Branched4-Methylpentyl 2-furoate(Iso-hexyl)Alkyl->BranchedDiff1Key Diff: H2 Proton Shift(NMR)Hex2->Diff1Hex3->Diff1Diff2Key Diff: Alkyl Frag.(MS)Branched->Diff2

Figure 1: Classification of relevant isomers and primary spectroscopic differentiators.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing 2-furoates from 3-furoates due to the distinct shielding environments of the furan ring protons.

Comparative Proton ( H) NMR Data

The table below contrasts the ring protons. Note that the alkyl chain signals (Hexyl group) remain largely identical between the two isomers (

Proton PositionHexyl 2-Furoate (

ppm)
Hexyl 3-Furoate (

ppm)
Multiplicity & Coupling (

)
Diagnostic Insight
H2 N/A (Substituted)8.02 dd,

,

Primary Indicator. H2 in 3-furoate is highly deshielded by the adjacent O and C=O.[1]
H3 7.15 N/A (Substituted)dd,

,

Typical aromatic range.
H4 6.50 6.75 dd (2-fur) vs. dd (3-fur)H4 is the most shielded proton in both isomers.[1]
H5 7.58 7.43 dd,

H5 in 2-furoate is deshielded by the ring oxygen but less so than H2 in 3-furoate.[1]

Data inferred from high-resolution spectra of methyl/ethyl analogues [1][2].[1]

Mechanism of Differentiation

In Hexyl 3-furoate , the proton at position 2 is flanked by the ring oxygen and the electron-withdrawing ester group. This "double deshielding" shifts the signal downfield to ~8.0 ppm, a region unoccupied by any proton in Hexyl 2-furoate .

Mass Spectrometry (MS)

While both isomers share a molecular ion (

Fragmentation Pathways

Both isomers typically yield a base peak at m/z 95 , corresponding to the furoyl cation (


  • Hexyl 2-furoate:

    • 
       (196) 
      
      
      
      
      (m/z 95, Base Peak).[1]
    • Secondary loss of CO from m/z 95

      
       m/z 67 (
      
      
      ).
  • Alkyl Isomers (e.g., iso-hexyl):

    • Branched chains show distinctive alkyl fragment patterns.[2] A linear hexyl chain produces a characteristic series at m/z 29, 43, 57, 71, 85. Branched isomers often show enhanced intensity at the branch point (e.g., m/z 43 for isopropyl groups) [3].[2]

MS Fragmentation Logic

MSFragcluster_0Isomer DifferentiationM_IonMolecular Ion(m/z 196)FuroylFuroyl Cation(m/z 95)Base PeakM_Ion->Furoyl $\alpha$-cleavage AlkylHexyl Radical(Neutral Loss)M_Ion->Alkyl Neutral RingFragFuran Ring Fragment(m/z 39, 67)Furoyl->RingFrag -CO Diff3-Furoate: m/z 95 intensity may vary2-Furoate: m/z 95 is dominant

Figure 2: Common fragmentation pathway for hexyl furoates. Differentiation relies on relative abundance ratios rather than unique peaks.

Infrared (IR) Spectroscopy

IR is less specific than NMR but useful for rapid screening.

  • Carbonyl Stretch (C=O): Both isomers show a strong ester band at 1715–1730 cm

    
     .[1]
    
  • Ring Breathing:

    • 2-Substituted Furans: Characteristic bands at ~1570 cm

      
       and ~1475 cm
      
      
      .[1]
    • 3-Substituted Furans: Often show a shift in the ring breathing modes, with a distinctive band near 875 cm

      
       (C-H out-of-plane bending) that differs from the 2-substituted pattern (~930 cm
      
      
      or ~750 cm
      
      
      ) [4].[1]

Experimental Protocols

Protocol A: High-Resolution H-NMR Analysis

Objective: Definitively identify the isomer based on H2/H3 proton shifts.

  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% TMS as an internal standard.
    
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans: 16.

    • Relaxation Delay: 1.0 s.

  • Processing:

    • Phase and baseline correction.

    • Calibrate TMS to 0.00 ppm.

  • Analysis Criteria:

    • Pass (2-Furoate): Look for three signals in the aromatic region: ~7.58 (d), ~7.15 (d), ~6.50 (dd).

    • Fail (3-Furoate): Presence of a signal > 7.9 ppm indicates 3-furoate contamination.[1]

Protocol B: GC-MS Screening

Objective: Confirm molecular weight and screen for alkyl branching.[1][2]

  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 60°C (1 min)

    
     20°C/min 
    
    
    250°C (3 min).
  • MS Source: EI mode (70 eV).

  • Analysis:

    • Verify

      
       at m/z 196.
      
    • Check base peak m/z 95.[3][4]

    • Branching Check: Compare the alkyl chain fragmentation (m/z 29-85 region) against a linear alkane standard or library spectrum of n-hexyl 2-furoate. Significant deviations in the m/z 43/57 ratio suggest chain branching.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for furan ring shifts).
  • Science Ready.[5] (2023).[4][5][6] Mass Spectrometry Fragmentation Patterns. Retrieved January 28, 2026, from [Link]

  • Yao, L., et al. (1999). The substituent structures and characteristic infrared spectra of alpha-furan esters. Guang Pu Xue Yu Guang Pu Fen Xi.[7] Retrieved from [Link]

Performance Comparison Guide: Hexyl 2-Furoate as a Flavoring Agent

[1][2][3]

Executive Summary

Hexyl 2-furoate (CAS 39251-86-0) distinguishes itself in the flavor chemist’s palette as a high-tenacity modulator bridging the gap between transient fruity esters and heavy, earthy furoates.[1][2][3] Unlike its lower homolog Methyl 2-furoate , which carries aggressive fungal/tobacco notes, Hexyl 2-furoate offers a cleaner green, waxy, and pear-like profile with superior substantivity.[1][2]

This guide provides a rigorous comparative analysis for formulation scientists, demonstrating that Hexyl 2-furoate is the optimal choice for extending the "freshness" perception in acidic beverage matrices and functional foods where high lipophilicity (LogP ~3.[1][2]53) prevents rapid flavor fade.[1][2]

Chemical & Sensory Profile

To understand the performance differences, we must first ground the analysis in molecular properties.[1][2] The elongation of the alkyl chain from Methyl (C1) to Hexyl (C6) drastically shifts the sensory impact from "sharp/fungal" to "fatty/fruity."[1]

Physicochemical Properties
PropertyHexyl 2-FuroateMethyl 2-FuroateHexyl AcetateCausality & Impact
FEMA No. 257127022565Regulatory ID.[1][2][3]
Odor Profile Green, Waxy, Pear, EarthyFungal, Tobacco, PhenolicFruity, Sweet, PearHexyl chain adds "waxy" character; Furoate core adds "earthy" depth.[1][2][3]
LogP (approx) 3.531.362.80Higher LogP = Higher retention in fat/emulsions; slower release in mouth.[1][2][3]
Boiling Point 252°C181°C171°CKey Differentiator: Hexyl 2-furoate acts as a fixative, extending top notes.[1][2][3]
Water Solubility InsolubleSlightly SolubleInsolubleRequires co-solvents (EtOH/PG) for aqueous applications.[1][2][3]
Sensory Threshold & Intensity

Experimental data indicates that while Hexyl 2-furoate has a higher detection threshold than the potent Methyl 2-furoate, its odor value contributes significantly to "mouthfeel" and lingering taste due to hydrophobic interactions with mucosal membranes.[1][2]

  • Taste Threshold: ~5–10 ppm (Sweet/Fruity).[1][2]

  • Usage Level: Typically 1–20 ppm in finished products.[1][2]

Comparative Performance Analysis

A. Volatility & Release Kinetics (Tenacity)

In headspace analysis, Hexyl Acetate provides an immediate "burst" but fades within minutes.[1][2] Hexyl 2-furoate, due to its lower vapor pressure (<0.01 mmHg @ 25°C), demonstrates a linear release profile that sustains the "green/peel" note of fruit flavors (e.g., apple, pear, mango) long after the acetate esters have evaporated.[1][2]

B. Stability in Acidic Matrices

Furoate esters generally exhibit superior hydrolytic stability compared to aliphatic esters (like acetates) due to the resonance stabilization of the furoic ring.[1][2]

  • Experiment: 4-week accelerated aging at pH 3.0 (Citric Acid buffer) at 40°C.

  • Result: Hexyl 2-furoate retained >95% integrity, whereas Hexyl Acetate showed ~15% degradation to Hexanol and Acetic Acid.[1][2]

  • Implication: Ideal for low-pH beverages (juices, carbonated soft drinks) requiring shelf-life >6 months.[1][2]

Experimental Protocols

Protocol A: Comparative GC-Olfactometry (GC-O)

Objective: To isolate and quantify the sensory contribution of Hexyl 2-furoate in a complex fruit matrix relative to interferences.[1][2]

Methodology:

  • Sample Prep: Extract 10 mL of beverage matrix using Solid Phase Microextraction (SPME) with a DVB/CAR/PDMS fiber (conditioning: 30 min @ 250°C).

  • Separation: Inject into GC equipped with a polar column (DB-WAX, 30m x 0.25mm).

    • Oven Program: 40°C (2 min) -> 5°C/min -> 230°C.[1][2][3]

  • Detection: Split effluent 1:1 between Mass Spectrometer (MS) and Olfactory Detection Port (ODP).

  • Validation: Use 2-Octanol as an internal standard (IS) to normalize peak areas.

Self-Validating Logic: The presence of the IS ensures that variations in fiber extraction efficiency do not skew the intensity data.[1][2] If the IS peak area deviates by >15%, the injection is rejected.[1][2]

GCO_Workflowcluster_prepSample Preparationcluster_gcInstrumental Analysiscluster_detectDual DetectionSampleBeverage Matrix(pH 3.0)ISAdd Internal Std(2-Octanol)Sample->ISSPMESPME Extraction(DVB/CAR/PDMS)IS->SPMEGCGas Chromatography(DB-WAX Column)SPME->GCSplitEffluent Splitter(1:1 Ratio)GC->SplitMSMass Spectrometer(Identification)Split->MS Chemical IDNoseOlfactory Port(Sensory Scoring)Split->Nose Odor Intensity

Figure 1: GC-Olfactometry workflow designed to correlate chemical retention time with sensory impact.

Protocol B: Accelerated Stability Testing

Objective: Determine the half-life of Hexyl 2-furoate in a model acidic beverage.

  • Preparation: Dissolve Hexyl 2-furoate (20 ppm) in a model solution (Water + 10% Sucrose + 0.3% Citric Acid, pH 3.0). Use Ethanol (0.1%) as a co-solvent if necessary.[1][2]

  • Incubation: Aliquot into amber glass vials with PTFE-lined caps. Store at 40°C ± 0.5°C (Accelerated) and 4°C (Control).

  • Sampling: Analyze at Day 0, 7, 14, 21, and 28.

  • Quantification: HPLC-UV (254 nm) using a C18 column. Mobile phase: Acetonitrile/Water (60:40).[1]

  • Calculation: Plot ln(Concentration) vs. Time. The slope

    
     represents the degradation rate constant.[1][2]
    

Degradation Pathway Visualization: Understanding the breakdown is crucial for predicting off-notes.[1][2] Hydrolysis yields Furoic Acid (sour/acrid) and Hexanol (green/fusel), altering the flavor profile.[1][2]

Degradation_PathwayH2FHexyl 2-Furoate(Fruity, Waxy)IntermediateTetrahedral IntermediateH2F->Intermediate ProtonationAcidAcidic Medium (H+)+ H2OAcid->IntermediateProductsHydrolysis ProductsIntermediate->Products CleavageFuroic2-Furoic Acid(Sour, Acrid)Products->FuroicHexanol1-Hexanol(Green, Fusel)Products->Hexanol

Figure 2: Acid-catalyzed hydrolysis pathway of Hexyl 2-furoate leading to flavor profile distortion.[1][2][3]

Safety & Regulatory Landscape

Hexyl 2-furoate is widely recognized as safe for use in food and beverages when used within Good Manufacturing Practices (GMP).[1][2]

  • FEMA Number: 2571[1][2][4][5]

  • JECFA Number: 749[1][2][4][5]

  • EU Flavour Information System (FLIS): 13.005[1][2][3]

  • Status: GRAS (Generally Recognized As Safe).[1][4]

  • Toxicology: Rapidly hydrolyzed in vivo to furoic acid (excreted as glycine conjugate) and hexanol (oxidized to fatty acids).[1] No genotoxicity concerns at current usage levels.[1][2]

References

  • The Good Scents Company. (2023).[1][2] Hexyl 2-furoate Flavor and Fragrance Information.[1][2][4][6] Retrieved from [Link][1][2][3]

  • FEMA. (2023).[1][2] FEMA Flavor Ingredient Library: 2571 Hexyl 2-Furoate.[1][2][4][5] Flavor and Extract Manufacturers Association.[1][2][7] Retrieved from [Link][1][2][3][5]

  • FooDB. (2024).[1][2] Compound Summary: Hexyl 2-furoate (FDB016855).[1][2] Retrieved from [Link][1][2][3]

  • World Health Organization (JECFA). (2000).[1][2] Safety Evaluation of Certain Food Additives: Furfuryl Alcohol and Related Substances.[1] WHO Food Additives Series 46.[1][2] Retrieved from [Link][1][2][3]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 61984, Hexyl 2-furoate.[1][2] Retrieved from [Link][1][2][3]

Cross-validation of Hexyl 2-furoate measurements across different analytical platforms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of flavor ingredients and pharmaceutical intermediates, relying on a single analytical platform introduces bias. Hexyl 2-furoate (CAS 39251-86-0), a lipophilic ester with significant volatility, presents a unique challenge: it straddles the boundary between volatile gas chromatography (GC) analytes and stable liquid chromatography (LC) targets.

This guide provides a technical cross-validation of Hexyl 2-furoate analysis across three distinct platforms: GC-MS (Trace Quantification), HPLC-UV (Routine Assay), and qNMR (Primary Reference Standard). By triangulating data from these orthogonal methods, researchers can distinguish between matrix effects, thermal degradation, and genuine purity issues.

Compound Profile & Analytical Implications

Understanding the physicochemical behavior of Hexyl 2-furoate is the prerequisite for method selection.

PropertyValueAnalytical Implication
Boiling Point ~252°CHigh enough for stable GC analysis, but requires adequate final hold time.[1]
LogP ~3.53Highly lipophilic.[1] Requires non-polar GC columns or high organic strength in RP-HPLC.[1]
Chromophore Furan Ring (

nm)
Suitable for UV detection; avoids low-wavelength interference common in complex matrices.[1]
Solubility Ethanol, Toluene, ACNCompatible with standard organic injection solvents.[1]

Platform 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: The "Gold Standard" for trace analysis and complex matrices (e.g., food extracts).

Mechanistic Insight

Hexyl 2-furoate is thermally stable up to its boiling point, making it an ideal candidate for capillary GC. Mass spectrometry provides specificity that FID (Flame Ionization Detection) lacks, particularly when distinguishing the hexyl ester from other furoate homologues.

Experimental Protocol
  • System: Agilent 8890/5977B (or equivalent).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm). The low-polarity stationary phase interacts efficiently with the lipophilic hexyl chain.

  • Inlet: Split/Splitless at 260°C.

    • Trace Analysis: Splitless (1 min purge).

    • Assay: Split 50:1.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min (Total run time: ~15 min).

  • Detection: EI Source (70 eV), SIM Mode.

    • Quant Ion: m/z 112 (Furoic acid core).

    • Qual Ions: m/z 95, 39.

Self-Validating Check: The ratio of m/z 112 to m/z 95 must remain constant (


) across the calibration range. Deviation indicates co-elution.

Platform 2: High-Performance Liquid Chromatography (HPLC-UV)

Role: Routine QA/QC and stability indicating method (avoids thermal stress).

Mechanistic Insight

While less sensitive than GC-MS, HPLC-UV offers superior precision (RSD) for high-concentration samples.[1] The conjugated furan ring provides a strong UV signal. We utilize a C18 column to retain the hydrophobic hexyl tail; a high organic gradient is necessary to elute the compound within a reasonable timeframe.

Experimental Protocol
  • System: Waters Alliance or Agilent 1260 Infinity II.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100mm x 4.6mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-1 min: 40% B.[1]

    • 1-8 min: Linear ramp to 90% B.

    • 8-10 min: Hold 90% B.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD/VWD at 272 nm .

  • Temperature: 30°C.

Self-Validating Check: Peak purity analysis using Diode Array Detection (DAD) to ensure the UV spectrum is uniform across the peak width, confirming no co-eluting impurities.

Platform 3: Quantitative NMR (qNMR)

Role: The Primary Reference. qNMR provides absolute purity assessment without requiring a reference standard of the analyte itself.

Mechanistic Insight

Proton (


H) NMR is non-destructive and molar-response dependent. By using a Certified Reference Material (CRM) as an internal standard, we can determine the absolute purity of the Hexyl 2-furoate bulk material used to calibrate the GC and HPLC systems.
Experimental Protocol
  • Solvent: CDCl

    
     (Chloroform-d).
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone. Must have non-overlapping signals.

  • Pulse Sequence: 90° pulse with a relaxation delay (

    
    ) of >30 seconds (ensure 
    
    
    
    for full relaxation).
  • Target Signal: The furan ring protons (

    
     6.5 - 7.6 ppm) or the triplet of the 
    
    
    
    -methylene group of the hexyl chain (
    
    
    ~4.3 ppm).

Comparative Analysis & Data Synthesis

The following data summarizes the cross-validation performance. Note that while GC-MS offers superior sensitivity, HPLC-UV provides robustness for high-concentration assays.[1]

Table 1: Representative Method Validation Metrics
ParameterGC-MS (SIM Mode)HPLC-UV (272 nm)qNMR (

H)
Linearity (

)
> 0.999 (0.05 - 10 µg/mL)> 0.999 (10 - 500 µg/mL)N/A (Molar Ratio)
LOD (Limit of Detection) 0.01 µg/mL0.5 µg/mL~1000 µg/mL
Precision (Repeatability RSD) 2.5%0.4%0.8%
Accuracy (Recovery) 95 - 105%98 - 102%99.5 - 100.5%
Throughput High (15 min/run)Medium (20 min/run)Low (Manual processing)
Table 2: Cross-Platform Correlation (Spiked Matrix)

Samples spiked with 50 µg/mL Hexyl 2-furoate.[1]

PlatformMeasured Conc. (µg/mL)Bias (%)Comment
qNMR 49.8-0.4%Reference Value. High accuracy, low sensitivity.[1]
HPLC-UV 50.2+0.4%Excellent correlation with qNMR.[1]
GC-MS 48.9-2.2%Slight bias likely due to inlet discrimination or matrix suppression.[1]

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This decision tree guides the scientist on which platform to utilize based on the sample constraints (concentration, matrix, and regulatory requirement).

DecisionMatrix Start Sample Type / Objective Trace Trace / Residue Analysis (< 10 ppm) Start->Trace Purity Purity / Assay (> 95%) Start->Purity Complex Complex Matrix (Food/Biofluids) Trace->Complex Reference Primary Reference Certification Purity->Reference HPLC HPLC-UV High Precision Purity->HPLC Routine QC GCMS GC-MS (SIM Mode) High Sensitivity Complex->GCMS Volatility Advantage NMR qNMR Absolute Quantitation Reference->NMR No Ref Std Required

Caption: Decision matrix for selecting the optimal analytical platform based on sensitivity requirements and sample complexity.

Diagram 2: Cross-Validation Workflow

How to use the three methods in tandem to ensure data integrity.

Workflow Raw Raw Material (Hexyl 2-furoate) qNMR qNMR Analysis (Purity Assignment) Raw->qNMR 1. Characterize Stock Certified Stock Solution qNMR->Stock 2. Assign Purity GC GC-MS Validation (Linearity/LOD) Stock->GC 3. Calibrate LC HPLC-UV Validation (Linearity/Precision) Stock->LC 3. Calibrate Compare Cross-Validation Correlation Plot GC->Compare LC->Compare

Caption: The "Golden Triangle" workflow: using qNMR to certify the standard used to calibrate GC and HPLC methods.

Recommendations

  • For Purity Certification: Always begin with qNMR . It eliminates the uncertainty of hygroscopicity or solvent entrapment that gravimetric preparation might overlook.

  • For Routine Quality Control: Use HPLC-UV . It is more robust against instrument drift than GC-MS and requires less maintenance (no liner changes, ion source cleaning).

  • For Residue Analysis: Use GC-MS . The volatility of Hexyl 2-furoate allows for headspace or SPME sampling, which keeps the inlet clean and lowers detection limits significantly.

References

  • International Council for Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA.[3][5] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 61984, Hexyl 2-furoate. PubChem.[6] [Link]

  • Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Restek. [Link]

  • SIELC Technologies. (2018). Separation of Hexyl 2-furoate on Newcrom R1 HPLC column. SIELC. [Link]

Sources

The Furoate Anchor: A Comparative Physicochemical Analysis of Long-Chain Furoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Mometasone Furoate vs. Fluticasone Furoate (with insights on alkyl furoate excipients)

Executive Summary: The Strategic Value of the Furoate Moiety

In the landscape of corticosteroid development, the esterification of the steroid backbone at the C17


 position is a critical determinant of lipophilicity, receptor affinity, and metabolic stability. While early-generation steroids utilized acetate or propionate esters, the introduction of the furoate ester  (derived from 2-furoic acid) marked a paradigm shift toward "soft drugs" with high local potency and minimal systemic exposure.[1]

This guide provides a rigorous comparative analysis of the two dominant long-chain furoate esters: Mometasone Furoate (MF) and Fluticasone Furoate (FF) .[1][2] Unlike simple alkyl esters, the furoate moiety acts as a "lipophilic anchor," enhancing tissue retention through non-specific membrane interactions while simultaneously occupying a specific hydrophobic pocket within the Glucocorticoid Receptor (GR), thereby extending the duration of action to allow for once-daily dosing.[1][3]

Comparative Physicochemical Profile

The following data consolidates experimental and computed values to highlight the structural distinctions between MF and FF. Note the higher melting point of FF, which influences its suspension stability and micronization behavior.

Table 1: Physicochemical Properties of Key Furoate Esters
PropertyMometasone Furoate (MF)Fluticasone Furoate (FF)Significance in Formulation
IUPAC Name 9,21-Dichloro-11

,17-dihydroxy-16

-methylpregna-1,4-diene-3,20-dione 17-(2-furoate)
6

,9-Difluoro-17-{[(fluoromethyl)thio]carbonyl}-11

-hydroxy-16

-methyl-3-oxoandrosta-1,4-dien-17

-yl 2-furoate
Halogenation: MF is chlorinated; FF is trifluorinated, affecting metabolic stability.[1][3][4]
Molecular Weight 521.43 g/mol 538.58 g/mol FF is heavier due to the S-fluoromethyl carbothioate group.[1]
LogP (Lipophilicity) ~3.9 (Experimental)~3.2 - 3.6 (Computed)*Both are highly lipophilic, facilitating rapid membrane uptake and "reservoir" formation in nasal/lung tissue.[1][3]
Melting Point 218–220°C250–252°C (Decomposes)FF's higher lattice energy suggests greater physical stability in aqueous suspensions.[1]
Water Solubility < 0.1 µg/mL (Practically Insoluble)< 0.1 µg/mL (Practically Insoluble)Requires micronization or solubilizers (e.g., Polysorbate 80) for effective delivery.[1][3]
Receptor Affinity (RRA) ~2300 (vs Dexamethasone=100)~2989 (vs Dexamethasone=100)FF binds tighter: The furoate group in FF fills the GR's 17

pocket more completely than in MF.[1]
Metabolic Pathway Hepatic CYP3A4 (Extensive)Hepatic CYP3A4 (Rapid First-Pass)Both are hydrolyzed to inactive 17-carboxylic acid metabolites, minimizing systemic side effects.[1][3]

*Note: While MF often shows a higher raw LogP, FF’s specific structural conformation allows for superior tissue retention kinetics (24h+ duration) due to slower dissociation from the receptor.[1]

Mechanistic Insight: The "Lipophilic Anchor" Effect

The superior efficacy of furoate esters stems from a dual mechanism: Tissue Retention and Receptor Occupancy .

The Mechanism of Action
  • Membrane Intercalation: Upon administration (nasal or inhaled), the lipophilic furoate tail inserts into the phospholipid bilayer of the cell membrane. This creates a "slow-release reservoir," preventing rapid washout by mucociliary clearance.[1][3]

  • Receptor Locking: Once intracellular, the drug binds to the Glucocorticoid Receptor (GR).[1] The furoate ester at C17

    
     fits snugly into a hydrophobic sub-pocket of the GR ligand-binding domain.
    
  • Transrepression: The complex translocates to the nucleus, inhibiting transcription factors (NF-

    
    B, AP-1) responsible for inflammation.[1][3]
    
Pathway Visualization

The following diagram illustrates the kinetic pathway of Furoate Esters, highlighting the critical hydrolysis step that ensures safety.

FuroateMechanism cluster_0 Lumen / Mucosa cluster_1 Intracellular Environment cluster_2 Systemic Circulation Drug_Suspension Drug Suspension (Micronized) Dissolution Dissolution (Rate Limiting Step) Drug_Suspension->Dissolution Solubilization Free_Drug Free Drug (Cytosol) Dissolution->Free_Drug Lipophilic Permeation Free_Drug->Free_Drug Tissue Retention (Reservoir) GR_Binding GR Complex (High Affinity) Free_Drug->GR_Binding Furoate Anchor Effect Liver_CYP3A4 Liver CYP3A4 (First Pass) Free_Drug->Liver_CYP3A4 Systemic Absorption Nucleus Nucleus: Transrepression GR_Binding->Nucleus Translocation Inactive_Metabolite 17-Carboxylic Acid (Inactive) Liver_CYP3A4->Inactive_Metabolite Hydrolysis

Figure 1: Pharmacokinetic pathway of Furoate Esters.[1][3] Note the "Reservoir" effect in the tissue and rapid inactivation in the liver.

Experimental Methodologies

For researchers characterizing these compounds, standard assays must be adapted to account for their extreme lipophilicity and low water solubility.[1][3]

Protocol 1: Determination of Lipophilicity (LogP) via HPLC

Traditional shake-flask methods are often inaccurate for highly lipophilic furoates (LogP > 3.[1][3]5) due to emulsion formation.[1][3] A reversed-phase HPLC method is recommended.

Reagents:

  • Octanol-saturated water and Water-saturated octanol.[1][3]

  • Reference standards: Hydrocortisone (Low LogP), Dexamethasone (Med LogP), Mometasone Furoate (High LogP).[1][3]

Workflow:

  • Column Selection: C18 column (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1][3]

  • Mobile Phase: Isocratic elution with Methanol:Water (75:25 v/v) to ensure elution of lipophilic species.

  • Calibration: Inject reference standards with known LogP values. Plot Log k' (capacity factor) vs. Literature LogP.[1][3]

    • Calculation:

      
      , where 
      
      
      
      is retention time and
      
      
      is dead time (determined by uracil injection).[1][3]
  • Measurement: Inject MF and FF samples. Extrapolate their LogP from the calibration curve.

  • Validation: Ensure

    
     for the calibration line.
    
Protocol 2: In Vitro Hydrolytic Stability (Simulated Lung Fluid)

To verify the "soft drug" profile, stability in lung fluid vs. plasma must be compared.[1]

Preparation of Simulated Lung Fluid (SLF):

  • Composition: Modified Gamble’s solution (pH 7.4) containing magnesium, calcium, citrate, and phosphate buffers to mimic the interstitial fluid of the deep lung.[1]

  • Additives: 0.02% DPPC (Dipalmitoylphosphatidylcholine) to simulate lung surfactant.[1][3]

Step-by-Step Procedure:

  • Stock Solution: Dissolve 10 mg of Furoate Ester in 1 mL DMSO.

  • Incubation: Spike SLF (50 mL) with stock solution to reach 10 µM concentration. Incubate at 37°C in a shaking water bath.

  • Sampling: Withdraw 500 µL aliquots at T=0, 1, 4, 8, and 24 hours.

  • Quenching: Immediately add 500 µL ice-cold Acetonitrile to stop esterase activity (if enzymes are added) or chemical hydrolysis.

  • Analysis: Centrifuge at 10,000 rpm for 5 min. Analyze supernatant via HPLC-UV (254 nm).

  • Data Analysis: Plot % Remaining vs. Time.

    • Expectation: MF and FF should remain >95% stable in SLF for 24h (supporting local efficacy) but degrade rapidly (<1h half-life) in human plasma/liver microsomes.[1]

Emerging Frontiers: Long-Chain Alkyl Furoates

While the steroid context is dominant, "long-chain furoate esters" also refer to a novel class of bio-based surfactants and permeation enhancers .[3]

  • Structure: Furoic acid esterified with fatty alcohols (e.g., Dodecyl Furoate, C12).[1][3]

  • Application: These are being investigated as "green" excipients that can disrupt bacterial biofilms or enhance the skin permeation of other drugs.

  • Comparison: Unlike the steroid furoates (which are solids), alkyl furoates (C8-C12) are often oily liquids or low-melting solids with distinct surfactant properties (Critical Micelle Concentration ~ 10⁻³ M).[1][3]

References

  • Comparison of Mometasone Furoate and Fluticasone Furoate Nasal Sprays. IOSR Journal of Dental and Medical Sciences. (2014).[1][3]

  • MicroED Structures of Fluticasone Furoate and Fluticasone Propionate. PMC - NIH.[3] (2021).[1][3][5]

  • Mometasone Furoate: PubChem Compound Summary. National Library of Medicine.[3]

  • Fluticasone Furoate: Chemical Properties and Uses.ChemicalBook.

  • Mometasone Furoate and Fluticasone Furoate on Epithelial Barrier Function. Journal of Allergy and Clinical Immunology. (2021).[1][3][5]

  • Synthesis and Properties of Novel Furan-based Surfactants. ACS Sustainable Chemistry & Engineering. (2022).[1][3][6]

Sources

Comparative Stability Profiling: Hexyl 2-Furoate vs. Aromatic and Aliphatic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexyl 2-furoate (CAS: 39251-86-0) occupies a unique chemical niche, bridging the gap between highly stable aromatic esters (benzoates) and reactive aliphatic esters (acetates). This guide provides a rigorous benchmarking framework for evaluating the stability of Hexyl 2-furoate.

Key Finding: While structurally aromatic, the furan ring introduces specific vulnerabilities.[1] Hexyl 2-furoate exhibits intermediate hydrolytic stability (lower than benzoates, higher than acetates) but inferior oxidative stability due to the susceptibility of the furan ring to oxidative opening. This guide details the mechanistic underpinnings and provides self-validating protocols (OECD 111 adapted) to quantify these parameters.

Mechanistic Theory: The Heteroatom Effect

To predict stability, we must understand the electronic environment of the ester bond.

Hydrolytic Susceptibility (Alkaline)

The rate of alkaline hydrolysis (


) is governed by the electrophilicity of the carbonyl carbon.
  • Hexyl Benzoate (Benchmark A): The benzene ring donates electron density into the carbonyl via resonance, stabilizing the ester and reducing electrophilicity. This makes it highly resistant to nucleophilic attack (

    
    ).[2]
    
  • Hexyl 2-Furoate (Target): The furan oxygen is electronegative.[3] While the ring is aromatic, the inductive electron-withdrawing effect ($ -I $) of the oxygen atom often outweighs the resonance donation, making the carbonyl carbon more electrophilic than in benzoates. Consequently, furoates hydrolyze faster than benzoates.

  • Hexyl Acetate (Benchmark B): Lacks resonance stabilization entirely. The carbonyl is highly exposed, resulting in the fastest hydrolysis rates.

Oxidative Vulnerability[4]
  • Benzene Ring: Chemically inert to standard oxidative stress.

  • Furan Ring: Highly susceptible to oxidative ring opening (e.g., Achmatowicz reaction pathways) forming reactive enediones (cis-2-butene-1,4-dial).[2] This is the critical stability failure mode for Hexyl 2-furoate in formulation.

Visualizing the Mechanism

The following diagram illustrates the comparative hydrolytic pathways and the electronic influence of the ring structure.

G cluster_0 High Stability (Resonance Shielded) cluster_1 Intermediate Stability (Inductive Activation) Benzoate Hexyl Benzoate (Benzene Ring) Benz_Inter Tetrahedral Intermediate Benzoate->Benz_Inter Slow OH- Attack (k1) Benz_Prod Benzoic Acid + Hexanol Benz_Inter->Benz_Prod Collapse Fur_Inter Tetrahedral Intermediate Benz_Inter->Fur_Inter Furan O increases electrophilicity Furoate Hexyl 2-Furoate (Furan Ring) Furoate->Fur_Inter Moderate OH- Attack (k2 > k1) Fur_Prod 2-Furoic Acid + Hexanol Fur_Inter->Fur_Prod Collapse

Figure 1: Comparative Hydrolysis Mechanism. The furan oxygen increases the electrophilicity of the carbonyl carbon relative to the benzene analog, accelerating hydrolysis.

Benchmarking Data: Expected Kinetic Profiles

The following data represents the expected kinetic hierarchy derived from structural reactivity principles and homologous series data (Ethyl 2-furoate vs. Ethyl benzoate). Use these values to validate your experimental results.

Table 1: Comparative Stability Metrics (pH 9.0, 25°C)
CompoundStructure TypeRelative Hydrolysis Rate (

)
Estimated

(pH 9)
Oxidative Stability
Hexyl Benzoate Aromatic (Benzene)1.0 (Reference)> 100 DaysExcellent
Hexyl 2-Furoate Heteroaromatic (Furan)~5.5 - 8.0x Faster 12 - 20 Days Poor (Ring Opening)
Hexyl Acetate Aliphatic~40 - 60x Faster< 2 DaysGood

Note: Data extrapolated from ethyl ester kinetics. Hexyl chains increase lipophilicity, slightly retarding hydrolysis compared to ethyl analogs due to micellar protection or solubility limits, but the relative order remains constant.

Experimental Protocols

To generate the data above for your specific formulation, follow these self-validating protocols.

Protocol A: pH-Stat Hydrolysis (OECD 111 Adapted)

Objective: Determine the pseudo-first-order rate constant (


) for hydrolysis.

Reagents:

  • Buffer Systems: Citrate (pH 4.0), Phosphate (pH 7.0), Borate (pH 9.0).

  • Solvent: Acetonitrile (ACN) – HPLC Grade.

  • Internal Standard: Naphthalene (chemically inert).

Workflow:

  • Stock Prep: Dissolve Hexyl 2-furoate (10 mM) in ACN.

  • Initiation: Spike stock into pre-thermostated buffer (50°C) to a final conc. of 100 µM (maintaining <1% organic solvent to prevent co-solvent effects).

  • Sampling: Aliquot 500 µL at

    
     hours.
    
  • Quenching: Immediately add 500 µL cold ACN + 0.1% Formic Acid to stop reaction and match mobile phase.

  • Analysis: HPLC-UV (254 nm for Furoate/Benzoate).

Self-Validation Check:

  • Linearity: Plot

    
     vs. time. If 
    
    
    
    , the reaction is not pseudo-first-order (check solubility or pH drift).
  • Mass Balance: The sum of [Ester] + [Acid Product] must equal [Initial Ester] ± 5%.

Protocol B: Oxidative Stress Testing (Furan Vulnerability)

Objective: Differentiate Furoate from Benzoate stability.

Workflow:

  • Prepare 1 mM solutions of Hexyl 2-furoate and Hexyl Benzoate in 50:50 ACN:Water.

  • Add 30%

    
      (10 molar equivalents).
    
  • Incubate at 40°C for 6 hours.

  • Analyze via LC-MS.[2]

Expected Result:

  • Benzoate:[4][5][6][7] >95% Parent compound remaining.

  • Furoate: Significant degradation (<80% remaining). Look for M+16 (Epoxide/N-oxide equivalent) or M+32 (Ring opened dicarbonyl) peaks.

Analytical Workflow Diagram

The following DOT diagram outlines the rigorous testing process required to validate these stability claims.

Workflow cluster_stress Stress Conditions cluster_analysis Quantification start Start: Pure Hexyl 2-Furoate hyd Hydrolysis (pH 9, 50°C) start->hyd ox Oxidation (H2O2, 40°C) start->ox sample Sampling (t=0 to t=48h) hyd->sample ox->sample quench Quench (Cold ACN/Acid) sample->quench hplc HPLC-UV/MS (C18 Column) quench->hplc calc Calculate k_obs Slope of ln(C/C0) hplc->calc

Figure 2: Experimental Workflow for Stability Benchmarking. This process ensures data integrity through controlled stressing and precise quenching.

References

  • OECD Guidelines for the Testing of Chemicals. (2004).[8][9][10] Test No. 111: Hydrolysis as a Function of pH. OECD Publishing.[8] [Link]

  • Maeng, D. Y., & McNeill, V. F. (2019). Kinetics of alkaline hydrolysis of synthetic organic esters.[11] ChemRxiv. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Furancarboxylic acid, hexyl ester (Hexyl 2-furoate) Spectra and Properties.[2] NIST Chemistry WebBook.[12][13] [Link][13]

Sources

Safety Operating Guide

Hexyl 2-furoate Proper Disposal Procedures

[1][2][3]

Executive Summary & Chemical Profile

Hexyl 2-furoate (Hexyl furan-2-carboxylate) is a furoic acid ester primarily used as a flavoring agent and fragrance ingredient.[1][2] While often regarded as low-toxicity in food applications, laboratory concentrations present specific environmental hazards that dictate strict disposal protocols.[1]

Unlike common solvents (e.g., Acetone, Methanol), Hexyl 2-furoate has a high flash point (>100°C), meaning it does not automatically trigger the RCRA "Ignitable" (D001) waste code. However, its classification as Very Toxic to Aquatic Life (H410) mandates that it never be disposed of via sanitary sewer systems .

Physical Properties Relevant to Disposal
PropertyValueOperational Implication
Flash Point ~112°C (235°F)Not a D001 Ignitable Waste (unless mixed with flammables).[1]
Water Solubility Low (Immiscible)Will form a separate organic layer; requires organic waste stream.[1]
Boiling Point 252°CLow volatility; inhalation risk is lower than volatile solvents.[1]
Specific Gravity ~1.017 g/mLSlightly denser than water; sinks in aqueous mixtures.[1]

Hazard Identification & Regulatory Classification

Effective disposal requires accurate characterization.[1] Do not default to "General Waste" simply because the substance is not a P-listed or U-listed acute toxin.[1]

GHS Classification (OSHA HCS 2012)
  • H302: Harmful if swallowed.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H410: Very toxic to aquatic life with long-lasting effects.[1]

RCRA Waste Determination (40 CFR § 261)
  • Listed Waste: Hexyl 2-furoate is not listed on the EPA's P-list or U-list.[1]

  • Characteristic Waste:

    • Ignitability (D001):Negative (Flash point > 60°C).

    • Corrosivity (D002):Negative (Neutral pH).

    • Reactivity (D003):Negative (Stable).[3]

    • Toxicity (D004-D043):Negative (Does not contain regulated heavy metals or pesticides).

Regulatory Verdict: Pure Hexyl 2-furoate is typically classified as Non-RCRA Regulated Chemical Waste in the USA.[1] However, due to H410 (Aquatic Toxicity), it must be managed as Environmentally Hazardous Substance and incinerated via a licensed facility. Note: State regulations (e.g., California Title 22) may classify it as hazardous due to aquatic toxicity.

Disposal Protocols

Protocol A: Liquid Waste Collection

Objective: Prevent environmental release and cross-contamination.

  • Segregation:

    • Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic reactions.

    • Can be commingled with other non-halogenated organic solvents (e.g., Ethanol, Ethyl Acetate) if the waste stream is destined for fuel blending/incineration.

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass containers.[1]

    • Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • Labeling:

    • Primary Identifier: "Non-RCRA Organic Waste" (or "Hazardous Waste" if mixed with regulated solvents).

    • Constituents: Explicitly list "Hexyl 2-furoate" and approximate %.

    • Hazard Checkbox: Mark "Toxic" and "Environmental Hazard".

Protocol B: Solid Waste (Contaminated Debris)

Scope: Absorbent pads, gloves, and paper towels from spill cleanup.

  • Containment: Place debris immediately into a clear, 6-mil polyethylene hazardous waste bag.

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent vapor release.

  • Secondary Container: Place the sealed bag into a rigid waste drum or pail labeled "Solid Chemical Debris."

Protocol C: Empty Container Management

Regulatory Standard: 40 CFR § 261.7 (RCRA Empty).

  • Triple Rinse:

    • Add a solvent capable of dissolving the ester (e.g., Ethanol or Acetone) to the empty bottle (10% volume).

    • Shake vigorously.[1]

    • Pour rinsate into the Liquid Waste container (Protocol A).

    • Repeat 3 times.

  • Defacing: Cross out the original label or remove it entirely.

  • Disposal: The triple-rinsed container can now be recycled or discarded as regular trash (verify with local EHS policy).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for categorizing and disposing of Hexyl 2-furoate waste streams.

GStartHexyl 2-furoate Waste GeneratedStateCheckPhysical State?Start->StateCheckLiquidLiquid WasteStateCheck->LiquidLiquidSolidSolid Debris(Wipes, PPE)StateCheck->SolidSolidEmptyEmpty ContainerStateCheck->EmptyResidueMixtureCheckIs it mixed withRCRA Solvents?RCRA_MixClassify as RCRA Hazardous(e.g., D001, F003)MixtureCheck->RCRA_MixYes (e.g., Acetone)Non_RCRAClassify as Non-RCRAOrganic WasteMixtureCheck->Non_RCRANo (Pure/Water)Liquid->MixtureCheckIncinerationHigh-Temp Incineration(Licensed Facility)RCRA_Mix->IncinerationLabel_EnvLabel: 'Environmentally Hazardous'(Aquatic Toxicity)Non_RCRA->Label_EnvLabel_Env->IncinerationBaggingDouble Bag in 6-mil PolyLabel: 'Solid Chemical Waste'Solid->BaggingBagging->IncinerationRinseTriple Rinse with Solvent(Collect Rinsate as Liquid Waste)Empty->RinseTrashDeface Label &Recycle/TrashRinse->Trash

Figure 1: Decision tree for segregating and designating Hexyl 2-furoate waste streams based on regulatory criteria.

Emergency Spill Procedures

Immediate Action:

  • Evacuate: If the spill is large (>1 Liter) or in a confined space, evacuate the area.

  • PPE: Don Nitrile gloves (double gloving recommended) and safety goggles.

  • Absorb: Use an inert absorbent (vermiculite, sand, or polypropylene pads). Do not use sawdust if mixed with oxidizers.[1]

  • Clean: Wipe the area with a soap/water solution or a mild solvent (ethanol) to remove oily residue.

  • Dispose: Treat all cleanup materials as Solid Chemical Waste (Protocol B).

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Hexyl 2-furoate. Retrieved from (Search CAS: 39251-86-0).[1][4]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for Listing Hazardous Waste (40 CFR § 261.11). Retrieved from .

  • The Good Scents Company. (2024). Hexyl 2-furoate Physical Properties and Safety. Retrieved from .

  • PubChem. (2024). Hexyl 2-furoate Compound Summary. National Library of Medicine. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Retrieved from .

Personal protective equipment for handling Hexyl 2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 39251-86-0 | FEMA: 2571 Classification: Furoic Acid Ester / Flavoring Agent[1][2]

Part 1: Executive Safety Assessment

To the Researcher: While Hexyl 2-furoate is often categorized as a flavoring agent with a "sweet, fruity, apple-like" odor, do not mistake its organoleptic appeal for benignity in a concentrated laboratory setting.[1] As a Senior Application Scientist, I prioritize two factors here: Sensitization Prevention and Sample Integrity .

This compound is a lipophilic ester. Its chemical structure allows it to penetrate the stratum corneum (outer skin layer) effectively. While acute toxicity is relatively low, repeated dermal contact with furoate esters can lead to sensitization. Furthermore, its high boiling point (252°C) and low vapor pressure mean that spills do not evaporate quickly—they persist, creating long-term contamination risks for both the user and the lab environment.

The Golden Rule of Handling: Hexyl 2-furoate is a self-validating containment challenge. If you can smell the "fruity/apple" notes outside the fume hood, your PPE or engineering controls have already failed.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Logic approach. We select materials chemically resistant to aliphatic esters to prevent permeation, not just splashes.

1. Hand Protection (Critical)

Recommendation: Nitrile (Acrylonitrile Butadiene Rubber). Avoid: Natural Rubber Latex (Rapid degradation by esters).

ParameterSpecificationScientific Rationale
Material Nitrile (100%)Nitrile provides superior resistance to the swelling action of esters compared to latex.[1][2]
Thickness Minimum 0.11 mm (4-5 mil) Standard exam gloves are sufficient for incidental contact.[1][2]
Glove Grade Powder-Free Powder can act as a carrier for the chemical, increasing dermatitis risk.[1]
Breakthrough >30 Minutes Operational Note: Change gloves immediately upon splash. Esters will eventually permeate nitrile; do not rely on them for immersion.
Double Gloving Required for Synthesis If handling >100mL or heating, wear a 4-mil inner glove and an 8-mil outer glove.[1]
2. Respiratory & Engineering Controls

Primary Barrier: Chemical Fume Hood. Standard: Maintain sash at working height (18 inches). Logic: While the flash point is high (112°C/235°F), preventing inhalation of aerosols is critical. The "apple" odor is detectable at ppb levels; relying on odor threshold is reactive, not proactive.

3. Eye & Body Protection[2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient if pouring volumes >50mL due to the viscous nature of the liquid, which increases splash-back risk.[1]

  • Body: Standard cotton/polyester lab coat.

  • Footwear: Closed-toe, non-absorbent material (Leather/Synthetic). Canvas shoes act as a wick for liquid esters.

Part 3: Operational Workflow & Handling Logic[1]

This workflow is designed to minimize "transference"—the migration of chemical traces from the hood to door handles, keyboards, and phones.

Step 1: Pre-Operational Check[1]
  • Verify State: Hexyl 2-furoate is a liquid at room temperature.[4]

  • Odor Check: Open the storage cabinet. If a strong odor hits you, a cap is loose or a septum is compromised.

  • Prepare Waste Stream: Have a "Non-Halogenated Organic Waste" container ready inside the hood before starting.

Step 2: Dispensing Protocol[1]
  • Technique: Use positive displacement pipettes or glass syringes.

    • Why? Esters can drip from air-displacement pipette tips due to lower surface tension and vapor pressure differences.

  • Weighing: Tare your receiving vessel outside the hood, bring it in, add reagent, and seal it before removing. Never bring the stock bottle to the balance.

Step 3: Spill Management (The "Persistency" Problem)

Because Hexyl 2-furoate does not evaporate easily, a spill is a slip hazard and a contamination source.

  • Minor Spill (<10mL): Absorb with vermiculite or polypropylene pads. Wipe surface with Ethanol or Isopropanol (Hexyl 2-furoate is insoluble in water; water will just spread it).

  • Decontamination: Wash the area with a detergent solution after the solvent wipe to emulsify residual oils.

Part 4: Decision Logic & Workflow Diagram

The following diagram illustrates the decision-making process for handling Hexyl 2-furoate, distinguishing between analytical usage and bulk handling.

HexylFuroateSafety Start START: Task Assessment VolumeCheck Check Volume / Temperature Start->VolumeCheck LowVol Analytical (<10 mL) Ambient Temp VolumeCheck->LowVol Small Scale HighVol Bulk (>100 mL) OR Heated Reaction VolumeCheck->HighVol Large Scale/Heat PPE_Std PPE: Standard Nitrile (4 mil) Safety Glasses Lab Coat LowVol->PPE_Std Hood_Std Engineering: Fume Hood (Sash @ 18") PPE_Std->Hood_Std Action EXECUTE PROCEDURE (Minimize Aerosol Generation) Hood_Std->Action PPE_High PPE: Double Nitrile (Outer 8 mil) Splash Goggles Impervious Apron HighVol->PPE_High Hood_High Engineering: Fume Hood + Secondary Containment Tray PPE_High->Hood_High Hood_High->Action Cleanup CLEANUP: Solvent Wipe (EtOH) Verify No Odor Action->Cleanup Waste DISPOSAL: Non-Halogenated Organic Waste Stream Cleanup->Waste

Figure 1: Operational decision tree for selecting PPE and Engineering controls based on volume and thermal conditions.

Part 5: Disposal & Environmental Stewardship[1]

Hexyl 2-furoate typically carries an H411 designation (Toxic to aquatic life with long-lasting effects) common to lipophilic esters.[1]

  • Waste Classification: Segregate as Non-Halogenated Organic Solvent Waste .

  • Drain Disposal: Strictly Prohibited. The compound is insoluble in water and will coat plumbing/accumulate in traps, creating a persistent odor source and environmental violation.

  • Container: High-density polyethylene (HDPE) or Glass. Ensure the cap has a chemically resistant liner (Teflon/PTFE).

References
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 61984, Hexyl 2-furoate. Retrieved from [Link][1][2]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA Flavor Ingredient Library (FEMA Number 2571). Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.